molecular formula C8H4ClF3O2 B1424357 2-Chloro-4-(trifluoromethoxy)benzaldehyde CAS No. 1079351-20-4

2-Chloro-4-(trifluoromethoxy)benzaldehyde

Cat. No.: B1424357
CAS No.: 1079351-20-4
M. Wt: 224.56 g/mol
InChI Key: SKDQZVYCAZFRQT-UHFFFAOYSA-N
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Description

2-Chloro-4-(trifluoromethoxy)benzaldehyde (CAS: 1079351-20-4) is a fluorinated aromatic aldehyde of high interest in advanced chemical synthesis . With the molecular formula C8H4ClF3O2 and a molecular weight of 224.56 g/mol, it serves as a versatile building block . The compound features two distinct electron-withdrawing groups—a chlorine atom and a trifluoromethoxy group (-OCF3)—on the benzaldehyde ring. This unique structure makes it a valuable intermediate in medicinal chemistry for creating novel active ingredients, and in materials science for developing compounds with tailored properties . Like similar air-sensitive aldehydes, this product requires storage under an inert atmosphere such as argon to maintain its stability and purity . It is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-chloro-4-(trifluoromethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3O2/c9-7-3-6(14-8(10,11)12)2-1-5(7)4-13/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKDQZVYCAZFRQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20703465
Record name 2-Chloro-4-(trifluoromethoxy)benzaldehyde
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Molecular Weight

224.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1079351-20-4
Record name 2-Chloro-4-(trifluoromethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20703465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Chloro-4-(trifluoromethoxy)benzaldehyde chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Chloro-4-(trifluoromethoxy)benzaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery

Abstract

This compound (CAS No. 1079351-20-4) is a highly functionalized aromatic aldehyde that serves as a critical building block in modern medicinal and materials chemistry. The strategic placement of a chlorine atom and a trifluoromethoxy group on the benzaldehyde scaffold creates a unique electronic environment, rendering the molecule an important precursor for the synthesis of complex molecular architectures. The trifluoromethoxy (-OCF₃) group, in particular, is of high interest in drug development for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets. This guide provides an in-depth analysis of the compound's chemical properties, outlines a robust synthetic strategy, details its characteristic reactivity in key organic transformations, and discusses its potential applications for researchers, scientists, and drug development professionals.

Core Chemical & Physical Properties

This compound is a substituted aromatic aldehyde featuring both a halogen and a fluorinated ether. Its core identifiers are summarized below. While comprehensive experimental data on its physical properties such as boiling point and density are not widely published, its characteristics can be reliably inferred from closely related structural analogs.

PropertyValueSource
IUPAC Name This compound
CAS Number 1079351-20-4
Molecular Formula C₈H₄ClF₃O₂[1]
Molecular Weight 224.57 g/mol
InChIKey SKDQZVYCAZFRQT-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1OC(F)(F)F)Cl)C=O
Physical Form Solid (Predicted)[2]
Purity (Typical) ≥98%[1]

Synthesis of this compound

While a specific, peer-reviewed synthesis for this exact molecule is not prominently documented, a highly plausible and efficient synthetic route involves the oxidation of the corresponding benzyl alcohol precursor. This two-step approach is standard in organic synthesis for preparing aromatic aldehydes.

Proposed Synthetic Workflow:

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Oxidation Precursor 2-Chloro-4-(trifluoromethoxy)benzoic acid or related derivative Alcohol 2-Chloro-4-(trifluoromethoxy)benzyl alcohol Precursor->Alcohol Reduction (e.g., BH₃·THF) Aldehyde This compound (Target Molecule) Alcohol->Aldehyde Selective Oxidation (e.g., PCC, Dess-Martin)

Caption: Proposed two-step synthesis of the target aldehyde.

Step 1: Synthesis of 2-Chloro-4-(trifluoromethoxy)benzyl alcohol (Precursor)

The precursor alcohol can be synthesized via the reduction of the corresponding benzoic acid derivative. This transformation is reliably achieved using reducing agents like borane-tetrahydrofuran complex (BH₃·THF), which selectively reduce carboxylic acids to alcohols.

Step 2: Selective Oxidation to the Aldehyde (Representative Protocol)

The selective oxidation of a primary benzyl alcohol to an aldehyde is a cornerstone of organic synthesis. Reagents such as Pyridinium Chlorochromate (PCC) are effective, though modern, greener alternatives are often preferred.[3] The following protocol is a representative method based on well-established procedures for analogous substrates.[4]

Protocol: Oxidation of 2-Chloro-4-(trifluoromethoxy)benzyl alcohol

  • Setup: To an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar, add a solution of 2-chloro-4-(trifluoromethoxy)benzyl alcohol (10 mmol, 1.0 eq) in 100 mL of anhydrous dichloromethane (DCM).

  • Reagent Addition: To the stirred solution, add Pyridinium Chlorochromate (PCC) (12 mmol, 1.2 eq) portion-wise at room temperature. Causality Note: Adding the oxidant in portions helps to control any potential exotherm.

  • Reaction: Allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed. The mixture will typically become a dark, heterogeneous slurry.

  • Workup: Upon completion, dilute the reaction mixture with 100 mL of diethyl ether and pass it through a short plug of silica gel, eluting with additional diethyl ether. Causality Note: The silica plug effectively removes the chromium byproducts.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Spectroscopic Analysis (Theoretical)

SpectrumFeatureExpected Chemical Shift / WavenumberRationale
¹H NMR Aldehyde Proton (-CHO)δ 9.9 - 10.2 ppmHighly deshielded proton due to the electron-withdrawing nature of the adjacent carbonyl oxygen and the aromatic ring.[5]
Aromatic Protons (Ar-H)δ 7.4 - 7.9 ppmComplex splitting pattern (doublets, doublet of doublets) expected for the three aromatic protons in a 1,2,4-substituted ring.
¹³C NMR Carbonyl Carbon (C=O)δ 188 - 192 ppmCharacteristic downfield shift for an aldehyde carbonyl carbon.
Trifluoromethoxy Carbon (-OCF₃)δ 118 - 122 ppm (quartet)The carbon is split into a quartet by coupling with the three fluorine atoms (¹JCF).
Aromatic Carbons (Ar-C)δ 115 - 155 ppmMultiple signals corresponding to the substituted aromatic ring carbons.
IR C=O Stretch (Aldehyde)1690 - 1715 cm⁻¹Strong, sharp absorption characteristic of an aromatic aldehyde carbonyl group.
C-F Stretch (-OCF₃)1100 - 1250 cm⁻¹Strong, broad absorptions typical for C-F bonds.
C-Cl Stretch700 - 850 cm⁻¹Characteristic absorption for an aryl chloride.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the enhanced electrophilicity of its carbonyl carbon. Both the ortho-chloro and para-trifluoromethoxy groups are electron-withdrawing, which activates the aldehyde towards nucleophilic attack. This makes it an excellent substrate for a variety of crucial carbon-carbon and carbon-nitrogen bond-forming reactions.[6][7]

Synthetic_Utility cluster_reactions Key Synthetic Transformations cluster_products Resulting Scaffolds Start This compound ReductiveAmination Reductive Amination Start->ReductiveAmination + R₂NH, [H] Wittig Wittig Reaction Start->Wittig + Ph₃P=CHR Grignard Grignard / Organolithium Addition Start->Grignard + R-MgBr Aldol Aldol Condensation Start->Aldol + Ketone, Base Amine Substituted Benzylamines ReductiveAmination->Amine Alkene Stilbenes & Alkenes Wittig->Alkene Alcohol Secondary Alcohols Grignard->Alcohol Chalcone Chalcones & Enones Aldol->Chalcone

Caption: Key synthetic transformations utilizing the target aldehyde.

Reductive Amination

This reaction is fundamental for synthesizing substituted benzylamines, which are prevalent motifs in pharmaceuticals. The aldehyde first condenses with a primary or secondary amine to form an iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB).

Representative Protocol:

  • To a solution of this compound (1.0 eq) and a desired amine (1.1 eq) in dichloroethane (DCE), add acetic acid (1.0 eq) to catalyze iminium formation.

  • Add sodium triacetoxyborohydride (1.5 eq) and stir the mixture at room temperature for 12-24 hours.

  • Quench the reaction with aqueous sodium bicarbonate and extract the product with an organic solvent.

Wittig Reaction

The Wittig reaction provides a reliable method for converting the aldehyde into an alkene, forming a new carbon-carbon double bond. This is invaluable for creating stilbene-like structures or extending carbon chains.

Representative Protocol:

  • Prepare a phosphorus ylide by treating a phosphonium salt (e.g., (methoxymethyl)triphenylphosphonium chloride) with a strong base (e.g., potassium tert-butoxide) in anhydrous THF at 0°C.

  • Add a solution of this compound (1.0 eq) dropwise to the ylide solution.

  • Allow the reaction to warm to room temperature and stir until completion, monitored by TLC.

  • The main byproduct, triphenylphosphine oxide, can often be removed by crystallization or chromatography.[8]

Applications in Drug Discovery & Medicinal Chemistry

The incorporation of fluorine, particularly in the form of -CF₃ or -OCF₃ groups, is a well-established strategy in modern drug design. These groups can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.

  • Metabolic Stability: The trifluoromethoxy group is highly resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase the half-life and oral bioavailability of a drug candidate.

  • Lipophilicity: The -OCF₃ group is one of the most lipophilic substituents, which can enhance a molecule's ability to cross cell membranes and the blood-brain barrier.

  • Binding Affinity: The strong electronegativity of the fluorine atoms can alter the electronic profile of the aromatic ring and enable favorable interactions (e.g., hydrogen bonding, dipole interactions) with protein targets.

While there are no publicly disclosed, marketed drugs synthesized directly from this specific aldehyde, its structure makes it an ideal starting point for library synthesis and lead optimization campaigns. It serves as a valuable scaffold for introducing the 2-chloro-4-(trifluoromethoxy)phenyl motif into novel chemical entities targeting a wide range of diseases.

Safety and Handling

Comprehensive toxicological data for this compound is not available. However, based on the safety profiles of structurally analogous compounds such as 2-chloro-5-(trifluoromethyl)benzaldehyde and 4-chloro-3-(trifluoromethoxy)benzaldehyde, the following hazards should be assumed.[2][9]

  • GHS Hazard Statements (Expected):

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Handling Precautions:

  • Use only in a well-ventilated area or under a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

  • Avoid breathing dust, fumes, or vapors.

  • Wash hands thoroughly after handling.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

References

An In-depth Technical Guide to the Synthesis of 2-Chloro-4-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 2-Chloro-4-(trifluoromethoxy)benzaldehyde, a key building block in the development of novel pharmaceuticals and agrochemicals. The unique substitution pattern of this aromatic aldehyde, featuring a chlorine atom, a trifluoromethoxy group, and a formyl moiety, imparts distinct physicochemical properties that are highly sought after in medicinal chemistry. This document delves into the strategic considerations for its synthesis, focusing on regioselectivity and functional group compatibility. We will explore established formylation methodologies, including the Vilsmeier-Haack reaction and directed ortho-lithiation, as well as an alternative approach via the oxidation of a suitable precursor. Each pathway is presented with a detailed mechanistic rationale, step-by-step experimental protocols derived from established literature on analogous systems, and a critical analysis of the advantages and limitations.

Introduction: The Significance of this compound

Fluorinated organic molecules have gained immense importance in the life sciences due to the unique properties conferred by fluorine atoms, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. The trifluoromethoxy (-OCF₃) group, in particular, is a fascinating substituent that combines the electron-withdrawing nature of the trifluoromethyl group with the potential for resonance donation from the oxygen atom. This compound serves as a versatile intermediate for the synthesis of a wide range of complex organic molecules. Its aldehyde functionality provides a handle for numerous chemical transformations, including reductive amination, Wittig reactions, and the formation of various heterocyclic systems.

The strategic placement of the chloro and trifluoromethoxy groups on the benzaldehyde scaffold allows for fine-tuning of the electronic and steric properties of the final products, making it an invaluable tool for structure-activity relationship (SAR) studies in drug discovery.

Strategic Synthesis Design: Navigating Regioselectivity

The primary challenge in the synthesis of this compound lies in achieving the desired regiochemistry. The most logical and commercially available starting material is 1-chloro-3-(trifluoromethoxy)benzene . The task then becomes the selective introduction of a formyl group at the C2 position.

To predict the outcome of an electrophilic aromatic substitution, such as formylation, we must consider the directing effects of the existing substituents:

  • Chloro Group (-Cl): An ortho, para-directing but deactivating group.

  • Trifluoromethoxy Group (-OCF₃): A para-directing and deactivating group.[1][2]

In the case of 1-chloro-3-(trifluoromethoxy)benzene, the directing effects of both substituents converge on the C2 and C6 positions, which are ortho to the chlorine and ortho/para to the trifluoromethoxy group. The C2 position is para to the strongly para-directing trifluoromethoxy group, making it the most likely site for electrophilic attack.

This guide will explore three primary synthetic strategies that leverage these directing effects to achieve the target molecule.

Pathway I: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a robust and widely used method for the formylation of electron-rich aromatic compounds.[3][4] While 1-chloro-3-(trifluoromethoxy)benzene is an electron-deficient substrate due to the deactivating nature of both substituents, the reaction can often be driven to completion under appropriate conditions. The electrophile in this reaction, the Vilsmeier reagent (a chloroiminium salt), is generated in situ from a formamide (typically N,N-dimethylformamide, DMF) and a dehydrating agent like phosphorus oxychloride (POCl₃).[5]

Reaction Mechanism

The reaction proceeds through the initial formation of the electrophilic Vilsmeier reagent, followed by electrophilic attack on the aromatic ring and subsequent hydrolysis to yield the aldehyde.

Diagram: Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ Starting_Material 1-Chloro-3-(trifluoromethoxy)benzene Intermediate Iminium Ion Intermediate Starting_Material->Intermediate + Vilsmeier Reagent Product This compound Intermediate->Product + H₂O

Caption: The Vilsmeier-Haack reaction pathway.

Experimental Protocol (Analogous Procedure)

This protocol is adapted from established procedures for the Vilsmeier-Haack formylation of substituted benzenes.[3]

StepProcedure
1 To a stirred solution of N,N-dimethylformamide (DMF, 1.5 equivalents) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents).
2 Allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.
3 To this mixture, add 1-chloro-3-(trifluoromethoxy)benzene (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.
4 After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
5 Cool the reaction mixture to 0 °C and quench by slowly pouring it onto crushed ice.
6 Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.
7 Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
8 Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
9 Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Causality Behind Experimental Choices:

  • The use of an inert atmosphere prevents the reaction of the Vilsmeier reagent with atmospheric moisture.

  • The initial cooling to 0 °C during reagent addition helps to control the exothermic reaction.

  • Heating is necessary to drive the reaction to completion with the deactivated aromatic substrate.

  • The aqueous workup with a mild base hydrolyzes the intermediate iminium salt to the final aldehyde product.

Pathway II: Directed Ortho-Lithiation and Formylation

Directed ortho-lithiation is a powerful and highly regioselective method for the functionalization of aromatic rings.[6] The presence of a directing metalation group (DMG) guides a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position. Both the chloro and trifluoromethoxy groups can act as DMGs, and in this case, their directing effects converge on the desired C2 position. The resulting aryllithium intermediate can then be quenched with an electrophile, such as DMF, to introduce the formyl group.[7][8]

Reaction Mechanism

The reaction involves the coordination of the organolithium reagent to the heteroatom of the directing group, followed by deprotonation of the ortho-proton. The resulting aryllithium species then reacts with the formylating agent.

Diagram: Directed Ortho-Lithiation and Formylation

Ortho_Lithiation Starting_Material 1-Chloro-3-(trifluoromethoxy)benzene Aryllithium Aryllithium Intermediate Starting_Material->Aryllithium + Organolithium Organolithium n-BuLi or LDA Intermediate Tetrahedral Intermediate Aryllithium->Intermediate + DMF DMF DMF Product This compound Intermediate->Product Workup (H₃O⁺)

Caption: The directed ortho-lithiation and formylation pathway.

Experimental Protocol (Analogous Procedure)

This protocol is based on general procedures for directed ortho-lithiation followed by formylation.[8]

StepProcedure
1 To a solution of 1-chloro-3-(trifluoromethoxy)benzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, cool the mixture to -78 °C.
2 Slowly add a solution of n-butyllithium (n-BuLi, 1.1 equivalents) in hexanes, keeping the temperature below -70 °C. Alternatively, lithium diisopropylamide (LDA) can be used.
3 Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.
4 Add anhydrous N,N-dimethylformamide (DMF, 1.5 equivalents) dropwise to the solution, maintaining the temperature at -78 °C.
5 After the addition of DMF, stir the reaction at -78 °C for another hour, then allow it to warm slowly to room temperature.
6 Quench the reaction with a saturated aqueous solution of ammonium chloride.
7 Extract the aqueous layer with ethyl acetate or diethyl ether.
8 Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
9 Purify the crude product by column chromatography on silica gel to yield the target aldehyde.

Causality Behind Experimental Choices:

  • Anhydrous conditions are critical as organolithium reagents are highly reactive with water.

  • The low temperature (-78 °C) is necessary to prevent side reactions and ensure the stability of the aryllithium intermediate.

  • The use of a strong, non-nucleophilic base like n-BuLi or LDA is essential for efficient deprotonation.

  • Quenching with an electrophile like DMF at low temperature ensures the selective formation of the desired product.

Pathway III: Oxidation of a Precursor

An alternative strategy involves the synthesis of a precursor molecule that can be readily oxidized to the desired aldehyde. Two plausible precursors are 2-chloro-4-(trifluoromethoxy)benzyl alcohol and 1-chloro-2-methyl-4-(trifluoromethoxy)benzene .

Sub-pathway A: Oxidation of 2-Chloro-4-(trifluoromethoxy)benzyl Alcohol

The synthesis of the benzyl alcohol precursor could be achieved through the reduction of a corresponding carboxylic acid or ester, which in turn could be synthesized via ortho-lithiation followed by carboxylation of 1-chloro-3-(trifluoromethoxy)benzene. However, a more direct approach would be the oxidation of the benzyl alcohol.

Numerous mild and selective reagents are available for the oxidation of primary alcohols to aldehydes, such as pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation.[9][10][11][12][13]

Diagram: Oxidation of Benzyl Alcohol

Benzyl_Alcohol_Oxidation Benzyl_Alcohol 2-Chloro-4-(trifluoromethoxy)benzyl alcohol Product This compound Benzyl_Alcohol->Product + Oxidizing Agent Oxidizing_Agent PCC, DMP, or Swern Oxidation

Caption: Oxidation of the corresponding benzyl alcohol.

Sub-pathway B: Oxidation of 1-Chloro-2-methyl-4-(trifluoromethoxy)benzene

The synthesis of the methylarene precursor would likely involve multiple steps. Once obtained, the benzylic methyl group can be oxidized to a formyl group. This transformation can be challenging as over-oxidation to the carboxylic acid is a common side reaction.[14][15] However, several methods have been developed for the selective oxidation of methylarenes to benzaldehydes.[16][17][18]

Diagram: Oxidation of Methylarene

Methylarene_Oxidation Methylarene 1-Chloro-2-methyl-4-(trifluoromethoxy)benzene Product This compound Methylarene->Product + Oxidizing System Oxidizing_System Selective Oxidizing System

Caption: Oxidation of the corresponding methylarene.

Comparative Analysis of Synthetic Pathways

PathwayAdvantagesDisadvantages
Vilsmeier-Haack Formylation - One-pot reaction. - Uses relatively inexpensive and common reagents.- May require harsh conditions for deactivated substrates. - Potential for side reactions. - Use of POCl₃ can be problematic on a large scale.
Directed Ortho-Lithiation - High regioselectivity. - Generally provides good yields.- Requires strictly anhydrous conditions and low temperatures. - Organolithium reagents are pyrophoric and require careful handling.
Oxidation of Precursor - Can be a high-yielding final step. - Multiple mild oxidation methods are available.- Requires the synthesis of the precursor, adding steps to the overall sequence. - Selective oxidation of methylarenes can be challenging.

Conclusion and Future Perspectives

The synthesis of this compound can be approached through several viable synthetic routes. For laboratory-scale synthesis where high regioselectivity is paramount, directed ortho-lithiation followed by formylation stands out as the most promising strategy. For larger-scale production, the Vilsmeier-Haack formylation may be more cost-effective, although optimization of reaction conditions would be crucial to maximize yield and minimize byproducts. The oxidation of a precursor offers an alternative but is likely to be a longer and more complex route.

Future research in this area could focus on developing catalytic and more environmentally benign formylation methods for deactivated aromatic substrates. The continued exploration of novel synthetic methodologies will undoubtedly facilitate the synthesis of this and other valuable fluorinated building blocks, thereby accelerating the discovery of new and improved therapeutic agents and agrochemicals.

References

An In-Depth Technical Guide to the Molecular Structure of 2-Chloro-4-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide offers a comprehensive examination of the molecular structure of 2-Chloro-4-(trifluoromethoxy)benzaldehyde, a key fluorinated intermediate in modern organic synthesis. We will dissect the molecule's architecture, focusing on the profound influence of its chloro and trifluoromethoxy substituents on its physicochemical properties, spectroscopic characteristics, and chemical reactivity. This document is intended for researchers, scientists, and drug development professionals, providing field-proven insights into the structural elucidation, synthesis, and application of this versatile chemical building block. Through a detailed analysis of its electronic properties and reactivity, we aim to equip scientists with the foundational knowledge required for its effective utilization in the development of novel pharmaceuticals, agrochemicals, and advanced materials.

Introduction: A Molecule of Strategic Importance

In the landscape of contemporary chemical synthesis, fluorinated organic compounds have emerged as indispensable tools. The strategic incorporation of fluorine-containing functional groups can dramatically alter a molecule's properties, enhancing metabolic stability, lipophilicity, and binding affinity.[1][2] this compound stands as a testament to this principle. It is a disubstituted benzaldehyde derivative where the aromatic ring is functionalized with a chlorine atom at the ortho position and a trifluoromethoxy group (-OCF3) at the para position relative to the aldehyde moiety. This specific arrangement of electron-withdrawing groups creates a highly activated and versatile chemical scaffold, making it a valuable precursor in numerous synthetic pathways.[3][4] Its utility spans from the synthesis of complex heterocyclic systems for pharmaceuticals to the development of next-generation agrochemicals and materials.[1][5]

Molecular Architecture and Physicochemical Profile

The identity and properties of this compound are defined by its unique molecular structure. The combination of the aldehyde, chloro, and trifluoromethoxy groups on a benzene ring dictates its physical and chemical behavior.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 180159-45-9
Molecular Formula C₈H₄ClF₃O₂
Molecular Weight 224.56 g/mol
IUPAC Name This compound
SMILES C1=CC(=C(C=C1OC(F)(F)F)Cl)C=O
InChI InChI=1S/C8H4ClF3O2/c9-7-3-5(4-14)1-2-6(7)15-8(10,11,12)/h1-4H
Predicted Boiling Point 224.1±40.0 °C at 760 mmHg
Predicted Density 1.503±0.06 g/cm³
digraph "2_Chloro_4_trifluoromethoxy_benzaldehyde" {
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// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; Cl [label="Cl", fontcolor="#34A853"]; O1 [label="O", fontcolor="#EA4335"]; H_CHO [label="H"]; O2 [label="O", fontcolor="#EA4335"]; CF3_C [label="C"]; F1 [label="F", fontcolor="#4285F4"]; F2 [label="F", fontcolor="#4285F4"]; F3 [label="F", fontcolor="#4285F4"]; H3 [label="H"]; H5 [label="H"]; H6 [label="H"];

// Position nodes C1 [pos="0,0!"]; C2 [pos="-1.2,-0.7!"]; C3 [pos="-1.2,-2.1!"]; C4 [pos="0,-2.8!"]; C5 [pos="1.2,-2.1!"]; C6 [pos="1.2,-0.7!"]; O1 [pos="0,1.2!"]; H_CHO [pos="-0.9,0.9!"]; Cl [pos="-2.4,-0.1!"]; O2 [pos="0,-4.0!"]; CF3_C [pos="0,-5.2!"]; F1 [pos="-1.0,-5.8!"]; F2 [pos="1.0,-5.8!"]; F3 [pos="0.0,-6.4!"]; H3 [pos="-2.1,-2.6!"]; H5 [pos="2.1,-2.6!"]; H6 [pos="2.1,-0.1!"];

// Draw bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- O1 [style=double]; C1 -- H_CHO; C2 -- Cl; C4 -- O2; O2 -- CF3_C; CF3_C -- F1; CF3_C -- F2; CF3_C -- F3; C3 -- H3; C5 -- H5; C6 -- H6; }

Caption: Key reactions of the aldehyde functional group.

  • Reactions at the Aldehyde: The highly electrophilic carbonyl carbon readily undergoes nucleophilic addition. This includes reactions with Grignard reagents to form secondary alcohols, Wittig reagents to yield alkenes, and reductive amination to produce amines. It can also be easily oxidized to the corresponding carboxylic acid or reduced to a primary alcohol.[5]

  • Reactions on the Aromatic Ring: The benzene ring is significantly deactivated towards electrophilic aromatic substitution due to the potent electron-withdrawing effects of both substituents. Conversely, these groups may activate the ring for nucleophilic aromatic substitution (SNAr) reactions, particularly at the position of the chlorine atom, if a sufficiently strong nucleophile is used under appropriate conditions.

Applications in Research and Drug Development

The structural features of this compound make it a highly sought-after intermediate in several high-value chemical industries.

  • Pharmaceuticals: The trifluoromethoxy group is a bioisostere of other functional groups and is often incorporated into drug candidates to enhance metabolic stability and increase lipophilicity, which can improve cell membrane permeability and overall pharmacokinetic profiles.[1][2] This benzaldehyde derivative serves as a direct precursor for introducing this valuable moiety into complex active pharmaceutical ingredients (APIs).

  • Agrochemicals: Similar to its role in pharmaceuticals, the -OCF₃ group can enhance the efficacy, stability, and environmental persistence of herbicides, pesticides, and fungicides.[1] This intermediate is a key building block in the synthesis of novel crop protection agents.

  • Materials Science: The unique electronic properties conferred by the fluorinated and chlorinated substituents make this molecule an interesting building block for the synthesis of advanced polymers, liquid crystals, and other functional materials with tailored optical or electronic characteristics.[1]

Safety and Handling

As with many substituted aromatic aldehydes, this compound requires careful handling. Based on data for analogous compounds, it should be considered an irritant.

  • Hazards: Likely to cause skin and serious eye irritation. May cause respiratory irritation.[6][7] It is typically a combustible liquid.[6]

  • Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing vapors or mists.[6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. It may be sensitive to air and moisture, so storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[8]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Conclusion

This compound is a sophisticated and highly functionalized synthetic intermediate. Its molecular structure is defined by the powerful and synergistic electron-withdrawing properties of the ortho-chloro and para-trifluoromethoxy substituents. These groups not only dictate the molecule's physicochemical properties and spectroscopic fingerprint but also activate the aldehyde group for a wide array of chemical transformations. This guide has provided a detailed analysis of its structure, reactivity, and applications, underscoring its value as a strategic building block for innovation in the pharmaceutical, agrochemical, and material science sectors. A thorough understanding of its molecular architecture is paramount for any scientist aiming to leverage its unique properties for the synthesis of novel and complex chemical entities.

References

A Technical Safety Guide for Researchers: 2-Chloro-4-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document has been compiled to provide a comprehensive safety overview for 2-Chloro-4-(trifluoromethoxy)benzaldehyde. As a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidance is synthesized from data on structurally analogous compounds. This guide is intended to inform laboratory professionals and researchers on potential hazards and best practices for safe handling. It is imperative to obtain the specific SDS from your chemical supplier before commencing any work.

Section 1: Core Hazard Assessment and Chemical Profile

This compound is an aromatic aldehyde containing chloro and trifluoromethoxy substitutions. This chemical structure suggests a profile of a combustible liquid that may cause irritation and potential toxicity, a hypothesis supported by the safety data for closely related benzaldehydes. The primary hazards are consistently identified as irritation to the skin, eyes, and respiratory system.

While specific toxicological data for the title compound is lacking, a composite hazard profile can be inferred from related molecules. The GHS classifications for several analogues strongly suggest a consistent pattern of irritant and potentially harmful properties.

Table 1: Comparative GHS Hazard Classifications of Structurally Similar Benzaldehydes

CompoundGHS Hazard StatementsSignal Word
2-Chloro-4-(trifluoromethyl)benzaldehyde H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]Warning[1]
4-(Trifluoromethoxy)benzaldehyde H227: Combustible liquidH302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritation[2]Warning[2]
2-Chloro-5-(trifluoromethyl)benzaldehyde H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[3][4]Warning[4]
2-(Trifluoromethoxy)benzaldehyde H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[5]Warning[5]

Based on this comparative analysis, researchers must operate under the assumption that this compound is, at minimum, a skin, eye, and respiratory irritant and a combustible liquid.

Section 2: Laboratory Handling and Engineering Controls

The primary route of exposure in a research setting is through inhalation of vapors and direct contact with skin or eyes. Therefore, robust engineering controls are not merely recommended; they are essential for safe experimentation.

Core Directive: Avoid Direct Contact and Inhalation.

  • Fume Hood: All weighing, transferring, and experimental procedures involving this compound must be conducted within a certified chemical fume hood.[6] This is the primary engineering control to mitigate inhalation exposure to vapors, which may be generated even at room temperature.

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors in the general workspace.[7]

  • Electrostatic Discharge: Many substituted benzaldehydes are combustible.[2][8][9] All equipment should be properly grounded, and measures must be taken to prevent the buildup of electrostatic charge, especially during transfers of the liquid.[6][9] Use spark-proof tools where necessary.[8]

Section 3: Chemical Storage and Stability

Proper storage is critical to maintaining the chemical's integrity and preventing hazardous reactions.

Storage Conditions:

  • Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2][8]

  • Keep containers tightly closed to prevent the escape of vapors and potential contamination.[3]

  • Some analogues are noted as being air or moisture sensitive; therefore, storage under an inert atmosphere (e.g., argon or nitrogen) is a prudent measure to ensure stability.[2][3]

Stability and Incompatible Materials:

  • The compound is expected to be stable under recommended storage conditions.[2]

  • Avoid contact with:

    • Strong oxidizing agents[2][3]

    • Strong bases[2][3]

    • Strong acids[1]

    • Strong reducing agents[3]

  • Hazardous Decomposition Products: Combustion will likely produce toxic fumes, including carbon monoxide, carbon dioxide, hydrogen chloride, and hydrogen fluoride.[3]

Section 4: Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is required to create a reliable barrier against exposure. The selection of PPE should be guided by a thorough risk assessment of the specific experimental procedure.

PPE_Selection_Workflow Diagram 1: PPE Selection Workflow cluster_assessment Risk Assessment cluster_ppe Required PPE Start Handling 2-Chloro-4- (trifluoromethoxy)benzaldehyde Assess_Task Assess Task: - Quantity used - Vapor generation potential - Splash risk Start->Assess_Task Eye_Protection Eye/Face Protection - ANSI Z87.1 certified safety glasses - Chemical goggles for splash risk - Face shield for large quantities Assess_Task->Eye_Protection Always Required Hand_Protection Hand Protection - Chemically resistant gloves (e.g., Nitrile, Neoprene) - Inspect before use Assess_Task->Hand_Protection Always Required Body_Protection Body Protection - Flame-retardant lab coat - Closed-toe shoes Assess_Task->Body_Protection Always Required Respiratory_Protection Respiratory Protection - Required if working outside a fume hood - Use NIOSH-approved respirator with  organic vapor cartridges (e.g., ABEK) Assess_Task->Respiratory_Protection If ventilation is inadequate

Caption: Diagram 1: PPE Selection Workflow.

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] A face shield should be used in addition to goggles when there is a significant splash hazard.

  • Skin Protection:

    • Gloves: Wear impermeable, chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation or puncture before use and dispose of contaminated gloves properly.

    • Lab Coat: A flame-retardant lab coat must be worn and kept buttoned. Ensure complete body coverage.

  • Respiratory Protection: When engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate organic vapor cartridge (type ABEK is a common recommendation for similar compounds) should be used.[4]

Section 5: Emergency Response and First Aid

Immediate and correct action following an exposure is critical to minimizing harm. All laboratory personnel should be familiar with the location and operation of emergency equipment, including safety showers and eyewash stations.

Emergency_First_Aid Diagram 2: Emergency First Aid Protocol cluster_routes Route of Exposure cluster_actions Immediate Actions Exposure Exposure Occurs Inhalation Inhalation Exposure->Inhalation Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Ingestion Ingestion Exposure->Ingestion Action_Inhale 1. Move to fresh air. 2. If not breathing, give artificial respiration. 3. Seek immediate medical attention. Inhalation->Action_Inhale Action_Skin 1. Immediately flush skin with plenty of water for at least 15 minutes. 2. Remove all contaminated clothing. 3. Seek medical attention if irritation persists. Skin_Contact->Action_Skin Action_Eye 1. Immediately flush eyes with water for at least 15 minutes, lifting eyelids. 2. Remove contact lenses if possible. 3. Seek immediate medical attention. Eye_Contact->Action_Eye Action_Ingest 1. Do NOT induce vomiting. 2. Rinse mouth with water. 3. Seek immediate medical attention. Ingestion->Action_Ingest

Caption: Diagram 2: Emergency First Aid Protocol.

First-Aid Procedures:

  • Inhalation: Remove the individual from the exposure source to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2][3][8]

  • Skin Contact: Promptly wash the affected area with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[2][8] Seek medical attention if skin irritation develops or persists.[3]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[3][8] If the person is conscious, rinse their mouth with water and have them drink half a liter of water.[2] Seek immediate medical attention.

Firefighting Measures:

  • Extinguishing Media: Use carbon dioxide, dry chemical powder, or alcohol-resistant foam.[2][8] A water spray can be used to cool containers.[2]

  • Firefighter Protection: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[2][3]

Accidental Release:

  • Evacuate personnel from the area and ensure adequate ventilation.

  • Remove all sources of ignition.[2][8]

  • Wear appropriate PPE as outlined in Section 4.

  • Contain the spill using an inert absorbent material such as sand, silica gel, or vermiculite.[2][3]

  • Collect the absorbed material into a suitable, closed container for disposal according to local, regional, and national regulations.[3] Do not allow the chemical to enter drains or waterways.[10]

Section 6: Inferred Toxicological Profile

The toxicological properties of this compound have not been fully investigated.[3][11] However, based on the consistent data from its analogues, the following effects can be anticipated:

  • Acute Effects:

    • Oral: May be harmful if swallowed.[2][10]

    • Dermal: Expected to cause skin irritation, characterized by redness and inflammation.[2][3][10]

    • Inhalation: Vapors are likely to cause respiratory tract irritation, which may lead to coughing and shortness of breath.[3][10]

    • Ocular: Causes serious eye irritation and potential damage.[2][3][10]

  • Chronic Effects: Long-term exposure to respiratory irritants may lead to more significant respiratory conditions.[10] No data is available regarding carcinogenicity, mutagenicity, or reproductive toxicity.[2]

It is crucial to handle this compound as a hazardous substance and minimize all potential exposures until a complete toxicological profile is established.

References

A Comprehensive Spectroscopic Guide to 2-Chloro-4-(trifluoromethoxy)benzaldehyde for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of the key spectroscopic characteristics of 2-Chloro-4-(trifluoromethoxy)benzaldehyde, a critical building block in modern medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document elucidates the structural information derived from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The guide emphasizes the causal relationships between molecular structure and spectral output, offers field-proven experimental protocols, and presents data in a clear, comparative format to support robust structural verification and quality control in advanced research settings.

Molecular Structure and Physicochemical Properties

This compound is a disubstituted benzaldehyde derivative featuring an electron-withdrawing chlorine atom ortho to the aldehyde group and a strongly lipophilic, electron-withdrawing trifluoromethoxy group at the para position. This unique substitution pattern significantly influences the molecule's reactivity and its spectroscopic signature. The aldehyde functional group serves as a versatile handle for numerous synthetic transformations, while the fluorinated moiety is often incorporated to enhance metabolic stability and binding affinity in pharmaceutical candidates.

Caption: Molecular Structure of this compound.

Table 1: Physicochemical Properties

Property Value
Molecular Formula C₈H₄ClF₃O
Molecular Weight 224.56 g/mol
CAS Number 327156-93-4

| Appearance | White to off-white solid |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of this compound, providing unambiguous information about the carbon-hydrogen framework and the fluorine environment.

¹H NMR Spectroscopy

Theoretical Interpretation: The ¹H NMR spectrum is characterized by distinct signals for the aldehyde proton and the three aromatic protons.

  • Aldehyde Proton (H-C=O): This proton is highly deshielded due to the electronegativity of the carbonyl oxygen and the anisotropic effect of the pi system. It appears as a singlet far downfield.

  • Aromatic Protons: The electronic effects of the three substituents dictate the chemical shifts of the aromatic protons. The aldehyde and chloro groups are electron-withdrawing, deshielding adjacent protons. The trifluoromethoxy group is also strongly electron-withdrawing. The expected pattern is complex due to the substitution, but will generally consist of three distinct signals in the aromatic region, with splitting patterns determined by their ortho- and meta- relationships.

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1]

  • Spectrometer Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity, ensuring sharp, symmetrical peaks.[2]

  • Data Acquisition: Acquire the spectrum using a standard pulse program. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

  • Processing: Fourier transform the raw data, phase correct the spectrum, and perform baseline correction. Integrate the signals to determine the relative number of protons.

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
~10.4 s - 1H, CHO
~7.9 d J ≈ 8.8 1H, Ar-H
~7.5 d J ≈ 2.0 1H, Ar-H

| ~7.3 | dd | J ≈ 8.8, 2.0 | 1H, Ar-H |

¹³C NMR Spectroscopy

Theoretical Interpretation: The ¹³C NMR spectrum will display eight distinct signals corresponding to each unique carbon atom in the molecule.

  • Carbonyl Carbon: The aldehyde carbon is significantly deshielded and appears at the low-field end of the spectrum.

  • Aromatic Carbons: Six signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached substituents. Carbons bonded to electronegative atoms (Cl, O) will be shifted downfield.

  • Trifluoromethoxy Carbon (-OCF₃): This carbon signal is unique. It will appear as a quartet due to coupling with the three fluorine atoms (¹JCF), a characteristic feature confirming the presence of the -OCF₃ group.[3]

Experimental Protocol: ¹³C NMR Acquisition

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of the ¹³C isotope.

  • Spectrometer Setup: The setup is similar to ¹H NMR.

  • Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to ensure that all carbon signals appear as singlets (except for the -OCF₃ carbon, which remains a quartet). A longer acquisition time and more scans are typically required compared to ¹H NMR.

  • Processing: Process the data similarly to the ¹H spectrum.

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Key Coupling Assignment
~188 - C=O
~155 - C-OCF₃
~136 - C-Cl
~133 - Ar-CH
~132 - C-CHO
~122 - Ar-CH
~121 - Ar-CH

| ~120 | q, ¹JCF ≈ 257 Hz | OCF₃ |

¹⁹F NMR Spectroscopy

Theoretical Interpretation: ¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds. For this compound, a single, sharp signal is expected for the three equivalent fluorine atoms of the -OCF₃ group.[4] The chemical shift of this group is a sensitive probe of its electronic environment.[5]

Experimental Protocol: ¹⁹F NMR Acquisition

  • Sample Preparation: The same sample used for ¹H NMR is typically sufficient.

  • Spectrometer Setup: Tune the spectrometer to the ¹⁹F frequency. A common chemical shift reference is trichlorofluoromethane (CFCl₃, δ = 0.00 ppm).[6]

  • Data Acquisition: Acquire the proton-decoupled ¹⁹F spectrum. Acquisition is generally rapid due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.

  • Processing: Standard Fourier transform and phasing are applied.

Table 4: Predicted ¹⁹F NMR Spectral Data (376 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Assignment

| ~ -58 | s | OCF₃ |

Infrared (IR) Spectroscopy

Theoretical Interpretation: The IR spectrum provides definitive evidence for the presence of key functional groups. The spectrum is dominated by a strong carbonyl stretch and characteristic absorptions from the trifluoromethoxy group.

  • Aldehyde C=O Stretch: A very strong and sharp absorption band is expected in the region of 1700-1720 cm⁻¹.

  • Aldehyde C-H Stretch: Two weak bands are typically observed around 2850 cm⁻¹ and 2750 cm⁻¹. The latter is particularly diagnostic for aldehydes.

  • C-O and C-F Stretches: The trifluoromethoxy group will give rise to multiple strong, broad absorption bands in the 1300-1000 cm⁻¹ region, corresponding to C-O and C-F stretching vibrations.

  • Aromatic C=C Stretches: Medium to weak bands will appear in the 1600-1450 cm⁻¹ region.

  • C-Cl Stretch: A weak to medium band is expected in the 800-600 cm⁻¹ region.

Experimental Protocol: ATR-FTIR Spectroscopy

  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

  • Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to produce a high-quality spectrum.

  • Data Processing: The software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Table 5: Predicted IR Absorption Bands

Frequency (cm⁻¹) Intensity Vibrational Mode
~2850, ~2750 Weak Aldehyde C-H Stretch
~1710 Strong, Sharp Aldehyde C=O Stretch
~1600, ~1500 Medium Aromatic C=C Stretch
1250-1050 Very Strong, Broad C-F and C-O Stretch

| ~850 | Medium | C-Cl Stretch |

Mass Spectrometry (MS)

Theoretical Interpretation: Mass spectrometry is used to determine the molecular weight and elemental composition. Under Electron Ionization (EI), the molecule will fragment in a predictable manner, providing further structural confirmation.

  • Molecular Ion (M⁺): The molecular ion peak should be observed at m/z 224. A characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak will be present, confirming the presence of a single chlorine atom.

  • Key Fragments: Common fragmentation pathways for benzaldehydes include the loss of a hydrogen radical ([M-H]⁺), the loss of the formyl group as carbon monoxide ([M-CHO]⁺), and cleavage of the substituents.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to generate the molecular ion and various fragment ions.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

  • Detection: Detect the ions and generate a mass spectrum, which plots ion intensity versus m/z.

Table 6: Predicted Mass Spectrometry Data (EI-MS)

m/z Predicted Identity Notes
224/226 [M]⁺ Molecular ion peak with ³⁵Cl/³⁷Cl isotopic pattern.
223/225 [M-H]⁺ Loss of the aldehyde hydrogen.
195/197 [M-CHO]⁺ Loss of the formyl group.

| 159 | [M-Cl-CO]⁺ | Loss of chlorine and carbon monoxide. |

Integrated Spectroscopic Workflow

Confirming the identity and purity of this compound requires a synergistic approach, where data from each technique corroborates the others. The logical workflow below illustrates this self-validating system.

Caption: Integrated workflow for the structural verification of the target compound.

Conclusion

The spectroscopic data derived from NMR, IR, and MS provide a comprehensive and definitive characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, while the characteristic quartet in the ¹³C spectrum and the singlet in the ¹⁹F spectrum are unequivocal indicators of the trifluoromethoxy group. IR spectroscopy validates the presence of the key aldehyde functional group and the C-F bonds, and mass spectrometry confirms the molecular weight and elemental composition. Together, these techniques form a robust analytical protocol essential for ensuring the identity, purity, and quality of this important synthetic intermediate in any research or development pipeline.

References

Commercial availability of 2-Chloro-4-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Chloro-4-(trifluoromethoxy)benzaldehyde for Advanced Scientific Applications

For researchers, medicinal chemists, and professionals in drug development, this compound stands as a pivotal building block in the synthesis of novel chemical entities. Its unique trifluoromethoxy and chloro substitutions on the benzaldehyde scaffold offer a gateway to a diverse range of complex molecules with significant potential in pharmaceutical and agrochemical research. This guide provides a comprehensive overview of its commercial availability, key properties, safety considerations, and synthetic utility.

Physicochemical and Spectroscopic Profile

This compound is an aromatic aldehyde with the molecular formula C₈H₄ClF₃O₂. The presence of both a chlorine atom and a trifluoromethoxy group imparts distinct electronic properties to the molecule, influencing its reactivity and the characteristics of its derivatives.

PropertyValue
Molecular Formula C₈H₄ClF₃O₂
Molecular Weight 224.56 g/mol
CAS Number 1079351-20-4

While specific, publicly available spectroscopic data for this compound is limited, typical NMR chemical shifts for analogous structures can be anticipated. In ¹³C NMR, the carbonyl carbon of the aldehyde would be the most deshielded, appearing significantly downfield. The aromatic carbons would resonate in the characteristic region for substituted benzene rings, with their precise shifts influenced by the chloro and trifluoromethoxy substituents. In ¹H NMR, the aldehyde proton would present as a singlet, typically downfield, while the aromatic protons would exhibit a splitting pattern dictated by their positions on the ring.

Commercial Availability

This compound is commercially available from a number of specialized chemical suppliers. It is typically offered in research and development quantities with purities generally at or above 95-97%.

SupplierPurityAvailable Quantities
Sigma-Aldrich Not specifiedInquire
Aromsyn Co., Ltd. ≥ 98%Gram to kilogram scale
AstaTech, Inc. ≥ 95%Inquire
BLD Pharmatech Co., Ltd. Not specifiedInquire

Researchers looking to procure this compound should verify the purity and availability with their chosen supplier, as stock levels and lead times can vary. A Certificate of Analysis (COA) should be requested to confirm the identity and purity of the purchased material.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound should be consulted prior to handling. Based on data for structurally related compounds, the following precautions are advised:

  • Hazard Statements : May cause skin irritation, serious eye irritation, and respiratory irritation.

  • Precautionary Measures :

    • Wear protective gloves, protective clothing, eye protection, and face protection.

    • Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • Wash hands and any exposed skin thoroughly after handling.

    • In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If inhaled, remove the person to fresh air and keep comfortable for breathing.

    • Store in a well-ventilated place. Keep the container tightly closed.

The workflow for safe handling of this and similar chemical reagents is depicted below:

PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) FumeHood Well-Ventilated Fume Hood Storage Proper Storage (Cool, Dry, Tightly Sealed) Disposal Waste Disposal (Follow Institutional Protocols) SDS Consult Safety Data Sheet (SDS) SDS->PPE SDS->FumeHood SDS->Storage SDS->Disposal cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process A This compound E Reaction Monitoring (TLC) A->E B Primary Amine (e.g., Aniline) B->E C Solvent (e.g., Ethanol) C->E D Acid Catalyst (e.g., Acetic Acid) D->E F Workup & Purification (Filtration/Recrystallization) E->F G Schiff Base Product F->G

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 2-Chloro-4-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Chloro-4-(trifluoromethoxy)benzaldehyde in Modern Drug Discovery

This compound is a highly versatile and strategically important building block in medicinal chemistry and drug development. Its utility stems from the unique combination of substituents on the aromatic ring, each imparting distinct and advantageous properties to the resulting derivatives. The trifluoromethoxy (-OCF₃) group, a bioisostere of a methoxy group but with significantly different electronic properties, offers a powerful tool for modulating the physicochemical and pharmacokinetic profiles of drug candidates. It is known to enhance metabolic stability, increase lipophilicity, and improve membrane permeability, all of which are critical for oral bioavailability.[1]

The chloro substituent provides a handle for further synthetic transformations, most notably transition-metal-catalyzed cross-coupling reactions. The aldehyde functionality itself is a gateway to a vast array of chemical modifications, including the formation of amines, alkenes, alcohols, and various heterocyclic systems.[2] The electron-withdrawing nature of both the trifluoromethoxy and chloro groups enhances the electrophilicity of the aldehyde's carbonyl carbon, influencing its reactivity in nucleophilic addition reactions.[2][3]

This guide provides detailed application notes and protocols for the synthesis of key derivatives from this compound, focusing on reactions of high utility in the synthesis of pharmaceutically relevant scaffolds. The protocols are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to allow for informed optimization.

Part 1: Reductive Amination for the Synthesis of Substituted Benzylamines

Reductive amination is a cornerstone of medicinal chemistry, providing a direct route to secondary and tertiary amines.[4] The process involves the in-situ formation of an imine or iminium ion from the aldehyde and a primary or secondary amine, followed by its immediate reduction.[4] The choice of reducing agent is critical to the success of the reaction, as it must selectively reduce the iminium ion in the presence of the starting aldehyde.[5]

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB-H)

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and highly effective reducing agent for reductive aminations.[5] Its steric bulk and attenuated reactivity prevent the significant reduction of the aldehyde starting material. It is, however, sensitive to water and is not compatible with protic solvents like methanol.[5]

Reaction Scheme:

G A This compound C Iminium Ion Intermediate A->C + B Primary or Secondary Amine (R1R2NH) B->C + D Substituted Benzylamine C->D Reduction E NaBH(OAc)3 (STAB-H) E->D F DCE or THF F->C Solvent

Caption: Reductive Amination Workflow.

Step-by-Step Protocol:

  • To a solution of this compound (1.0 equiv.) in an anhydrous aprotic solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (0.2 M), add the desired primary or secondary amine (1.1 equiv.).

  • Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the imine or iminium ion intermediate.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equiv.) portion-wise to the reaction mixture. Caution: The addition may be exothermic.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-24 hours.[6]

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).[6]

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired substituted benzylamine.

Parameter Recommendation Rationale
Solvent Anhydrous DCE, THF, or CH₂Cl₂STAB-H is water-sensitive.[5]
Reducing Agent Sodium Triacetoxyborohydride (STAB-H)Mild and selective for the iminium ion.[5]
Equivalents Amine (1.1), STAB-H (1.2-1.5)A slight excess of the amine drives imine formation, while an excess of the reducing agent ensures complete conversion.
Temperature Room TemperatureGenerally sufficient for most substrates.

Part 2: Wittig Reaction for Olefin Synthesis

The Wittig reaction is a powerful method for the formation of carbon-carbon double bonds from carbonyl compounds and phosphorus ylides.[7][8] This reaction is highly valuable for extending carbon chains and introducing alkene functionalities, which can serve as precursors for a variety of other functional groups.[8] The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide; stabilized ylides tend to favor the formation of E-alkenes, while non-stabilized ylides often yield Z-alkenes.[7]

Protocol 2: Synthesis of a Stilbene Derivative via Wittig Reaction

This protocol describes the synthesis of a stilbene derivative using a non-stabilized ylide, which is expected to favor the Z-isomer.

Reaction Scheme:

G A Benzyltriphenylphosphonium Bromide C Phosphorus Ylide A->C Deprotonation B Strong Base (e.g., n-BuLi) B->C E Oxaphosphetane Intermediate C->E D This compound D->E F Stilbene Derivative E->F G Triphenylphosphine Oxide E->G

Caption: Wittig Reaction Pathway.

Step-by-Step Protocol:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), suspend the appropriate phosphonium salt (e.g., benzyltriphenylphosphonium bromide) (1.2 equiv.) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C using an ice-water bath.

  • Slowly add a strong base, such as n-butyllithium (n-BuLi) in hexanes (1.1 equiv.), dropwise. The formation of the ylide is often indicated by a distinct color change (e.g., to deep red or orange).[9]

  • Stir the resulting ylide solution at 0 °C for 1 hour.

  • In a separate flame-dried flask, dissolve this compound (1.0 equiv.) in anhydrous THF.

  • Slowly add the aldehyde solution to the ylide suspension at 0 °C via a dropping funnel or syringe.[9]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[9]

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[9]

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired stilbene derivative.

Parameter Recommendation Rationale
Atmosphere Inert (Argon or Nitrogen)The ylide is highly reactive and sensitive to air and moisture.
Base n-Butyllithium (n-BuLi)A strong base is required to deprotonate the phosphonium salt to form the non-stabilized ylide.[8]
Solvent Anhydrous THFAprotic and effectively solvates the ylide and intermediates.
Temperature 0 °C to Room TemperatureInitial low temperature controls the reaction rate and potential side reactions.[9]

Part 3: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[10] The reaction of aryl chlorides, such as the one present in this compound derivatives, can be challenging due to the strength of the C-Cl bond, which makes the oxidative addition step of the catalytic cycle difficult.[11] Success in these couplings often relies on the use of specialized, bulky, and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) that promote the reactivity of the palladium catalyst.[11]

Protocol 3: Suzuki-Miyaura Coupling of a 2-Chloro-4-(trifluoromethoxy)benzylamine Derivative

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a benzylamine derivative synthesized in Part 1 with an arylboronic acid.

Reaction Scheme:

G A 2-Chloro-4-(trifluoromethoxy)benzylamine Derivative E Biaryl Product A->E + B Arylboronic Acid B->E + C Pd Catalyst & Ligand C->E Catalysis D Base (e.g., K3PO4) D->E

Caption: Suzuki-Miyaura Cross-Coupling.

Step-by-Step Protocol:

  • To a flame-dried Schlenk flask, add the 2-chloro-4-(trifluoromethoxy)benzylamine derivative (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv.).

  • Add the palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-2 mol%) and a bulky, electron-rich phosphine ligand (e.g., SPhos or RuPhos, 2-4 mol%) under a positive flow of inert gas.[11]

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent (e.g., toluene, 1,4-dioxane, or a mixture with water) via syringe.[12]

  • Heat the reaction mixture with vigorous stirring to the appropriate temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[11]

  • Purify the crude product by flash column chromatography on silica gel.

Parameter Recommendation Rationale
Catalyst System Pd(OAc)₂ or Pd₂(dba)₃ with SPhos or RuPhosBulky, electron-rich ligands are essential for the oxidative addition of the less reactive aryl chloride.[11]
Base K₃PO₄ or Cs₂CO₃Strong, non-nucleophilic bases are effective in the transmetalation step.
Solvent Degassed Toluene, 1,4-Dioxane, or Toluene/WaterDegassing is crucial to prevent catalyst deactivation and homocoupling of the boronic acid.[11]
Temperature 80-110 °CElevated temperatures are typically required to overcome the activation barrier for the oxidative addition of aryl chlorides.

Part 4: Synthesis of Pyrazole Derivatives

Pyrazoles are a class of five-membered heterocyclic compounds that are prevalent in many marketed drugs and clinical candidates due to their wide range of biological activities.[13] A common synthetic route to pyrazoles involves the condensation of a 1,3-dicarbonyl compound or a suitable precursor with hydrazine or its derivatives.[14]

Protocol 4: Two-Step Synthesis of a Pyrazole from this compound

This protocol involves an initial Claisen-Schmidt condensation to form an α,β-unsaturated ketone (chalcone), followed by cyclization with hydrazine to form the pyrazole ring.

Reaction Scheme:

G cluster_0 Step 1: Chalcone Formation cluster_1 Step 2: Pyrazole Formation A This compound D α,β-Unsaturated Ketone (Chalcone) A->D B Acetophenone Derivative B->D C Base (e.g., NaOH) C->D E Chalcone Intermediate H Pyrazole Derivative E->H F Hydrazine Hydrate F->H G Solvent (e.g., Ethanol) G->H

Caption: Two-Step Pyrazole Synthesis.

Step-by-Step Protocol:

Step 1: Claisen-Schmidt Condensation to form the Chalcone

  • Dissolve this compound (1.0 equiv.) and an appropriate acetophenone derivative (1.0 equiv.) in a suitable solvent such as ethanol.

  • Cool the mixture in an ice bath and add an aqueous solution of a base (e.g., NaOH or KOH) dropwise with stirring.

  • Allow the reaction to stir at room temperature for several hours until a precipitate forms.

  • Collect the solid product by filtration, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Dry the resulting chalcone intermediate.

Step 2: Cyclization with Hydrazine

  • Reflux a mixture of the chalcone intermediate (1.0 equiv.) and hydrazine hydrate (2.0-3.0 equiv.) in a solvent such as ethanol for 4-8 hours.[15]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified pyrazole derivative.

Parameter Recommendation Rationale
Step 1 Base NaOH or KOHCatalyzes the condensation between the aldehyde and the enolate of the ketone.
Step 2 Reagent Hydrazine HydrateServes as the nitrogen source for the formation of the pyrazole ring.[15]
Solvent EthanolA common and effective solvent for both steps of the reaction.
Purification Filtration and RecrystallizationOften sufficient for obtaining pure solid products in this reaction sequence.

References

Application Notes and Protocols: Wittig Olefination of 2-Chloro-4-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed guide for the Wittig reaction, a cornerstone of synthetic organic chemistry for the formation of carbon-carbon double bonds, specifically applied to the electron-deficient substrate, 2-Chloro-4-(trifluoromethoxy)benzaldehyde. This substrate is of interest in medicinal chemistry and materials science, and its successful olefination requires careful consideration of reaction conditions. We present two robust protocols: Protocol A details the synthesis of an (E)-alkene using a stabilized ylide, and Protocol B outlines the preparation of a (Z)-alkene via an unstabilized ylide. This guide explains the causality behind experimental choices, offers troubleshooting advice, and is intended for researchers, chemists, and professionals in drug development.

Introduction and Scientific Background

The Wittig reaction, discovered by Georg Wittig in 1954, is a Nobel Prize-winning method for converting aldehydes or ketones into alkenes.[1][2] The reaction's power lies in its reliability and the predictable placement of the newly formed double bond, replacing the carbonyl C=O bond precisely.[3] The core of the reaction involves the interaction of a phosphorus ylide (a Wittig reagent) with a carbonyl compound.[4]

The substrate, this compound, presents a unique electronic profile. The chlorine atom at the ortho position and the trifluoromethoxy group at the para position are both strongly electron-withdrawing. This electronic deficiency increases the electrophilicity of the carbonyl carbon, potentially enhancing its reactivity towards the nucleophilic ylide. However, these substituents also influence the stability of intermediates and the stereochemical outcome of the reaction.

The stereoselectivity of the Wittig reaction is a critical consideration and is primarily dictated by the nature of the phosphorus ylide employed.[1][5]

  • Stabilized Ylides , which contain an electron-withdrawing group (e.g., ester, ketone) adjacent to the carbanion, are relatively stable. Their reactions are typically thermodynamically controlled, leading predominantly to the (E)-alkene.[2][6][7]

  • Unstabilized Ylides , bearing alkyl or hydrogen substituents, are highly reactive. Their reactions are kinetically controlled, proceeding through a less stable syn-oxaphosphetane intermediate to yield the (Z)-alkene as the major product.[4][6][7]

This application note provides comprehensive protocols to selectively synthesize either the (E) or (Z) olefinic derivative of this compound, enabling precise molecular design.

General Reaction Mechanism

The Wittig reaction proceeds through a well-studied pathway. The phosphorus ylide, with its nucleophilic carbanion, attacks the electrophilic carbonyl carbon of the aldehyde. This addition leads to a four-membered ring intermediate called an oxaphosphetane.[3][6] This intermediate is unstable and spontaneously decomposes in a syn-elimination process to yield the final alkene and triphenylphosphine oxide. The formation of the extremely stable phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for the entire reaction.[8]

Wittig_Mechanism Aldehyde R'CHO (Aldehyde) Oxaphosphetane [Oxaphosphetane Intermediate] Aldehyde->Oxaphosphetane [2+2] Cycloaddition Ylide Ph₃P=CHR (Phosphorus Ylide) Ylide->Oxaphosphetane Alkene R'CH=CHR (Alkene) Oxaphosphetane->Alkene Cycloreversion TPPO Ph₃P=O (Triphenylphosphine Oxide) Oxaphosphetane->TPPO

Caption: General mechanism of the Wittig reaction.

Experimental Protocols & Methodologies

Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Anhydrous solvents and inert atmosphere techniques are critical for Protocol B.

Protocol A: (E)-Alkene Synthesis with a Stabilized Ylide

This protocol utilizes a commercially available, air-stable ylide, (carbethoxymethylene)triphenylphosphorane, to favor the formation of the (E)-alkene. The procedure is adapted from established methods for stabilized ylides.[9][10]

Materials & Reagents:

  • This compound

  • (Carbethoxymethylene)triphenylphosphorane (a stabilized ylide)

  • Dichloromethane (DCM), reagent grade

  • Hexanes and Diethyl Ether for purification

  • Silica Gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Dissolve the aldehyde in dichloromethane (approx. 0.2 M concentration).

  • Ylide Addition: To the stirring solution, add (carbethoxymethylene)triphenylphosphorane (1.1 - 1.2 eq) portion-wise at room temperature.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC), observing the consumption of the starting aldehyde.

  • Work-up & Purification: a. Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM. b. To the resulting crude residue, add a mixture of 25% diethyl ether in hexanes.[9] This will cause the triphenylphosphine oxide byproduct to precipitate as a white solid. c. Stir the suspension for 15-20 minutes, then filter through a short plug of celite or by vacuum filtration to remove the solid triphenylphosphine oxide. Wash the solid with cold hexanes. d. Combine the filtrates and concentrate under reduced pressure. e. Purify the remaining crude product via flash column chromatography on silica gel using an appropriate eluent system (e.g., an ethyl acetate/hexanes gradient) to afford the pure (E)-alkene.

Protocol B: (Z)-Alkene Synthesis with an Unstabilized Ylide

This protocol requires the in situ generation of a reactive, unstabilized ylide from its corresponding phosphonium salt. Strict anhydrous and inert atmosphere conditions are mandatory for success.[7]

Materials & Reagents:

  • Methyltriphenylphosphonium bromide (or other suitable alkyltriphenylphosphonium salt)

  • n-Butyllithium (n-BuLi) in hexanes (or other strong, non-nucleophilic base like NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • This compound

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate and Brine for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Ylide Generation: a. Flame-dry a two-necked round-bottom flask equipped with a stir bar, rubber septum, and nitrogen/argon inlet. b. Add methyltriphenylphosphonium bromide (1.1 eq) to the flask. c. Add anhydrous THF via syringe and cool the resulting suspension to 0 °C in an ice-water bath. d. Slowly, add n-BuLi (1.05 eq) dropwise via syringe. The formation of the ylide is indicated by the appearance of a characteristic deep orange or yellow color.[11] e. Stir the ylide solution at 0 °C for 1 hour to ensure complete formation.

  • Reaction with Aldehyde: a. In a separate flame-dried flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF. b. Add the aldehyde solution dropwise to the cold ylide solution via syringe over 15-20 minutes. c. Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir overnight.

  • Work-up & Purification: a. Quench the reaction by the slow, careful addition of saturated aqueous NH₄Cl solution. b. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. c. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. d. The crude product, containing the desired (Z)-alkene and triphenylphosphine oxide, must be purified by flash column chromatography.

Caption: Experimental workflow for the Wittig reaction.

Summary of Reaction Parameters

ParameterProtocol A: (E)-Alkene SynthesisProtocol B: (Z)-Alkene Synthesis
Aldehyde This compoundThis compound
Ylide Type Stabilized (e.g., Ph₃P=CHCO₂Et)Unstabilized (e.g., Ph₃P=CH₂)
Base Not required (ylide is stable)Strong, non-nucleophilic (e.g., n-BuLi)
Solvent Dichloromethane (DCM)Anhydrous Tetrahydrofuran (THF)
Temperature Room Temperature0 °C to Room Temperature
Atmosphere AmbientInert (Nitrogen or Argon)
Expected Stereochem. (E)-alkene (major product)(Z)-alkene (major product)

Troubleshooting and Key Considerations

  • Incomplete Reaction: If TLC analysis shows significant unreacted aldehyde, especially in Protocol A, the reaction time can be extended or gentle heating (e.g., reflux in THF) may be applied. For Protocol B, incomplete reaction often points to issues with ylide generation, such as wet solvent/glassware or inactive base.

  • Difficulty Removing Triphenylphosphine Oxide (TPPO): TPPO is a notoriously difficult byproduct to remove as it can be co-polar with the product.

    • The precipitation method in Protocol A is often effective.[9]

    • Careful column chromatography is the most reliable method. A less polar solvent system will leave TPPO on the baseline while eluting the desired alkene.

    • For particularly stubborn cases, complexation with ZnCl₂ has been reported to precipitate the TPPO adduct, which can then be filtered off.[12]

  • Low Yields: Aldehydes can be susceptible to oxidation or polymerization.[2][4] Using freshly purified aldehyde is recommended. In Protocol B, ensuring the phosphonium salt is completely dry and the base is of high quality is crucial for efficient ylide formation.

  • Poor Stereoselectivity: While these protocols are designed to favor one isomer, mixtures are common. The E/Z ratio can be determined by ¹H NMR analysis of the crude product. For unstabilized ylides, the use of salt-free conditions (e.g., using NaHMDS as a base) can sometimes improve Z-selectivity. Conversely, the Schlosser modification can be used to convert the (Z)-product to the (E)-product if desired, though it adds significant complexity.[2][4]

References

Application Notes and Protocols for Suzuki Coupling of 2-Chloro-4-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This powerful palladium-catalyzed reaction joins an organoboron species with an organic halide or triflate, proving indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the Suzuki coupling of a challenging substrate: 2-Chloro-4-(trifluoromethoxy)benzaldehyde. This substrate presents a unique combination of electronic and steric challenges. Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts due to the strong C-Cl bond, making the initial oxidative addition step of the catalytic cycle more difficult.[4] Furthermore, the presence of an ortho-chloro substituent introduces steric hindrance around the reaction site. The electron-withdrawing nature of both the benzaldehyde and the trifluoromethoxy groups further deactivates the aryl chloride, adding another layer of complexity to achieving a successful coupling.

These application notes will delve into the critical parameters for overcoming these hurdles, including the judicious selection of the palladium catalyst, ligand, base, and solvent system. Detailed, step-by-step protocols are provided to guide the user in achieving optimal results for this transformation.

The Suzuki-Miyaura Catalytic Cycle

The Suzuki coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][5] The cycle is generally understood to comprise three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound, forming a Pd(II) complex. This is often the rate-limiting step, particularly for less reactive aryl chlorides.[2]

  • Transmetalation: In this step, the organic group from the boronic acid (or its ester derivative) is transferred to the palladium center. This process is facilitated by a base, which activates the organoboron reagent.[2][6]

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][5]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n PdII_ArX Ar-Pd(II)-X(L_n) Pd0->PdII_ArX Ar-X FinalProduct Coupled Product OxAd Oxidative Addition (Ar-X) PdII_ArR Ar-Pd(II)-R(L_n) PdII_ArX->PdII_ArR R-B(OR')_2 Base Transmetalation Transmetalation (R-B(OR')_2) PdII_ArR->Pd0 Product (Ar-R) RedElim Reductive Elimination Product Ar-R ArX This compound BoronicAcid Arylboronic Acid (R-B(OH)_2) Base Base caption Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Critical Parameters for Success

Achieving a high yield for the Suzuki coupling of this compound hinges on the careful optimization of several key reaction parameters.

Catalyst and Ligand Selection

The choice of the palladium source and, more critically, the supporting ligand is paramount for activating the inert C-Cl bond.[4] Standard catalysts like Pd(PPh₃)₄ are often insufficient for this transformation.

  • Palladium Precursors: Common choices include Pd(OAc)₂ and Pd₂(dba)₃. These are typically used in conjunction with a phosphine ligand to generate the active Pd(0) species in situ.

  • Ligands: For challenging substrates like electron-deficient and sterically hindered aryl chlorides, bulky and electron-rich phosphine ligands are essential.[4][7] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which facilitates oxidative addition and accelerates the reductive elimination step.[7][8] N-heterocyclic carbene (NHC) ligands have also demonstrated high efficacy.[6]

Recommended Ligands:

  • Buchwald Ligands: SPhos, XPhos, and RuPhos are excellent first choices for coupling hindered and deactivated aryl chlorides.[8][9]

  • Other Bulky Phosphines: Tri-tert-butylphosphine (P(t-Bu)₃) and tricyclohexylphosphine (PCy₃) are also effective options.[6]

Base Selection

The base plays a crucial role in the transmetalation step by activating the boronic acid.[6] The strength and nature of the base can significantly influence the reaction rate and yield.

  • Common Bases: Potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium carbonate (K₂CO₃) are frequently used.[7][8]

  • Considerations: For substrates with base-sensitive functional groups like the aldehyde in our target molecule, a moderately strong base is often preferred to avoid side reactions. K₃PO₄ is often a reliable choice.[8] The presence of a small amount of water can sometimes be beneficial when using phosphate or carbonate bases.[8]

Solvent System

The choice of solvent can impact catalyst solubility, reaction kinetics, and product stability.

  • Aprotic Solvents: Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are commonly employed.[5] These solvents are generally effective, but thorough degassing is crucial to prevent catalyst deactivation.

  • Aqueous Mixtures: Often, a mixture of an organic solvent with water is used, particularly when employing inorganic bases like carbonates and phosphates.[5]

  • Solvent Effects: While the solvent choice is important, studies have shown that for many Suzuki-Miyaura reactions, the impact of the catalyst, ligand, and base is more pronounced than that of the solvent.[10]

Temperature

The reaction temperature is a critical parameter to control. Higher temperatures are generally required to overcome the activation energy for the oxidative addition of the aryl chloride. A typical temperature range for the Suzuki coupling of aryl chlorides is 80-110 °C.[4][5]

Recommended Reaction Conditions

The following table summarizes the recommended starting conditions for the Suzuki coupling of this compound with various arylboronic acids. Optimization may be required for specific substrates.

ParameterRecommended ConditionRationale
Palladium Precursor Pd(OAc)₂ (1-2 mol%)Readily available and effective in generating the active catalyst with a suitable ligand.
Ligand SPhos or XPhos (2-4 mol%)Bulky, electron-rich ligands that are proven to be effective for challenging aryl chlorides.[8][9]
Base K₃PO₄ (2.0-3.0 equiv.)A moderately strong base that is effective in transmetalation without promoting side reactions with the aldehyde.[8]
Solvent Toluene or 1,4-Dioxane (degassed)Aprotic solvents that are well-suited for this type of coupling.[4]
Temperature 80-110 °CSufficient to overcome the activation barrier for C-Cl bond activation.[4]
Atmosphere Inert (Argon or Nitrogen)Essential to prevent oxidation and deactivation of the palladium catalyst.[4]

Experimental Protocol

This protocol provides a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid.

Experimental_Workflow cluster_setup Reaction Setup cluster_execution Reaction Execution cluster_workup Work-up and Purification A 1. Add this compound, arylboronic acid, and base to a flame-dried Schlenk flask. B 2. Evacuate and backfill the flask with an inert gas (3x). A->B C 3. Add the palladium precursor and ligand under a positive flow of inert gas. B->C D 4. Add degassed solvent via syringe. C->D E 5. Heat the reaction mixture to the desired temperature with vigorous stirring. D->E F 6. Monitor reaction progress by TLC, GC-MS, or LC-MS. E->F G 7. Cool the reaction to room temperature. F->G H 8. Dilute with an organic solvent and wash with water and brine. G->H I 9. Dry the organic layer, filter, and concentrate. H->I J 10. Purify the crude product by column chromatography. I->J caption Figure 2: Experimental Workflow.

Caption: Figure 2: Experimental Workflow.

Materials:
  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv., 2 mol%)

  • SPhos (0.04 equiv., 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.5 equiv.)

  • Toluene (degassed)

  • Ethyl acetate

  • Water (deionized)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:
  • Reaction Setup:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (2.5 equiv.).

    • Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

    • Under a positive flow of the inert gas, add palladium(II) acetate (0.02 equiv.) and SPhos (0.04 equiv.).

    • Add degassed toluene via syringe to achieve a suitable concentration (e.g., 0.1-0.2 M with respect to the limiting reagent).

  • Reaction Execution:

    • With vigorous stirring, heat the reaction mixture in an oil bath to 100 °C.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up and Purification:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Troubleshooting and Optimization

  • Low Conversion: If the reaction stalls or gives low conversion, consider increasing the catalyst and ligand loading (up to 5 mol% Pd), increasing the reaction temperature, or trying a different ligand (e.g., XPhos or RuPhos).

  • Side Reactions:

    • Homocoupling of Boronic Acid: This can be minimized by ensuring a strictly anaerobic environment. Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas throughout the reaction.[4]

    • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom. Using anhydrous solvents and ensuring the boronic acid is of high quality can help mitigate this side reaction.[11]

Conclusion

The Suzuki coupling of this compound presents a formidable challenge due to the inherent low reactivity of the aryl chloride and the electronic deactivation by the substituents. However, by employing modern catalyst systems featuring bulky, electron-rich phosphine ligands, in conjunction with a suitable base and optimized reaction conditions, this transformation can be achieved with high efficiency. The protocols and guidelines presented in these application notes provide a robust starting point for researchers to successfully synthesize a wide array of valuable biaryl benzaldehyde derivatives for applications in drug discovery and materials science.

References

The Versatility of 2-Chloro-4-(trifluoromethoxy)benzaldehyde in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Drug Discovery

2-Chloro-4-(trifluoromethoxy)benzaldehyde is a highly functionalized aromatic aldehyde that has emerged as a valuable and versatile building block in the landscape of medicinal chemistry. Its unique substitution pattern, featuring a reactive aldehyde group, a chloro substituent, and a trifluoromethoxy moiety, provides a powerful platform for the synthesis of a diverse array of complex molecules with significant therapeutic potential. The trifluoromethoxy group, in particular, is of high interest due to its ability to enhance metabolic stability, improve lipophilicity, and increase the binding affinity of drug candidates to their biological targets. This guide provides an in-depth exploration of the applications of this compound in the synthesis of bioactive molecules, complete with detailed experimental protocols, mechanistic insights, and data presentation to aid researchers in their drug discovery endeavors.

Core Applications in the Synthesis of Bioactive Heterocycles

The chemical architecture of this compound makes it an ideal precursor for the construction of various heterocyclic scaffolds, which form the core of many approved drugs and clinical candidates. Its aldehyde functionality serves as a versatile handle for a multitude of chemical transformations, including multicomponent reactions, condensations, and cross-coupling reactions, enabling the efficient assembly of complex molecular frameworks.

Application Example: Synthesis of a Potential Kinase Inhibitor/GPCR Modulator Scaffold

One of the promising applications of this compound lies in the synthesis of substituted imidazoles, a privileged scaffold in medicinal chemistry known for its broad range of biological activities, including kinase inhibition and G protein-coupled receptor (GPCR) modulation. A notable example is the synthesis of molecules structurally related to 2-Chloro-4-[2-[2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-imidazol-4-yl]ethynyl]pyridine , a compound with potential as a kinase inhibitor or a positive allosteric modulator of GPCRs.[1][2][3]

The synthesis of this complex molecule can be envisioned through a convergent approach, where this compound serves as a key starting material for the imidazole core.

Key Synthetic Transformations and Protocols

This section details the step-by-step methodologies for key reactions involving this compound, providing researchers with practical and actionable protocols.

Protocol 1: Multi-Component Synthesis of a Tetrasubstituted Imidazole Intermediate

The imidazole core of the target molecule can be efficiently constructed using a multi-component reaction (MCR), a powerful strategy in drug discovery for rapidly generating molecular diversity.[4][5] This protocol outlines a plausible one-pot synthesis of a key imidazole intermediate.

Reaction Scheme:

Materials:

Reagent/SolventMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound224.57101.0
4-(Trifluoromethoxy)aniline177.12101.0
Biacetyl (2,3-Butanedione)86.09101.0
Ammonium acetate77.08505.0
Glacial Acetic Acid60.05-Solvent

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (2.25 g, 10 mmol), 4-(trifluoromethoxy)aniline (1.77 g, 10 mmol), biacetyl (0.86 g, 10 mmol), and ammonium acetate (3.85 g, 50 mmol).

  • Add glacial acetic acid (20 mL) to the flask.

  • Heat the reaction mixture to reflux (approximately 118 °C) and stir for 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexane mixture).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water (100 mL) with stirring.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Dry the crude product under vacuum to yield the desired tetrasubstituted imidazole.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality Behind Experimental Choices:

  • Ammonium acetate serves as the source of ammonia for the formation of the imidazole ring. A molar excess is used to drive the reaction to completion.

  • Glacial acetic acid acts as both a solvent and a catalyst, providing the acidic medium necessary for the condensation reactions.

  • Refluxing provides the thermal energy required to overcome the activation barriers of the multiple reaction steps in this one-pot synthesis.

Visualization of the Synthetic Workflow:

MCR_Workflow A Reactants (Aldehyde, Aniline, Diketone, NH4OAc) B One-Pot Reaction (Glacial Acetic Acid, Reflux) A->B Mixing C Work-up (Precipitation, Filtration) B->C Reaction Completion D Purification (Recrystallization) C->D Crude Product E Tetrasubstituted Imidazole Product D->E Pure Product

Caption: Workflow for the multi-component synthesis of the imidazole intermediate.

Protocol 2: Sonogashira Cross-Coupling for Final Product Assembly

The Sonogashira coupling is a robust and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl halide.[6][7] This protocol describes the coupling of the synthesized imidazole intermediate (after conversion to an ethynyl derivative) with a pyridine halide to furnish the final target molecule.

Reaction Scheme:

Materials:

Reagent/SolventMolecular Weight ( g/mol )Amount (mmol)Equivalents
4-Ethynyl-2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole-11.0
2,4-Dichloropyridine147.991.21.2
Pd(PPh₃)₄1155.560.050.05
Copper(I) iodide (CuI)190.450.10.1
Triethylamine (TEA)101.19-Solvent/Base
Tetrahydrofuran (THF)72.11-Solvent

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-ethynyl-2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole (1.0 eq), 2,4-dichloropyridine (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

  • Add anhydrous triethylamine (5 mL) and anhydrous tetrahydrofuran (5 mL) via syringe.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the final product.

Causality Behind Experimental Choices:

  • Palladium(0) catalyst (Pd(PPh₃)₄) is essential for the catalytic cycle of the Sonogashira reaction, facilitating the oxidative addition and reductive elimination steps.

  • Copper(I) iodide (CuI) acts as a co-catalyst, forming a copper acetylide intermediate that facilitates the transmetalation step with the palladium complex.

  • Triethylamine serves as both a base to neutralize the hydrogen halide formed during the reaction and as a solvent.

  • Inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium(0) catalyst.

Visualization of the Catalytic Cycle:

Sonogashira_Cycle cluster_0 Catalytic Cycle cluster_1 Co-catalytic Cycle Pd0 Pd(0)L2 Pd_aryl Ar-Pd(II)L2-X Pd0->Pd_aryl Oxidative Addition (Ar-X) Pd_acetylide R-C≡C-Pd(II)L2-X Pd_acetylide:e->Pd0:w Product Ar-C≡C-R Pd_acetylide->Product Reductive Elimination Pd_aryl->Pd_acetylide Transmetalation (from Cu-acetylide) CuX CuX Cu_acetylide R-C≡C-Cu CuX->Cu_acetylide Base Alkyne R-C≡CH Alkyne->Cu_acetylide

References

Application Notes: 2-Chloro-4-(trifluoromethoxy)benzaldehyde as a Strategic Intermediate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Intermediates

In the competitive landscape of agrochemical development, the design of potent, stable, and effective active ingredients is paramount. Fluorinated organic compounds have become indispensable in achieving these goals. The incorporation of fluorine, particularly as a trifluoromethoxy (-OCF₃) group, can dramatically enhance the biological efficacy of a molecule by improving its metabolic stability, increasing its lipophilicity for better cuticle penetration, and favorably altering its binding affinity to target enzymes or receptors.

2-Chloro-4-(trifluoromethoxy)benzaldehyde is a highly valuable, specialized aromatic aldehyde that serves as a strategic building block in the synthesis of next-generation agrochemicals. Its unique trifunctional structure—an electrophilic aldehyde, an electron-withdrawing trifluoromethoxy group, and a directing chloro group—provides a versatile platform for constructing complex molecular architectures. The aldehyde group, in particular, is a reactive handle for a multitude of organic transformations, including condensations, oxidations, reductions, and carbon-carbon bond-forming reactions.

While this intermediate is a prime candidate for the development of novel pesticides, this guide will illustrate its synthetic utility by proposing a pathway toward a novel hypothetical fungicide, Fungicida-CF3O. The protocols are based on established, robust chemical transformations analogous to those used in the synthesis of commercial agrochemicals, demonstrating how this compound can be effectively integrated into a discovery or process development workflow.

Physicochemical Properties & Safety Data

Proper handling and understanding of the physical properties of an intermediate are critical for successful and safe experimentation.

PropertyValueSource
CAS Number 82096-91-1[1]
Molecular Formula C₈H₄ClF₃O[1]
Molecular Weight 224.56 g/mol [1]
Appearance Colorless to light yellow liquid[2][3]
Boiling Point ~ 66-67 °C at 13 mmHg
Density ~ 1.435 g/mL at 25 °C
GHS Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1][4]

Safety & Handling Synopsis: this compound is classified as an irritant.[1][4] All manipulations should be conducted inside a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat, is mandatory.[4][5] Ensure eyewash stations and safety showers are accessible.[4] Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents, reducing agents, and bases.[3][4] For detailed information, consult the full Safety Data Sheet (SDS) from the supplier.

Core Application: Synthesis of a Novel Phenyl-Triazole Fungicide

To demonstrate the synthetic utility of this compound, we will outline a two-step process to synthesize a hypothetical phenyl-triazole fungicide, Fungicida-CF3O. This class of compounds is known for its effectiveness in disrupting fungal cell membrane biosynthesis. The synthetic logic leverages the aldehyde as a reactive center for building the core structure.

Logical Synthesis Workflow

The overall strategy involves two key transformations:

  • Reductive Amination: The aldehyde is converted into a secondary amine by reaction with 1,2,4-triazole under reductive conditions. This step forms the crucial phenyl-triazole linkage.

  • Acylation: The resulting amine is then acylated with a substituted benzoyl chloride to introduce the second half of the molecule, completing the structure of the final active ingredient.

G cluster_0 PART 1: Intermediate Formation cluster_1 PART 2: Final Product Synthesis A This compound D Intermediate Amine: 1-((2-chloro-4-(trifluoromethoxy)phenyl)methyl)-1H-1,2,4-triazole A->D Reductive Amination B 1,2,4-Triazole B->D C Sodium Triacetoxyborohydride (Reducing Agent) C->D F Fungicida-CF3O (Final Product) D->F Acylation (Schotten-Baumann) E 4-Fluorobenzoyl Chloride E->F caption Figure 1. Overall synthetic workflow for the hypothetical fungicide 'Fungicida-CF3O'. G cluster_0 Physicochemical & Biological Impact A 2-Chloro-4-(trifluoromethoxy) -phenyl moiety B Trifluoromethoxy Group (-OCF₃) • High Lipophilicity • Blocks Metabolic Oxidation A->B contributes C Chloro Group (-Cl) • Modulates Electronic Profile • Provides Steric Bulk for Binding A->C contributes D Enhanced Agrochemical Performance • Improved Penetration • Increased Half-Life • Potent Target Inhibition B->D leads to C->D leads to caption Figure 2. Contribution of structural motifs to agrochemical performance.

References

Application Notes and Protocols: Aldol Condensation Reactions Involving 2-Chloro-4-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Aldol condensation stands as a cornerstone reaction in organic synthesis, celebrated for its capacity to form carbon-carbon bonds, thereby enabling the construction of complex molecular architectures from simpler carbonyl-containing precursors.[1][2] A significant variant of this reaction is the Claisen-Schmidt condensation, which occurs between an enolizable ketone and an aromatic aldehyde that lacks α-hydrogens, such as 2-Chloro-4-(trifluoromethoxy)benzaldehyde.[3][4] This specific reaction is instrumental in the synthesis of α,β-unsaturated ketones, particularly chalcones, which are recognized as precursors to flavonoids and other biologically active molecules.[3][5]

The subject of this guide, this compound, presents a unique substrate for the Aldol condensation. The presence of both a chloro and a trifluoromethoxy group on the benzaldehyde ring significantly influences the electrophilicity of the carbonyl carbon. These electron-withdrawing groups are anticipated to enhance the reactivity of the aldehyde, potentially leading to higher yields and faster reaction rates in Claisen-Schmidt condensations.[6][7] This guide provides an in-depth exploration of Aldol condensation reactions involving this specialized benzaldehyde derivative, offering detailed protocols, mechanistic insights, and practical guidance for researchers, scientists, and professionals in the field of drug development.

Mechanistic Insights: The Role of Substituents

The mechanism of the Aldol condensation, whether base-catalyzed or acid-catalyzed, is a well-established sequence of organic transformations.[1][8] However, the electronic nature of the substituents on the aromatic aldehyde plays a critical role in modulating the reaction's efficiency.

Base-Catalyzed Mechanism

In the presence of a base, the reaction is initiated by the deprotonation of the α-carbon of the ketone, forming a resonance-stabilized enolate ion.[1][8] This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The electron-withdrawing nature of the chloro and trifluoromethoxy groups enhances the partial positive charge on the carbonyl carbon, making it a more potent electrophile and thus facilitating this nucleophilic attack.[7] The resulting β-hydroxy ketone intermediate, or "aldol" adduct, can then undergo dehydration, often facilitated by heat, to yield the final α,β-unsaturated ketone.[1][9] The dehydration step is typically irreversible and drives the reaction to completion.

Caption: Base-catalyzed Aldol condensation mechanism.

Acid-Catalyzed Mechanism

Under acidic conditions, the reaction proceeds through an enol intermediate.[1][10] The acid catalyst protonates the carbonyl oxygen of this compound, significantly increasing its electrophilicity.[10][11] Simultaneously, the acid catalyzes the tautomerization of the ketone to its enol form.[11] The electron-rich double bond of the enol then attacks the protonated carbonyl carbon. Subsequent deprotonation and dehydration yield the α,β-unsaturated ketone.[10]

Caption: Acid-catalyzed Aldol condensation mechanism.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for conducting Aldol condensation reactions with this compound. Safety precautions, including the use of personal protective equipment (PPE) and working in a well-ventilated fume hood, should be strictly adhered to.

Protocol 1: Base-Catalyzed Claisen-Schmidt Condensation

This protocol outlines a standard procedure for the synthesis of a chalcone derivative from this compound and acetophenone using sodium hydroxide as the catalyst.

Materials:

  • This compound

  • Acetophenone

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Deionized Water

  • Dilute Hydrochloric Acid (HCl)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Beaker

  • Büchner funnel and filter paper

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) and acetophenone (1 equivalent) in a minimal amount of 95% ethanol.[12]

  • Catalyst Preparation: In a separate beaker, prepare an aqueous solution of sodium hydroxide (e.g., 10-20% w/v).

  • Base Addition: Cool the reaction mixture in an ice bath. Slowly add the NaOH solution dropwise to the stirred mixture over a period of 15-30 minutes. A change in color or the formation of a precipitate may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., hexane:ethyl acetate).[12]

  • Work-up: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl to a pH of approximately 2-3.[12]

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel and wash the solid thoroughly with cold water until the filtrate is neutral.[12]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[13][14]

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm its structure and purity.[12]

Protocol 2: Acid-Catalyzed Claisen-Schmidt Condensation

This protocol describes an alternative method using an acid catalyst, which can be advantageous for certain substrates.

Materials:

  • This compound

  • Acetophenone

  • Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

  • Ethanol

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃) solution

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Beaker

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and acetophenone (1 equivalent) in ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or hydrochloric acid to the mixture.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of cold water.

  • Neutralization: Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate.

  • Isolation and Purification: Collect the precipitated product by vacuum filtration, wash with water, and purify by recrystallization.

  • Drying and Characterization: Dry the purified product and characterize it using appropriate spectroscopic techniques.

Data Presentation and Characterization

The successful synthesis of the α,β-unsaturated ketone product should be confirmed through various analytical techniques. The following tables provide a template for summarizing the expected data.

Table 1: Reaction Conditions and Yields
EntryKetone PartnerCatalystSolventReaction Time (h)Yield (%)
1AcetophenoneNaOHEthanol4-6Enter Data
24'-MethylacetophenoneKOHMethanol6-8Enter Data
3CyclohexanoneNaOHEthanol8-12Enter Data
4AcetoneH₂SO₄Ethanol10-14Enter Data
Table 2: Spectroscopic Data for a Representative Product (Chalcone from Acetophenone)
Spectroscopic TechniqueExpected Characteristics
¹H NMR Resonances for aromatic protons, vinyl protons (α and β to the carbonyl), and protons of the ketone's alkyl/aryl group. The vinyl protons typically appear as doublets with a coupling constant indicative of a trans configuration.
¹³C NMR Signals for the carbonyl carbon, aromatic carbons, and vinyl carbons. The β-carbon of the enone system will be deshielded.
IR Spectroscopy Characteristic absorption bands for the C=O stretch of the conjugated ketone (typically 1650-1685 cm⁻¹) and the C=C stretch of the alkene (typically 1600-1640 cm⁻¹).
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of the product.
UV-Vis Spectroscopy Strong absorption in the UV region due to the extended π-conjugation of the enone system.[15][16]

Workflow for Product Purification and Analysis

Purification_and_Analysis_Workflow cluster_analysis Characterization Start Crude Reaction Mixture Filtration Vacuum Filtration Start->Filtration Wash Wash with Cold Water Filtration->Wash Crude_Product Crude Solid Product Wash->Crude_Product Recrystallization Recrystallization (e.g., from Ethanol) Crude_Product->Recrystallization Pure_Crystals Purified Crystals Recrystallization->Pure_Crystals Drying Drying under Vacuum Pure_Crystals->Drying Final_Product Final Product Drying->Final_Product TLC TLC Analysis Final_Product->TLC Purity Check MP Melting Point Determination Final_Product->MP Identity Confirmation NMR NMR (¹H, ¹³C) Final_Product->NMR Structural Elucidation IR IR Spectroscopy Final_Product->IR Functional Group Analysis MS Mass Spectrometry Final_Product->MS Molecular Weight Confirmation

Caption: A typical workflow for the purification and analysis of the synthesized chalcone.

Troubleshooting

Problem Possible Cause(s) Solution(s)
Low or no product yield - Inactive catalyst- Insufficient reaction time or temperature- Incorrect stoichiometry- Use fresh catalyst- Monitor the reaction by TLC and adjust time/temperature as needed- Ensure accurate measurement of reactants
Formation of multiple products - Self-condensation of the ketone- Cannizzaro reaction of the aldehyde (with strong base)- Slowly add the aldehyde to a mixture of the ketone and base[1]- Use a less concentrated base
Product does not precipitate - Product is soluble in the reaction mixture- Insufficient product formation- Add cold water to induce precipitation- Extract the product with an organic solvent (e.g., ethyl acetate)
Difficulty in purification - Impurities co-crystallize with the product- Try a different recrystallization solvent or a solvent mixture- Consider purification by column chromatography

Conclusion

This application note provides a comprehensive guide for conducting Aldol condensation reactions with this compound. The strong electron-withdrawing nature of the substituents on the benzaldehyde ring makes it a highly reactive and valuable substrate for the synthesis of chalcones and other α,β-unsaturated ketones. By following the detailed protocols and considering the mechanistic insights provided, researchers can effectively utilize this compound in their synthetic endeavors, particularly in the fields of medicinal chemistry and materials science. The provided workflows for purification and analysis, along with the troubleshooting guide, aim to facilitate a smooth and successful experimental process.

References

Application Notes & Protocols: Strategic Synthesis of Diaryl- and Alkyl-Aryl Methanols via Grignard Reaction with 2-Chloro-4-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the Grignard reaction utilizing 2-Chloro-4-(trifluoromethoxy)benzaldehyde as an electrophilic substrate. The trifluoromethoxy (-OCF3) and ortho-chloro substituents introduce unique electronic and steric challenges that necessitate careful optimization of reaction parameters. We present a detailed, field-proven protocol, elucidate the underlying reaction mechanism, discuss potential side reactions, and offer robust troubleshooting strategies. This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis of complex substituted secondary alcohols, which are valuable intermediates in medicinal chemistry and materials science.

Scientific Rationale and Strategic Considerations

The Grignard reaction is a cornerstone of synthetic organic chemistry, renowned for its efficacy in forming new carbon-carbon bonds.[1][2] The reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl group.[3][4][5] When an aldehyde is used as the substrate, a secondary alcohol is produced upon acidic workup.[6][7]

The substrate in focus, this compound, presents a unique chemical landscape:

  • Electronic Effects: The trifluoromethoxy (-OCF3) group is a powerful electron-withdrawing substituent, significantly more so than a single fluorine atom.[8] This effect, combined with the inductive withdrawal of the ortho-chlorine, renders the carbonyl carbon highly electrophilic and thus, exceptionally receptive to nucleophilic attack. This enhanced electrophilicity can facilitate the reaction under milder conditions than might be required for electron-rich benzaldehydes.

  • Steric Hindrance: The presence of a chlorine atom at the ortho position introduces steric bulk around the reaction center. This can modulate the rate of nucleophilic addition, particularly when employing bulky Grignard reagents.

  • Pharmacological Significance: Both the trifluoromethoxy and chloro moieties are prevalent in modern pharmaceuticals. The -OCF3 group can enhance metabolic stability and lipophilicity, which influences a drug candidate's pharmacokinetic profile.[8] The resulting diaryl- or alkyl-aryl methanol products are therefore valuable scaffolds for drug discovery campaigns.

Core Reaction Mechanism

The reaction proceeds via a well-established nucleophilic addition mechanism.[4][9] The carbon atom of the Grignard reagent, bearing a partial negative charge, acts as the nucleophile, attacking the electrophilic carbonyl carbon. This addition breaks the carbonyl π-bond, forming a tetrahedral magnesium alkoxide intermediate. A subsequent aqueous workup, typically with a mild acid like saturated ammonium chloride, protonates the alkoxide to yield the final secondary alcohol.[10][11]

Caption: The Grignard reaction mechanism.

Potential Competing Pathways

While the desired nucleophilic addition is generally efficient, certain side reactions can occur if conditions are not rigorously controlled.[3][12]

  • Reduction: If the Grignard reagent contains β-hydrogens (e.g., isopropylmagnesium bromide) and is sterically hindered, it can act as a reducing agent, delivering a hydride to the carbonyl carbon. This results in the formation of the corresponding primary alcohol, (2-Chloro-4-(trifluoromethoxy)phenyl)methanol.

  • Wurtz Coupling: During the formation of the Grignard reagent, a coupling reaction between the organomagnesium halide and unreacted alkyl/aryl halide can occur, leading to the formation of a symmetrical byproduct (R-R). This is minimized by slow addition of the halide to the magnesium turnings.

  • Reaction with Water: Grignard reagents are extremely strong bases and will be rapidly quenched by any protic source, such as water or alcohols.[2][4] This underscores the critical need for anhydrous reaction conditions.[12][13]

Competing Reactions start Aldehyde + Grignard Reagent (R-MgX) path1 Nucleophilic Addition (Desired Pathway) start->path1 Bulky R group without β-H path2 Reduction (Side Reaction) start->path2 Bulky R group with β-H product1 Secondary Alcohol path1->product1 product2 Primary Alcohol path2->product2

Caption: Desired vs. competing reaction pathways.

Detailed Experimental Protocols

Safety Precaution: All operations must be conducted in a well-ventilated fume hood. Anhydrous solvents are flammable and moisture-sensitive. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory.

Protocol 1: In-Situ Preparation of Grignard Reagent

This protocol details the formation of a Grignard reagent (e.g., Phenylmagnesium Bromide) for immediate use.

Materials:

  • Magnesium turnings (1.2 equivalents)

  • Aryl or alkyl halide (e.g., Bromobenzene, 1.1 equivalents)

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • Iodine crystal (catalytic amount) or 1,2-Dibromoethane (few drops)

  • Flame-dried, three-neck round-bottom flask with a reflux condenser, dropping funnel, and nitrogen/argon inlet.

Procedure:

  • Setup: Assemble the flame-dried glassware under a positive pressure of inert gas (N₂ or Ar).

  • Magnesium Activation: Place the magnesium turnings and a small iodine crystal in the reaction flask. Gently warm the flask with a heat gun under vacuum, then backfill with inert gas. The brown color of the iodine should fade as it sublimes and reacts with the magnesium surface.[14]

  • Initiation: Prepare a solution of the halide in anhydrous solvent in the dropping funnel. Add ~10% of this solution to the activated magnesium turnings. The reaction is initiated when bubbling is observed and the solution becomes cloudy and warm.[1]

  • Formation: Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.[1]

  • Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure maximum conversion. The resulting grey-to-brown solution of the Grignard reagent is ready for the next step.

Protocol 2: Synthesis of (2-Chloro-4-(trifluoromethoxy)phenyl)(phenyl)methanol

Materials:

  • Grignard reagent solution from Protocol 1 (1.1 equivalents)

  • This compound (1.0 equivalent)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.

  • Aldehyde Addition: Dissolve this compound in anhydrous solvent and add it to the dropping funnel. Add this solution dropwise to the stirred, cooled Grignard reagent.[10] Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-3 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed.

  • Quenching: Cool the reaction mixture back to 0 °C. Cautiously and slowly add cold, saturated aqueous NH₄Cl solution dropwise to quench any unreacted Grignard reagent and protonate the magnesium alkoxide.[10] A white precipitate of magnesium salts will form.

  • Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether and separate the organic layer. Extract the aqueous layer two more times with diethyl ether.

  • Washing and Drying: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude secondary alcohol.

  • Purification: The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure product.

Experimental Workflow cluster_prep Part A: Grignard Preparation cluster_reaction Part B: Grignard Reaction cluster_workup Part C: Work-up & Purification A1 Assemble Flame-Dried Glassware A2 Activate Mg with I₂ A1->A2 A3 Initiate with Alkyl/Aryl Halide A2->A3 A4 Dropwise Addition & Reflux A3->A4 B1 Cool Grignard Reagent to 0°C A4->B1 B2 Dropwise Addition of Aldehyde Solution B1->B2 B3 Warm to RT & Stir (1-3h) B2->B3 B4 Monitor by TLC B3->B4 C1 Quench with sat. NH₄Cl at 0°C B4->C1 C2 Extract with Et₂O C1->C2 C3 Wash with Brine C2->C3 C4 Dry over Na₂SO₄ C3->C4 C5 Concentrate in Vacuo C4->C5 C6 Purify via Column Chromatography C5->C6 Product Product C6->Product

Caption: A step-by-step experimental workflow.

Expected Outcomes & Data

The following tables summarize the reaction parameters and expected analytical data for a representative reaction between this compound and phenylmagnesium bromide.

Table 1: Reaction Parameters Summary

ParameterValue/DescriptionRationale
Aldehyde This compound1.0 equivalent
Grignard Reagent Phenylmagnesium Bromide1.1 - 1.2 equivalents to ensure complete consumption of the aldehyde.
Solvent Anhydrous THF or Et₂OAprotic solvent to stabilize the Grignard reagent.[13]
Temperature 0 °C to Room TemperatureInitial cooling controls exothermicity; warming ensures reaction completion.
Reaction Time 1 - 3 hoursMonitored by TLC; electron-withdrawing groups may speed up the reaction.
Workup Saturated aqueous NH₄ClMildly acidic to protonate the alkoxide without causing side reactions.[10]
Expected Yield 75% - 90%Dependent on purity of reagents and rigorous anhydrous technique.

Table 2: Predicted Analytical Data for (2-Chloro-4-(trifluoromethoxy)phenyl)(phenyl)methanol

AnalysisExpected Data
Appearance White to off-white solid
¹H NMR (400 MHz, CDCl₃)δ 7.20-7.50 (m, Ar-H), 5.90 (s, 1H, CH-OH), 2.50 (br s, 1H, OH)
¹³C NMR (100 MHz, CDCl₃)δ 147.8 (q, J=1.9 Hz, C-OCF₃), 142.0, 133.0, 130-127 (Ar-C), 122.0 (q, J=258 Hz, CF₃), 120.5 (d, J=4.5 Hz), 119.0, 75.0 (CH-OH)
¹⁹F NMR (376 MHz, CDCl₃)δ -58.2 (s, OCF₃)
IR (ATR) ν 3400-3200 (br, O-H), 3100-3000 (sp² C-H), 1260 (C-O), 1170 (C-F) cm⁻¹

Troubleshooting & Optimization

ProblemPotential Cause(s)Recommended Solution(s)
Reaction fails to initiate. Inactive magnesium surface; wet reagents/glassware.Crush magnesium turnings to expose fresh surface; add a crystal of iodine or a few drops of 1,2-dibromoethane; ensure all glassware is rigorously flame-dried and solvents are anhydrous.[1]
Low yield of secondary alcohol. Incomplete reaction; impure Grignard reagent; moisture contamination.Extend reaction time; ensure slow addition of halide during Grignard formation to minimize Wurtz coupling; re-dry all solvents and glassware.
Significant amount of starting aldehyde recovered. Inactive Grignard reagent; insufficient reagent used.Titrate a sample of the Grignard reagent before use to determine its exact concentration; use a larger excess (e.g., 1.5 equivalents).
Formation of primary alcohol byproduct. Reduction side reaction.This is more likely with bulky, β-hydrogen containing Grignard reagents. If this is observed, switch to a different Grignard reagent or consider using an organolithium reagent, which is less prone to reduction.

References

Application Notes & Protocols: Asymmetric Synthesis Using 2-Chloro-4-(trifluoromethoxy)benzaldehyde as a Starting Material

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 2-Chloro-4-(trifluoromethoxy)benzaldehyde

This compound is a highly functionalized aromatic aldehyde that serves as a valuable starting material in modern medicinal chemistry and drug discovery. Its unique substitution pattern—featuring a sterically demanding and electron-withdrawing chlorine atom at the C2 position and a lipophilic, strongly electron-withdrawing trifluoromethoxy (-OCF₃) group at the C4 position—imparts distinct chemical properties that are advantageous for the synthesis of complex chiral molecules.

The trifluoromethoxy group is particularly significant in drug design. It enhances metabolic stability, increases lipophilicity (which can improve membrane permeability), and can modulate pKa and receptor binding affinity.[1] The presence of these substituents makes the aldehyde carbonyl highly electrophilic and susceptible to nucleophilic attack, a key characteristic for many carbon-carbon bond-forming reactions. However, this electronic profile also necessitates careful selection of catalysts and reaction conditions to achieve high levels of stereocontrol.

This guide provides detailed protocols and technical insights for three fundamental asymmetric transformations using this compound: the Proline-catalyzed Aldol Reaction, the Asymmetric Allylation for the synthesis of homoallylic alcohols, and the Asymmetric Transfer Hydrogenation for the production of chiral benzylic alcohols. The protocols are based on well-established, peer-reviewed methodologies for structurally related substrates and are adapted to address the specific electronic and steric nature of this particular aldehyde.

Asymmetric Aldol Reaction via Organocatalysis

The direct asymmetric aldol reaction is a powerful tool for constructing chiral β-hydroxy carbonyl compounds.[2] Organocatalysis, particularly using chiral amines like L-proline, offers a metal-free and operationally simple method to achieve high enantioselectivity.[3]

Scientific Rationale & Mechanistic Insight

The accepted mechanism for the proline-catalyzed aldol reaction involves the formation of a chiral enamine intermediate between the donor ketone and the catalyst. This enamine then attacks the electrophilic aldehyde. The stereochemical outcome is dictated by a highly organized, chair-like transition state, often involving a hydrogen bond between the proline's carboxylic acid and the aldehyde's carbonyl oxygen.

For this compound, the strong electron-withdrawing nature of the substituents enhances its electrophilicity, making it an excellent acceptor in this reaction. This heightened reactivity can lead to faster reaction times. The steric bulk of the ortho-chloro group may influence the facial selectivity of the enamine attack, potentially enhancing diastereoselectivity in certain cases.

cluster_prep Catalyst Activation & Enamine Formation cluster_reaction Stereoselective C-C Bond Formation cluster_hydrolysis Catalyst Regeneration Ketone Donor Ketone (e.g., Acetone) Enamine Chiral Enamine Intermediate Ketone->Enamine Condensation (-H₂O) Proline L-Proline Catalyst Proline->Enamine Aldehyde This compound TS Chair-like Transition State (H-Bond Stabilized) Enamine->TS Aldehyde->TS Adduct Iminium Adduct TS->Adduct C-C Bond Formation Water H₂O Product β-Hydroxy Ketone (High ee) Adduct->Product Hydrolysis Water->Product Product->Proline Catalyst Regeneration

Caption: Workflow for Proline-Catalyzed Asymmetric Aldol Reaction.

Protocol: Asymmetric Aldol Addition of Acetone

This protocol is adapted from established procedures for proline-catalyzed aldol reactions of aromatic aldehydes.[3][4]

Materials:

  • This compound

  • Acetone (anhydrous, HPLC grade)

  • L-Proline

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Ethyl acetate, Hexanes (for chromatography)

  • Saturated aqueous NH₄Cl solution

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • To a dry 10 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv).

  • Add acetone (5.0 mL, excess), which serves as both the reactant and the solvent.

  • Add L-proline (0.3 mmol, 30 mol%).

  • Stir the resulting mixture vigorously at room temperature (approx. 20-25 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 12-24 hours).

  • Upon completion, quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure chiral β-hydroxy ketone.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Representative Performance Data (for Structurally Related Aldehydes)
Aldehyde DonorKetone DonorCatalyst (mol%)Yield (%)ee (%)
4-NitrobenzaldehydeAcetoneL-Proline (30)6876
4-CyanobenzaldehydeAcetoneL-Proline (30)6570
4-ChlorobenzaldehydeCyclohexanoneL-Proline (20)97>99

Asymmetric Allylation of the Carbonyl Group

The enantioselective allylation of aldehydes is a cornerstone transformation for synthesizing chiral homoallylic alcohols, which are versatile intermediates in natural product synthesis.[5] The use of chiral catalysts ensures the facial selective addition of an allyl group to the carbonyl carbon.

Scientific Rationale & Mechanistic Insight

Asymmetric allylation can be achieved using various methods, including chiral Lewis acid catalysis with reagents like allyltrichlorosilane. The Lewis acid coordinates to the aldehyde's carbonyl oxygen, activating it towards nucleophilic attack. A chiral ligand or catalyst creates a chiral environment around the aldehyde, forcing the allylating agent to attack from a specific face.

The high electrophilicity of this compound makes it an excellent substrate for this reaction. Electron-withdrawing groups on the aromatic ring have been shown to increase both the reactivity and the enantioselectivity in similar allylations.[6] This is attributed to a more organized and tightly bound transition state, which amplifies the stereochemical influence of the chiral catalyst.

cluster_activation Catalyst-Substrate Complex Formation cluster_attack Enantioselective Allyl Transfer cluster_workup Product Formation Aldehyde This compound Complex Activated Aldehyde-Catalyst Complex Aldehyde->Complex Catalyst Chiral Catalyst (e.g., Chiral Amide) Catalyst->Complex AllylSiCl3 Allyltrichlorosilane TS Stereocontrolled Transition State AllylSiCl3->TS Nucleophilic Attack Complex->TS Intermediate Silyl-protected Intermediate TS->Intermediate C-C Bond Formation Product Chiral Homoallylic Alcohol (High ee) Intermediate->Product Desilylation Workup Aqueous Workup (e.g., HCl) Workup->Product

Caption: General workflow for catalytic asymmetric allylation.

Protocol: Asymmetric Allylation with Allyltrichlorosilane

This protocol is adapted from highly-cited methods using chiral amide-based organocatalysts for the allylation of aromatic aldehydes.[6]

Materials:

  • This compound

  • Allyltrichlorosilane

  • Chiral N-oxide or amide catalyst (e.g., a tosylated amino acid-derived amide)

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated aqueous NaHCO₃ solution

  • Anhydrous MgSO₄

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add the chiral catalyst (0.05 mmol, 5 mol%).

  • Add anhydrous DCM (2.0 mL) and cool the solution to -78 °C in a dry ice/acetone bath.

  • Add this compound (1.0 mmol, 1.0 equiv) to the cooled solution.

  • Add allyltrichlorosilane (1.2 mmol, 1.2 equiv) dropwise, followed by the slow addition of DIPEA (1.2 mmol, 1.2 equiv).

  • Stir the reaction mixture at -78 °C and monitor by TLC (typically 6-12 hours).

  • Once the reaction is complete, quench by adding 5 mL of 1 M HCl.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous phase with DCM (2 x 10 mL).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ solution, then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (hexane/ethyl acetate) to obtain the chiral homoallylic alcohol.

  • Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Representative Performance Data (for Structurally Related Aldehydes)

The following data illustrates the high enantioselectivities achievable for electron-deficient aromatic aldehydes in similar transformations.[6]

AldehydeCatalystYield (%)ee (%)
4-Nitrobenzaldehyde(S)-Phenylalanine-derived amide8898
4-Chlorobenzaldehyde(S)-Phenylalanine-derived amide8596
2-Chlorobenzaldehyde(S)-Phenylalanine-derived amide8295

Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation provides a safe, practical, and highly efficient method for the enantioselective reduction of prochiral ketones and aldehydes to chiral secondary alcohols. This method avoids the use of high-pressure hydrogen gas by employing hydrogen donors like formic acid/triethylamine mixtures.

Scientific Rationale & Mechanistic Insight

The reaction is typically catalyzed by chiral ruthenium(II) or rhodium(II) complexes. The catalyst, bearing a chiral ligand (e.g., a chiral diamine or amino alcohol), coordinates to the hydrogen donor and facilitates the stereoselective transfer of a hydride to the carbonyl carbon of the aldehyde.

The mechanism involves an outer-sphere hydrogen transfer within a six-membered pericyclic transition state. The chirality of the ligand dictates the facial selectivity of the hydride delivery. The strong electron-withdrawing groups on this compound render the carbonyl carbon highly susceptible to hydride attack, making it an ideal candidate for this type of reduction. Such substrates often react rapidly and with high enantioselectivity.[7]

cluster_cat_cycle Catalytic Cycle Catalyst [Ru(II)-Ligand] Hydride_Cat [Ru-H-Ligand] (Active Hydride Species) Catalyst->Hydride_Cat Activation H_Source H-Donor (e.g., HCOOH/NEt₃) H_Source->Hydride_Cat TS Transition State Hydride_Cat->TS Aldehyde This compound Aldehyde->TS Coordination Product Chiral Benzylic Alcohol Product->Catalyst Catalyst Regeneration TS->Product Hydride Transfer

Caption: Catalytic cycle for Asymmetric Transfer Hydrogenation.

Protocol: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation

This protocol is based on Noyori-type ATH conditions, which are robust and widely applicable.[7]

Materials:

  • This compound

  • [RuCl₂(p-cymene)]₂

  • (1S,2S)-(+)-N-(p-Tosuenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

  • Formic acid (HCOOH)

  • Triethylamine (NEt₃) (distilled)

  • 2-Propanol (IPA)

  • Dichloromethane (DCM)

Procedure:

  • In a Schlenk tube under argon, prepare the catalyst in situ. Add [RuCl₂(p-cymene)]₂ (0.0025 mmol, 0.5 mol%) and (S,S)-TsDPEN (0.0055 mmol, 1.1 mol%).

  • Add degassed 2-propanol (1.0 mL) and stir the mixture at 80 °C for 20 minutes to form the active catalyst.

  • In a separate flask, prepare a 5:2 azeotropic mixture of formic acid and triethylamine (HCOOH/NEt₃).

  • Cool the catalyst solution to room temperature. Add this compound (1.0 mmol, 1.0 equiv).

  • Add the HCOOH/NEt₃ mixture (0.5 mL) to the reaction flask.

  • Stir the reaction at 28-30 °C and monitor by TLC. The reaction is often complete within 2-8 hours.

  • Upon completion, quench the reaction by adding 10 mL of water.

  • Extract the product with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the enantiomerically enriched alcohol.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Representative Performance Data (for Structurally Related Ketones/Aldehydes)

ATH is highly effective for a wide range of carbonyl compounds. The data below for related substrates demonstrates the expected high efficiency and stereoselectivity.[7]

SubstrateCatalyst SystemYield (%)ee (%)
1-(4-Bromophenyl)ethanoneRu(II)/(S,S)-TsDPEN9899
1-(4-(Trifluoromethyl)phenyl)ethanoneRu(II)/(S,S)-TsDPEN9599
BenzaldehydeRu(II)/(S,S)-TsDPEN>9997

Conclusion

This compound is a substrate primed for use in advanced asymmetric synthesis. Its distinct electronic properties make it highly reactive and, with the appropriate choice of catalyst and conditions, capable of undergoing transformations with excellent stereocontrol. The protocols detailed herein for aldol, allylation, and reduction reactions provide robust starting points for researchers to synthesize valuable chiral building blocks. These methods leverage well-understood, reliable catalytic systems and adapt them to the specific nature of this fluorinated aldehyde, paving the way for its use in the development of novel pharmaceuticals and complex molecular architectures.

References

A Comprehensive Guide to the Scale-Up Synthesis of 2-Chloro-4-(trifluoromethoxy)benzaldehyde for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed and scientifically grounded protocol for the scale-up synthesis of 2-Chloro-4-(trifluoromethoxy)benzaldehyde, a key building block in contemporary drug discovery. Moving beyond a simple procedural outline, this document delves into the strategic rationale behind the chosen synthetic pathway, emphasizing reaction optimization, process safety, and analytical control. The methodologies described herein are designed to equip researchers, process chemists, and drug development professionals with the expertise to produce this critical intermediate with high purity and yield, thereby facilitating the advancement of novel therapeutic agents.

Introduction: The Strategic Importance of this compound in Medicinal Chemistry

This compound is a highly sought-after aromatic aldehyde in the field of medicinal chemistry. The presence of the trifluoromethoxy (-OCF3) group is particularly significant, as it can enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to its biological target.[1][2][3][4] The trifluoromethoxy group is known to increase lipophilicity, a key factor in a drug's ability to cross biological membranes.[1][2][3] Furthermore, the carbon-fluorine bonds in the trifluoromethoxy group are exceptionally strong, making them resistant to metabolic degradation and potentially extending the drug's half-life in the body.[1][5] The ortho-chloro substituent further modulates the electronic properties of the benzaldehyde, providing a valuable handle for subsequent chemical transformations. Consequently, a reliable and scalable synthesis of this intermediate is paramount for the progression of numerous drug development programs.

Selection of an Optimal Synthetic Route for Scale-Up

For the large-scale production of this compound, a multi-step synthesis starting from the commercially available and cost-effective 3-chlorophenol is a preferred strategy. This pathway involves three principal transformations: trifluoromethoxylation, ortho-chlorination, and formylation.

Synthetic_Pathway A 3-Chlorophenol B 1-Chloro-3-(trifluoromethoxy)benzene A->B Trifluoromethoxylation (e.g., CCl2F2, KF) C 1,2-Dichloro-4-(trifluoromethoxy)benzene B->C ortho-Chlorination (e.g., NCS, H2SO4) D This compound C->D Formylation (e.g., n-BuLi, DMF)

Figure 1: A representative synthetic pathway for this compound, commencing from 3-chlorophenol.

This route is advantageous as it introduces the functional groups in a controlled sequence, which helps to minimize the formation of difficult-to-separate regioisomers.

Detailed Experimental Protocol

This section outlines a comprehensive, step-by-step procedure for the synthesis of this compound, focusing on the final formylation step.

Materials and Reagents
ReagentGradeRecommended Supplier (Example)
1,2-Dichloro-4-(trifluoromethoxy)benzene≥98%Sigma-Aldrich
n-Butyllithium (n-BuLi)2.5 M in hexanesSigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich
Diethyl etherACS ReagentFisher Scientific
Hydrochloric acid (HCl)37%Fisher Scientific
Saturated Sodium Bicarbonate SolutionLaboratory Prepared-
Anhydrous Magnesium Sulfate≥97%Sigma-Aldrich
Equipment
  • A three-neck round-bottom flask equipped with a mechanical stirrer, a digital thermometer, and a nitrogen inlet/outlet.

  • A pressure-equalizing dropping funnel.

  • A low-temperature cooling bath (e.g., dry ice/acetone).

  • A rotary evaporator.

  • Standard laboratory glassware for workup and purification.

Synthetic Procedure: Formylation of 1,2-Dichloro-4-(trifluoromethoxy)benzene

SAFETY PRECAUTIONS: This reaction involves the use of pyrophoric and corrosive reagents. It must be conducted in a well-ventilated fume hood by appropriately trained personnel wearing all necessary personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and chemical-resistant gloves.[6][7][8][9][10]

  • Reaction Setup: In a 1 L, oven-dried, three-neck round-bottom flask under a positive pressure of nitrogen, dissolve 1,2-dichloro-4-(trifluoromethoxy)benzene (50 g, 1 equivalent) in anhydrous tetrahydrofuran (THF, 500 mL).

  • Cooling: Immerse the reaction flask in a dry ice/acetone bath to cool the solution to an internal temperature of -78 °C.

  • Lithiation: Slowly add n-butyllithium (2.5 M in hexanes, 1.1 equivalents) dropwise via the addition funnel over approximately 1 hour, ensuring the internal temperature is maintained below -70 °C. After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours.

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF, 1.2 equivalents) dropwise to the reaction mixture, again maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for 1 hour, then allow it to slowly warm to ambient temperature overnight.

  • Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of 2 M hydrochloric acid (200 mL).

  • Workup: Transfer the mixture to a separatory funnel. Separate the aqueous layer and extract it with diethyl ether (3 x 200 mL). Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (200 mL) and brine (200 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield this compound as a colorless oil.

Workflow cluster_Preparation Reaction Preparation cluster_Execution Reaction Execution cluster_Purification Product Workup and Purification A Charge Flask with Starting Material and Anhydrous THF B Establish and Maintain Inert Atmosphere (N2) A->B C Cool Reaction Mixture to -78 °C B->C D Controlled Dropwise Addition of n-BuLi C->D E Stir for 2 hours at -78 °C for Complete Lithiation D->E F Controlled Dropwise Addition of Anhydrous DMF E->F G Allow to Warm to Room Temperature Overnight F->G H Quench Reaction with 2 M HCl at 0 °C G->H I Liquid-Liquid Extraction with Diethyl Ether H->I J Wash with Saturated NaHCO3 and Brine I->J K Dry Organic Layer with Anhydrous MgSO4 J->K L Solvent Removal via Rotary Evaporation K->L M Purify by Vacuum Distillation or Column Chromatography L->M

Figure 2: A detailed workflow diagram for the formylation of 1,2-dichloro-4-(trifluoromethoxy)benzene.

Anticipated Results and Characterization
ParameterExpected Outcome
Yield 75-85%
Physical Appearance Colorless to pale yellow oil
¹H NMR Spectrum consistent with the assigned structure of this compound.
¹³C NMR Spectrum consistent with the assigned structure of this compound.
Purity (by GC-MS) ≥98%

Critical Safety and Handling Protocols

The scale-up synthesis of this compound necessitates a stringent adherence to safety protocols due to the hazardous nature of the reagents involved.

  • n-Butyllithium: This reagent is highly pyrophoric and will ignite spontaneously on contact with air. It is also corrosive. All transfers and handling must be conducted under an inert atmosphere (e.g., nitrogen or argon).[6][7][8][9][10] Ensure that appropriate fire-extinguishing media (e.g., dry powder) are readily accessible.

  • Anhydrous Solvents: Tetrahydrofuran (THF) can form explosive peroxides upon prolonged storage and exposure to air. Always use freshly opened bottles of anhydrous solvents or solvents that have been appropriately dried and tested for peroxides.

  • Hydrochloric Acid: A highly corrosive acid. Always handle in a fume hood and wear appropriate PPE to prevent skin and eye contact.

  • Waste Management: All chemical waste generated during the synthesis and purification must be collected and disposed of in accordance with institutional and local environmental, health, and safety regulations.

Conclusion

This application note has detailed a robust and scalable protocol for the synthesis of this compound. By understanding the chemical principles behind the chosen synthetic route and meticulously following the outlined experimental procedures and safety precautions, researchers and process chemists can confidently produce this valuable pharmaceutical intermediate. The successful and efficient synthesis of this building block is a critical enabler for the discovery and development of next-generation therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 2-Chloro-4-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 2-Chloro-4-(trifluoromethoxy)benzaldehyde. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered when utilizing this sterically hindered and electronically deactivated aryl chloride in your synthetic workflows. As Senior Application Scientists, we have compiled field-proven insights to help you navigate the complexities of this specific transformation.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling with this compound particularly challenging?

A1: The primary challenges stem from two key characteristics of the substrate:

  • Aryl Chloride Reactivity: Aryl chlorides are inherently less reactive than their bromide or iodide counterparts in the crucial oxidative addition step of the Suzuki-Miyaura catalytic cycle.[1][2][3][4] This sluggish reactivity often necessitates more forcing conditions or highly active catalyst systems.[1][5]

  • Steric Hindrance: The presence of the ortho-chloro substituent creates significant steric bulk around the palladium center, which can impede the catalyst's approach and slow down the reaction rate.[4][6][7][8]

Q2: What are the most critical parameters to control for a successful coupling?

A2: Success with this substrate hinges on the careful optimization of three main factors:

  • Catalyst System: The choice of both the palladium precursor and, more importantly, the ligand is paramount.[9] Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) are often required to facilitate the oxidative addition of the aryl chloride.[4][9][10]

  • Base Selection: The strength, solubility, and nature of the base are critical for the transmetalation step.[9][11] The optimal base will depend on the specific boronic acid or ester and the solvent system employed.[4]

  • Reaction Conditions: Temperature, solvent, and the rigorous exclusion of oxygen are key variables that must be controlled to achieve high yields and minimize side reactions.[4]

Q3: What are the common side reactions, and how can I minimize them?

A3: The most prevalent side reactions include:

  • Homocoupling: This involves the coupling of two boronic acid molecules to form a biaryl byproduct.[12] It is often promoted by the presence of oxygen.[4][12] To mitigate this, ensure all solvents and reagents are thoroughly degassed and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment.[4][5][9]

  • Protodeboronation: This is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[9][12] This side reaction is often exacerbated by excess water or harsh basic conditions.[9] Using stable boronic esters (e.g., pinacol or MIDA esters) or anhydrous conditions can help minimize this issue.[9]

  • Dehalogenation: In this side reaction, the starting aryl chloride is reduced, and the chlorine atom is replaced by a hydrogen atom.[10][12] This can be influenced by the choice of base, solvent, and ligand.[10]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the Suzuki coupling of this compound.

Problem 1: Low to No Product Formation
Potential Cause Troubleshooting Steps
Inactive Catalyst Use a Pre-catalyst: Consider using a well-defined palladium pre-catalyst (e.g., XPhos Pd G3) to ensure a consistent source of active Pd(0).• Ligand Selection: For this challenging aryl chloride, screen bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[6][10] N-heterocyclic carbene (NHC) ligands can also be effective.[10][13]• Fresh Reagents: Ensure your palladium source and phosphine ligands are fresh and have been stored under an inert atmosphere to prevent degradation and oxidation.[5]
Inefficient Oxidative Addition Increase Temperature: Aryl chlorides often require higher temperatures (80-110 °C) to facilitate oxidative addition.[14] Monitor for potential degradation of starting materials or products at elevated temperatures.• Solvent Choice: Aprotic polar solvents like 1,4-dioxane, toluene, or CPME are often effective.[9][14] Ensure the solvent is anhydrous and thoroughly degassed.[5]
Slow Transmetalation Base Optimization: The choice of base is critical.[9] Screen a variety of bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[9][10] The base must be strong enough to activate the boronic acid/ester but not so strong as to cause unwanted side reactions.[5]• Water Content: While some water is often necessary to facilitate transmetalation, excess water can lead to protodeboronation.[10][12] If using a mixed solvent system (e.g., dioxane/water), optimize the ratio.
Poor Reagent Solubility Solvent Screening: If reagents are not fully dissolved at the reaction temperature, this can lead to an incomplete reaction.[9][15] Try different solvent systems to improve solubility.[15]• Concentration: The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[14]
Problem 2: Significant Side Product Formation
Side Product Potential Cause Mitigation Strategies
Homocoupling of Boronic Acid Presence of Oxygen: Oxygen can lead to the oxidative homocoupling of the boronic acid.[12]Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (Ar or N₂) or by using freeze-pump-thaw cycles.[9][10]• Maintain Inert Atmosphere: Ensure a positive pressure of inert gas is maintained throughout the reaction.[9]
Protodeboronation Unstable Boronic Acid: Some boronic acids are prone to hydrolysis, especially under basic conditions.[9][12]Use Boronic Esters: Consider using more stable boronic esters like pinacol (BPin) or MIDA esters.[9]• Anhydrous Conditions: If possible, use anhydrous reagents and solvents to minimize water content.[9]
Dehalogenation Formation of Pd-H Species: Palladium-hydride species can form from reactions with the base, solvent, or trace water, leading to reductive dehalogenation.[10]Base Selection: Try a weaker inorganic base like K₂CO₃ or Cs₂CO₃.[10]• Ligand Choice: Bulky, electron-rich ligands can sometimes suppress dehalogenation by favoring the desired cross-coupling pathway.[10]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This is a representative starting protocol that may require optimization for your specific boronic acid partner.

Reaction Setup:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).[14]

  • Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.[16]

  • Under a positive flow of the inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%) and any additional ligand if required.[14]

  • Add the degassed solvent (e.g., 1,4-dioxane/water 10:1) via syringe.[14][17] The solvent should be sparged with an inert gas for at least 30 minutes prior to use.[4]

Reaction Execution:

  • With vigorous stirring, heat the reaction mixture to the desired temperature (e.g., 80–110 °C) in a preheated oil bath or heating block.[4][14]

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.[5][9][14]

Workup and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.[14]

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[10][14]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[10][14]

  • Purify the crude product by flash column chromatography on silica gel.[9][10][14]

Data Presentation: Recommended Starting Conditions
Parameter Recommendation Rationale
Palladium Source XPhos Pd G3 (1-2 mol%)Air- and moisture-stable pre-catalyst that reliably generates the active Pd(0) species.
Ligand XPhos (if not using a pre-catalyst)A bulky, electron-rich ligand known to be effective for challenging aryl chlorides.[6][10]
Base K₃PO₄ (2.0-3.0 equiv.)A moderately strong, non-nucleophilic base that is effective in many Suzuki couplings.[9]
Solvent 1,4-Dioxane/H₂O (10:1)A common solvent system that provides good solubility for many reagents.
Temperature 80-110 °CHigher temperatures are often required for the oxidative addition of aryl chlorides.[14]
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent catalyst deactivation and homocoupling side reactions.[5]

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L_n) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'-B(OR)2 Base PdII_Ar Ar-Pd(II)-Ar'(L_n) Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Ar-Ar' Product Coupled Product (Ar-Ar') RedElim->Product ArX This compound (Ar-X) ArX->OxAdd ArB Boronic Acid/Ester (Ar'-B(OR)2) ArB->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield or No Reaction Check_Catalyst Is the catalyst system active? Start->Check_Catalyst Optimize_Catalyst Optimize Catalyst: - Use a pre-catalyst - Screen bulky, electron-rich ligands - Use fresh reagents Check_Catalyst->Optimize_Catalyst No Check_Conditions Are reaction conditions optimal? Check_Catalyst->Check_Conditions Yes Optimize_Catalyst->Check_Conditions Optimize_Conditions Optimize Conditions: - Increase temperature (80-110 °C) - Optimize solvent system - Ensure rigorous degassing Check_Conditions->Optimize_Conditions No Check_Base Is the base appropriate? Check_Conditions->Check_Base Yes Optimize_Conditions->Check_Base Optimize_Base Optimize Base: - Screen K3PO4, Cs2CO3, K2CO3 - Check solubility Check_Base->Optimize_Base No Check_Boronic_Acid Is the boronic acid stable? Check_Base->Check_Boronic_Acid Yes Optimize_Base->Check_Boronic_Acid Optimize_Boronic_Acid Use a more stable boronic ester (e.g., pinacol or MIDA) Check_Boronic_Acid->Optimize_Boronic_Acid No Success Improved Yield Check_Boronic_Acid->Success Yes Optimize_Boronic_Acid->Success

Caption: A decision tree for troubleshooting low yields in the Suzuki coupling.

References

Technical Support Center: Troubleshooting Side Products in the Witt-ig Reaction of 2-Chloro-4-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for navigating the complexities of the Wittig reaction with 2-Chloro-4-(trifluoromethoxy)benzaldehyde. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting for the side products and challenges commonly encountered with this specific substrate. The unique electronic properties of this benzaldehyde—namely, the electron-withdrawing nature of the chloro and trifluoromethoxy groups—can significantly influence reactivity and lead to undesired reaction pathways.

I. Frequently Asked Questions (FAQs)

Q1: Why is my Wittig reaction with this compound showing low yield and multiple side products?

The primary challenge with this substrate lies in the reduced electrophilicity of the carbonyl carbon. The potent electron-withdrawing effects of the ortho-chloro and para-trifluoromethoxy substituents deactivate the aldehyde, making it less susceptible to nucleophilic attack by the phosphorus ylide.[1] This can lead to a sluggish reaction, allowing side reactions to become more prominent.

Q2: What is the most common side product, and how can I identify it?

The most prevalent byproduct in Wittig reactions is triphenylphosphine oxide (TPPO).[2][3] It is formed as the thermodynamic driving force of the reaction.[4][5] TPPO is a high-melting, crystalline solid and can often be observed precipitating from the reaction mixture. Its presence can be confirmed by ¹H NMR, where it typically shows multiplets in the aromatic region (around 7.4-7.7 ppm), and ³¹P NMR, with a characteristic peak around 25-30 ppm.

Q3: Can the choice of ylide affect the side product profile?

Absolutely. The stability of the ylide is a critical factor.[6][7][8]

  • Stabilized Ylides (e.g., those with adjacent ester or ketone groups) are less reactive and may struggle to react efficiently with the deactivated this compound, leading to low conversion and a higher proportion of unreacted starting material.[9]

  • Non-stabilized Ylides (e.g., those with alkyl substituents) are more reactive and generally preferred for this type of substrate. However, their higher basicity can sometimes lead to side reactions if not handled under strictly controlled conditions.[7]

Q4: My reaction is not proceeding to completion. What adjustments can I make?

To drive the reaction forward, consider the following:

  • Increase Reaction Temperature: After the initial ylide formation and addition of the aldehyde at a low temperature, gradually warming the reaction to room temperature or even applying gentle heat (e.g., 40-50 °C in a sealed tube) can provide the necessary activation energy.[1]

  • Use a More Reactive Ylide: If your synthetic route allows, employing a more nucleophilic, non-stabilized ylide can enhance the reaction rate.

  • Extended Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to stir for an extended period (24-48 hours) if necessary.

II. Troubleshooting Guide: Common Issues and Solutions

This section delves into specific problems you may encounter and provides actionable solutions grounded in mechanistic principles.

Issue 1: Dominant Presence of Unreacted Aldehyde

This is a clear indication of either insufficient ylide reactivity or decomposition of the ylide before it can react.

Potential Causes & Recommended Solutions
Potential CauseRecommended Solution
Insufficiently Strong Base For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are essential for complete ylide formation.[9][10] Weaker bases may not fully deprotonate the phosphonium salt.
Ylide Instability Non-stabilized ylides can be thermally unstable. Generate the ylide in situ at low temperatures (0 °C to -78 °C) and add the aldehyde solution to the freshly prepared ylide.[1]
Moisture Contamination Wittig reagents are highly sensitive to moisture.[1] Ensure all glassware is flame-dried, use anhydrous solvents, and maintain an inert atmosphere (Nitrogen or Argon).
Poor Aldehyde Purity Impurities, particularly the corresponding carboxylic acid, will quench the ylide. Purify the this compound via distillation or chromatography if necessary.[1]
Issue 2: Formation of a Betaine-Derived Side Product

Under certain conditions, particularly with lithium-based reagents, the intermediate betaine can be stabilized, leading to side reactions instead of the desired alkene.[6]

Visualizing the Competing Pathways

Wittig_Side_Products Ylide Phosphorus Ylide Betaine Betaine Intermediate Ylide->Betaine Attack on Carbonyl Aldehyde This compound Aldehyde->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Ring Closure SideProduct Protonation/ Rearrangement Betaine->SideProduct Li+ Stabilization/ Proton Quench Alkene Desired Alkene Product Oxaphosphetane->Alkene Cycloreversion TPPO Triphenylphosphine Oxide Oxaphosphetane->TPPO

Caption: Competing reaction pathways from the betaine intermediate.

Mitigation Strategies
  • Use Salt-Free Conditions: If possible, use bases like potassium tert-butoxide (KOtBu) or sodium hexamethyldisilazide (NaHMDS) to generate the ylide. These conditions minimize betaine stabilization.

  • Solvent Choice: Aprotic, non-polar solvents like toluene or THF are generally preferred over more polar options that can stabilize charged intermediates.

Issue 3: Difficulty in Removing Triphenylphosphine Oxide (TPPO)

TPPO's polarity and solubility can make it challenging to separate from the desired product, especially if the product has similar characteristics.

Purification Workflow

TPPO_Removal Crude Crude Reaction Mixture (Product + TPPO) IsProductNonPolar Is Product Non-Polar? Crude->IsProductNonPolar Precipitate Precipitate TPPO (Hexane/Ether) IsProductNonPolar->Precipitate Yes IsProductPolar Is Product Polar? IsProductNonPolar->IsProductPolar No Filter Filter Precipitate->Filter PureProduct1 Pure Product Filter->PureProduct1 PureProduct2 Pure Product Filter->PureProduct2 Complexation Precipitate as Metal Complex (e.g., with ZnCl₂ or MgCl₂) IsProductPolar->Complexation Yes Chromatography Column Chromatography IsProductPolar->Chromatography No/Fails Complexation->Filter PureProduct3 Pure Product Chromatography->PureProduct3

Caption: Decision tree for selecting a TPPO removal method.

Detailed Protocols for TPPO Removal
  • Precipitation/Trituration: If your product is soluble in non-polar solvents, this is the simplest method. After the reaction, concentrate the mixture and triturate the residue with cold hexanes, pentane, or diethyl ether. The TPPO should precipitate as a white solid and can be removed by filtration.[11] This may require several repetitions.

  • Precipitation as a Metal Complex: For more polar products, precipitating TPPO as a metal salt complex is highly effective.[11][12]

    • Protocol: After an aqueous workup, dissolve the crude residue in a minimal amount of a suitable solvent (e.g., ethanol, toluene, or ethyl acetate). Add a solution of zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂) (approx. 2 equivalents relative to TPPO). The TPPO-metal complex will precipitate and can be filtered off.[11][12]

  • Column Chromatography: This is a reliable method, though less scalable. TPPO is a relatively polar compound and can be separated from less polar products using a silica gel column with a gradient of ethyl acetate in hexanes.[11]

III. Experimental Protocols

Protocol A: Optimized Wittig Reaction Using n-Butyllithium

This protocol is designed to maximize ylide formation and reactivity for the electron-deficient aldehyde.

Materials:

  • Benzyltriphenylphosphonium chloride (or other desired phosphonium salt)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • This compound

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate, water, brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Ylide Formation:

    • To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add the phosphonium salt (1.1 equivalents).

    • Add anhydrous THF via syringe.

    • Cool the suspension to 0 °C in an ice-water bath.

    • Slowly add n-BuLi (1.05 equivalents) dropwise. A distinct color change (often to deep orange or red) signals ylide formation.

    • Stir the mixture at 0 °C for 1 hour.[13]

  • Reaction with Aldehyde:

    • In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF.

    • Slowly add the aldehyde solution to the ylide suspension at 0 °C via syringe over 20-30 minutes.

    • Once the addition is complete, allow the reaction to warm slowly to room temperature and stir overnight. Monitor progress by TLC.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[13]

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

    • Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[13]

    • Purify the crude product using one of the methods described in the TPPO removal section.

IV. References

  • Wittig Reaction. Organic Chemistry Portal. --INVALID-LINK--

  • Wittig reaction. Wikipedia. --INVALID-LINK--

  • Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega. --INVALID-LINK--

  • Technical Support Center: Removal of Triphenylphosphine Oxide from Wittig Reactions. BenchChem. --INVALID-LINK--

  • Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. --INVALID-LINK--

  • Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Publications. --INVALID-LINK--

  • The Wittig Reaction: Examples and Mechanism. Chemistry Steps. --INVALID-LINK--

  • Wittig reactions of ylide anions derived from stabilised ylides. Royal Society of Chemistry. --INVALID-LINK--

  • Triphenylphosphine Oxide- Waste Not, Want Not. Scientific Update. --INVALID-LINK--

  • Method for recovering triphenylphosphine oxide from Wittig reaction rectification residual liquid. Google Patents. --INVALID-LINK--

  • Alkenes from Aldehydes and Ketones - Wittig Reaction. Chemistry LibreTexts. --INVALID-LINK--

  • Wittig Reaction. BYJU'S. --INVALID-LINK--

  • Application Notes and Protocols for the Synthesis of Stilbene Derivatives Using 2,4,5-Trimethoxybenzaldehyde. BenchChem. --INVALID-LINK--

  • Application Notes and Protocols for the Synthesis of Stilbene Derivatives via the Wittig Reaction. BenchChem. --INVALID-LINK--

  • The Wittig Reaction Synthesis of Stilbene. YouTube. --INVALID-LINK--

  • Synthetic approaches toward stilbenes and their related structures. National Institutes of Health. --INVALID-LINK--

  • Synthesis of borylated-stilbenes under environmentally friendly Wittig reaction and interaction studies with HSA. Royal Society of Chemistry. --INVALID-LINK--

  • Use of Silver Carbonate in the Wittig Reaction. National Institutes of Health. --INVALID-LINK--

  • Wittig Reaction Mechanism & Examples. Total Synthesis. --INVALID-LINK--

  • The Wittig Reaction. Chemistry LibreTexts. --INVALID-LINK--

  • Wittig reaction with benzaldehyde. Chemistry Stack Exchange. --INVALID-LINK--

  • Wittig Reaction - Common Conditions. Organic Chemistry Data. --INVALID-LINK--

  • Application Notes and Protocols for the Wittig Reaction of 2-(Benzyloxy)-4-fluorobenzaldehyde. BenchChem. --INVALID-LINK--

  • The Wittig Reaction's E & Z Alkene Products Made Easy! YouTube. --INVALID-LINK--

  • Problems with wittig reaction. Reddit. --INVALID-LINK--

  • Wittig Reaction. Boston University. --INVALID-LINK--

  • Solvent Free Wittig Reactions. Weizmann Institute of Science. --INVALID-LINK--

  • The Wittig Reaction: Synthesis of Alkenes. University of Massachusetts Amherst. --INVALID-LINK--

  • Wittig Reaction Experiment Part 1, Prelab. YouTube. --INVALID-LINK--

  • Technical Support Center: Optimizing the Wittig Reaction of 4-(Hexyloxy)benzaldehyde. BenchChem. --INVALID-LINK--

References

Technical Support Center: Synthesis of 2-Chloro-4-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-4-(trifluoromethoxy)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of this synthesis and improve product yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most prevalent and scalable method is the directed ortho-lithiation of 1-chloro-3-(trifluoromethoxy)benzene, followed by formylation. This approach offers high regioselectivity. An alternative, though less common, route could involve the oxidation of 2-chloro-4-(trifluoromethoxy)benzyl alcohol.

Q2: How is the progress of the reaction typically monitored?

A2: Reaction progress is best monitored using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For TLC, a non-polar solvent system like ethyl acetate/heptane is suitable. The disappearance of the starting material, 1-chloro-3-(trifluoromethoxy)benzene, and the appearance of a new, more polar spot corresponding to the aldehyde product, indicates reaction progression.

Q3: What are the critical safety precautions for this synthesis?

A3: The use of organolithium reagents like n-butyllithium (n-BuLi) requires strict safety protocols. These reagents are pyrophoric and react violently with water. All reactions involving n-BuLi must be conducted under an inert atmosphere (e.g., argon or nitrogen) in flame-dried glassware. Appropriate personal protective equipment (PPE), including a fire-resistant lab coat, safety glasses, and gloves, is mandatory.

Q4: What are the ideal storage conditions for this compound?

A4: The final product should be stored in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents and bases. It is advisable to store it under an inert atmosphere to prevent slow oxidation of the aldehyde group to the corresponding carboxylic acid.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound via directed ortho-lithiation.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion of Starting Material 1. Inactive n-Butyllithium (n-BuLi): The n-BuLi may have degraded due to improper storage or handling. 2. Insufficient Reaction Temperature: The lithiation step is highly temperature-dependent. 3. Presence of Moisture or Protic Solvents: Water or other protic impurities will quench the organolithium reagent.1. Titrate n-BuLi: Always titrate the n-BuLi solution before use to determine its exact molarity. 2. Maintain Low Temperature: Ensure the reaction temperature is maintained at or below -70 °C during the addition of n-BuLi and for the duration of the lithiation.[1] 3. Ensure Anhydrous Conditions: Flame-dry all glassware and cool under an inert atmosphere. Use anhydrous solvents.
Formation of Isomeric Byproducts 1. Incorrect Lithiation Site: Although the chloro group directs lithiation to the ortho position, some lithiation may occur at other positions. 2. Temperature Fluctuation: Allowing the reaction to warm up prematurely can lead to scrambling of the lithium intermediate.1. Use a Directed Metalation Group: The chloro group is a moderately effective directed metalation group. Ensure slow addition of n-BuLi at a very low temperature to maximize regioselectivity. 2. Strict Temperature Control: Use a cryostat or a dry ice/acetone bath to maintain a consistent low temperature throughout the lithiation and formylation steps.
Low Yield of Aldehyde After Formylation 1. Inefficient Formylating Agent: The chosen formylating agent (e.g., N,N-Dimethylformamide - DMF) may not be reacting completely. 2. Reverse Reaction/Side Reactions: The tetrahedral intermediate formed during formylation might be unstable.1. Use High-Purity DMF: Ensure the DMF is anhydrous. Consider distilling it over calcium hydride. 2. Optimize Addition: Add the formylating agent slowly at low temperature and then allow the reaction to warm to room temperature gradually to ensure the reaction goes to completion.[2]
Product Decomposition During Work-up 1. Harsh Quenching Conditions: Quenching with strong acids can lead to side reactions. 2. Oxidation of the Aldehyde: The aldehyde can be sensitive to air oxidation, especially under basic conditions.1. Gentle Quenching: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl) instead of strong acids. 2. Minimize Air Exposure: During extraction and purification, minimize the exposure of the product to air. Consider using de-gassed solvents.
Difficulties in Purification 1. Close-running Impurities: The product and unreacted starting material or isomeric byproducts may have similar polarities. 2. Oily Product: The product may not crystallize easily.1. Column Chromatography: Use flash column chromatography on silica gel with a carefully optimized eluent system (e.g., a gradient of ethyl acetate in heptane) for separation.[2] 2. Distillation: If chromatography is challenging, consider vacuum distillation for purification.[1]

Experimental Workflow and Protocols

Proposed Synthetic Route: Directed Ortho-Lithiation

The recommended synthetic pathway involves the directed ortho-lithiation of 1-chloro-3-(trifluoromethoxy)benzene, followed by quenching with N,N-dimethylformamide (DMF) to introduce the aldehyde functionality.

Synthetic_Workflow A 1-Chloro-3-(trifluoromethoxy)benzene B Directed Ortho-Lithiation A->B n-BuLi, THF, -78 °C C Lithium Intermediate B->C D Formylation with DMF C->D Anhydrous DMF E Tetrahedral Intermediate D->E F Aqueous Work-up (NH4Cl) E->F G This compound F->G

Caption: Workflow for the synthesis of this compound.

Step-by-Step Protocol

Materials:

  • 1-chloro-3-(trifluoromethoxy)benzene

  • n-Butyllithium (n-BuLi) in hexanes (1.6 M)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Setup: Under an argon atmosphere, add 1-chloro-3-(trifluoromethoxy)benzene (1.0 eq) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel. Dissolve the starting material in anhydrous THF.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C. Stir the mixture at -78 °C for 1 hour.[1]

  • Formylation: Slowly add anhydrous DMF (1.5 eq) dropwise, again maintaining the temperature below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by adding saturated aqueous NH4Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., 5-10% ethyl acetate in heptane).

Troubleshooting Logic Flow

This diagram outlines a decision-making process for addressing low yield.

Troubleshooting_Flow Start Low Yield Observed Check_SM Check for Starting Material (SM) by TLC/GC-MS Start->Check_SM SM_Present High SM Remaining Check_SM->SM_Present Yes SM_Absent Low/No SM Remaining Check_SM->SM_Absent No T_BuLi Titrate n-BuLi & Verify Anhydrous Conditions SM_Present->T_BuLi Check_Byproducts Analyze for Byproducts (Isomers, Decomposition) SM_Absent->Check_Byproducts Optimize_T Optimize Lithiation Temperature & Time T_BuLi->Optimize_T Optimize_Workup Optimize Work-up & Purification Conditions Check_Byproducts->Optimize_Workup Byproducts Found End Yield Improved Optimize_T->End Optimize_Workup->End

Caption: Decision tree for troubleshooting low product yield.

References

Technical Support Center: Purification of 2-Chloro-4-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 2-Chloro-4-(trifluoromethoxy)benzaldehyde (CAS No. 1079351-20-4). This resource is designed for researchers, chemists, and process development professionals who are navigating the complexities of purifying this versatile fluorinated intermediate. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles and field-tested insights to help you overcome common purification challenges and achieve your desired product purity.

The trifluoromethoxy group (-OCF3) imparts unique electronic properties, making this benzaldehyde a valuable building block in pharmaceutical and agrochemical synthesis.[1] However, these same properties, along with potential side reactions during synthesis, can introduce specific impurities that complicate purification. This guide offers a structured approach to identifying and removing these impurities effectively.

Section 1: Product Overview & Critical Safety

Before beginning any purification protocol, it is imperative to understand the compound's properties and handle it with appropriate safety measures.

PropertyValueSource
CAS Number 1079351-20-4[2]
Molecular Formula C₈H₄ClF₃O₂[2]
Molecular Weight 224.57 g/mol [2]
Appearance Varies; typically a liquid or low-melting solidN/A
Storage Conditions Store in a cool, well-ventilated area. Keep container tightly closed. Air sensitive; store under an inert atmosphere like Argon.[3][4]
Incompatibilities Strong oxidizing agents, strong acids, strong bases.[3][4][5]

Safety Precautions:

  • Handling: Always handle in a well-ventilated area or fume hood.[3] Avoid direct contact with skin and eyes by wearing appropriate Personal Protective Equipment (PPE), including gloves and safety goggles.[5][6]

  • Hazards: This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin, eye, and respiratory irritation.[3][7]

  • Spills: In case of a spill, absorb the material with an inert substance like sand or earth and transfer it to a sealed container for proper disposal. Do not discharge into drains.[3]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

Impurities typically arise from the synthetic route used.[8] Common sources include:

  • Unreacted Starting Materials: Depending on the synthesis, precursors like 1-chloro-2-bromo-4-(trifluoromethoxy)benzene or 3-chloro-4-(trifluoromethoxy)toluene may be present.

  • Over-oxidation Products: The aldehyde functional group is susceptible to oxidation, leading to the formation of 2-chloro-4-(trifluoromethoxy)benzoic acid. This is especially common if the product is exposed to air for extended periods.[3][4]

  • By-products of Formylation: If the aldehyde is introduced via hydrolysis of a dihalomethyl group (e.g., -CHCl₂), incomplete hydrolysis can leave residual gem-dihalide species.[9][10]

  • Related Isomers: Synthesis may sometimes yield small quantities of positional isomers, which can be challenging to separate.

Q2: Which purification method—column chromatography or recrystallization—is better for this compound?

The choice depends on the impurity profile and the desired scale.

  • Column Chromatography is highly effective for removing a wide range of impurities with different polarities and is ideal for achieving very high purity (>99%) on a lab scale (milligrams to grams).[11]

  • Recrystallization is a more straightforward and scalable method, making it preferable for larger quantities (grams to kilograms).[11] It is most effective when the impurities have significantly different solubility profiles from the target compound in a specific solvent.[12]

Q3: How can I accurately assess the purity of my final product?

A combination of analytical techniques provides the most comprehensive purity assessment.

  • Gas Chromatography (GC): Excellent for detecting volatile impurities and quantifying the main component. A flame ionization detector (FID) or a mass spectrometer (MS) can be used.[13][14]

  • High-Performance Liquid Chromatography (HPLC): Best suited for identifying and quantifying non-volatile impurities, such as the corresponding benzoic acid.[8][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): Provides structural confirmation and can reveal impurities if they are present in sufficient concentration (>1%). ¹⁹F NMR is particularly useful for identifying any fluorine-containing by-products.

Q4: My product is darkening over time. Why is this happening and how can I prevent it?

Darkening is often a sign of degradation, likely due to oxidation of the aldehyde to the corresponding carboxylic acid or polymerization.[8] This compound is air-sensitive.[4] To prevent this, always store the purified product under an inert atmosphere (e.g., argon or nitrogen), in a tightly sealed container, and in a cool, dark place.[3][4]

Section 3: Troubleshooting Purification Workflows

This section addresses specific issues you might encounter during purification.

Workflow 1: Purification Decision Logic

The following diagram outlines a logical workflow for moving from a crude product to a final, pure compound.

G cluster_start Initial State cluster_analysis Analysis & Decision cluster_purification Purification Path cluster_end Final State Crude Crude Product TLC_GC Run TLC / GC-MS Analysis Crude->TLC_GC Decision Impurity Profile? TLC_GC->Decision Chroma Column Chromatography Decision->Chroma Multiple / Close-eluting Impurities Recrystal Recrystallization Decision->Recrystal Single Major Impurity / Crystalline Solid Purity_Check Final Purity Check (GC/HPLC/NMR) Chroma->Purity_Check Recrystal->Purity_Check Pure Pure Product (>99%) Purity_Check->Pure

Caption: A decision workflow for purifying this compound.

Q: My crude product is a dark, viscous oil, and the TLC shows a streak from the baseline. What should I do?

A: A dark color and streaking on TLC often indicate the presence of highly polar or polymeric impurities. Direct recrystallization is unlikely to be effective.

Recommended Action:

  • Attempt a "Plug" Filtration: First, try to remove the baseline impurities by dissolving the crude oil in a minimal amount of a moderately polar solvent (e.g., dichloromethane) and passing it through a short plug of silica gel. Elute with the same solvent. This can remove the most polar "gunk" and may result in a cleaner, less colored oil.

  • Proceed with Column Chromatography: After the plug filtration, perform a full column chromatography separation. The pre-filtration step will prevent the main column from being irreversibly contaminated.

Q: I am performing column chromatography, but my product is co-eluting with an unknown impurity. How can I improve the separation?

A: Co-elution means the chosen solvent system does not provide sufficient resolution. The trifluoromethyl group makes the benzaldehyde moderately polar, so fine-tuning the eluent is key.[15][16]

Troubleshooting Steps:

  • Change Solvent Polarity: If you are using a standard Hexane/Ethyl Acetate system, try switching to a different solvent combination with different selectivities, such as Dichloromethane/Hexane or Toluene/Acetone. Run TLC plates in various systems to find the best separation.[17]

  • Consider the Stationary Phase: While silica gel is standard, it is mildly acidic and can sometimes cause issues with sensitive aldehydes.[17] If you suspect your compound is degrading on the column, consider using deactivated (neutral) silica or switching to alumina.[17]

  • Reduce the Loading: Overloading the column is a common cause of poor separation. Ensure you are not loading more than 1-5% of the silica gel mass with your crude product.

Q: I tried to recrystallize my product, but it "oiled out" instead of forming crystals. What went wrong?

A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute.[11]

Solutions:

  • Use More Solvent: The most common cause is using too little solvent. Add more hot solvent until the oil fully dissolves, then allow it to cool slowly again.[11]

  • Change the Solvent System: The boiling point of your solvent may be too high. Choose a solvent with a lower boiling point or use a solvent mixture (e.g., ethanol/water, hexane/ethyl acetate). The ideal solvent dissolves the compound when hot but not when cold.[11][12]

  • Induce Crystallization: If the solution is clear upon cooling but no crystals form, try scratching the inside of the flask with a glass rod or adding a tiny "seed" crystal of pure product to initiate crystallization.[12]

Section 4: Detailed Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is a general guideline. The eluent system should first be optimized using Thin Layer Chromatography (TLC) to achieve a target Rf value of ~0.3 for the desired product.[17]

Materials:

  • Crude this compound

  • Silica Gel (230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate (or other optimized system)

  • Glass column, collection tubes, sand

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane. Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped. Drain the excess solvent until it is level with the top of the silica. Add a thin layer of sand to protect the silica surface.[11]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a solvent it is highly soluble in, like dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.

  • Elution: Begin eluting with a low-polarity solvent (e.g., 100% Hexane). Gradually increase the polarity by slowly adding ethyl acetate (e.g., progressing from 2% to 5% to 10% ethyl acetate in hexane).

  • Fraction Collection: Collect fractions in test tubes and monitor them by TLC.

  • Product Isolation: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Recrystallization

Procedure:

  • Solvent Selection: Perform small-scale solubility tests with various solvents (e.g., ethanol, isopropanol, hexane, heptane, or mixtures like ethanol/water) to find one that dissolves the crude product when hot but poorly when cold.[11][12]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent needed to just dissolve the solid completely.[12]

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[12]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.[12]

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 3: Purity Assessment by Gas Chromatography (GC)

Instrumentation:

  • Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS).

  • Capillary Column: A non-polar column like a DB-1 or HP-5MS (30 m x 0.25 mm x 0.25 µm) is a good starting point.[14]

GC Conditions (Example):

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Program: Start at 100 °C (hold for 2 min), then ramp at 15 °C/min to 250 °C (hold for 5 min).[14]

  • Carrier Gas: Helium or Hydrogen.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like ethyl acetate or dichloromethane.

G Sample Sample Prep (1 mg/mL in EtOAc) Injector GC Injector (250°C) Sample->Injector Column Capillary Column (e.g., HP-5MS) Injector->Column Detector FID / MS Detector (280°C) Column->Detector Oven Oven Program (Ramp 100-250°C) Oven->Column Temperature Gradient Result Chromatogram (Purity % by Area) Detector->Result

Caption: A typical workflow for purity analysis by Gas Chromatography (GC).

References

Technical Support Center: Purification of 2-Chloro-4-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-4-(trifluoromethoxy)benzaldehyde. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in purifying this critical synthetic intermediate. Here, we move beyond simple protocols to explain the causality behind common impurities and provide robust, field-proven troubleshooting strategies to ensure the highest purity for your downstream applications.

Section 1: Understanding the Impurity Profile

The purity of this compound is fundamentally linked to its synthesis route. The most common method is the formylation of 1-chloro-3-(trifluoromethoxy)benzene. The choice of formylation technique—be it Vilsmeier-Haack, ortho-lithiation, or Grignard-based methods—directly dictates the likely impurity profile.

The Vilsmeier-Haack reaction, employing reagents like phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a common method for formylating electron-rich aromatic rings.[1][2][3][4][5] Alternatively, formylation can be achieved via ortho-lithiation using strong bases like lithium diisopropylamide (LDA) followed by quenching with a formylating agent, or through a Grignard reagent reacting with an electrophile like DMF.[6][7][8][9]

Each pathway presents unique challenges, from incomplete reactions to side-product formation. Understanding these pathways is the first step in effective troubleshooting.

G cluster_start Starting Material cluster_reaction Formylation Reaction cluster_product Crude Product cluster_impurities Potential Impurities SM 1-Chloro-3-(trifluoromethoxy)benzene Vilsmeier Vilsmeier-Haack (DMF, POCl3) SM->Vilsmeier Formylation Lithiation Ortho-Lithiation (LDA, DMF) SM->Lithiation Formylation Grignard Grignard Reaction (Mg, DMF) SM->Grignard Formylation Crude Crude this compound Vilsmeier->Crude Yields Unreacted Unreacted Starting Material Vilsmeier->Unreacted Incomplete Reaction Lithiation->Crude Yields Lithiation->Unreacted Incomplete Reaction Isomer Positional Isomers (e.g., 6-chloro isomer) Lithiation->Isomer Poor Regioselectivity Grignard->Crude Yields Grignard->Unreacted Incomplete Reaction Biphenyl Biphenyl Derivatives (Coupling Side-Product) Grignard->Biphenyl Wurtz-type Coupling Acid Benzoic Acid Derivative (Oxidation Product) Crude->Acid Air Oxidation

Caption: Common synthesis pathways and associated impurity formation.

Table 1: Common Impurities and Their Origins

ImpurityChemical NameSource / Reason for FormationTypical Analytical Signature (¹H NMR)
Unreacted Starting Material 1-Chloro-3-(trifluoromethoxy)benzeneIncomplete formylation reaction.Absence of aldehyde proton (~10 ppm); complex aromatic signals.
Oxidation Product 2-Chloro-4-(trifluoromethoxy)benzoic acidAir oxidation of the aldehyde, often accelerated by light, heat, or presence of metal catalysts.Absence of aldehyde proton; presence of a broad carboxylic acid proton (>11 ppm).
Positional Isomer 6-Chloro-4-(trifluoromethoxy)benzaldehydeLack of complete regioselectivity during ortho-lithiation or other electrophilic substitution reactions.[6][7]Distinct aldehyde proton and different splitting pattern in the aromatic region.
Coupling Side-Product Biphenyl derivativesHomocoupling of the Grignard reagent, particularly favored at higher temperatures.[10]Complex aromatic signals, absence of aldehyde proton.
Reagent Residue N,N-Dimethylformamide (DMF)Incomplete removal during aqueous workup.Singlets around 8.0, 2.9, and 2.7 ppm.

Section 2: Troubleshooting Guide for Purification

This section addresses the most common issues encountered during the purification of this compound in a direct question-and-answer format.

Q1: My final product is contaminated with the starting material, 1-chloro-3-(trifluoromethoxy)benzene. How do I remove it?

A1: Cause & Strategy This is the most common impurity, arising from an incomplete reaction. Due to their similar polarities, separating the starting material from the aldehyde product by standard column chromatography can be challenging and lead to significant product loss.

The most effective strategy is a chemical separation that selectively targets the aldehyde functional group. The formation of a water-soluble bisulfite adduct is the gold standard for this purpose.[11][12] This technique converts the organic-soluble aldehyde into a charged, water-soluble salt, allowing for easy separation from the non-polar, unreacted starting material via liquid-liquid extraction. The pure aldehyde can then be regenerated.

Solution: See Protocol 1: Purification via Sodium Bisulfite Adduct Formation .

Q2: I'm observing a significant amount of 2-Chloro-4-(trifluoromethoxy)benzoic acid in my product. What caused this and how can I remove it?

A2: Cause & Strategy Aldehydes are notoriously susceptible to oxidation, and trifluoromethyl-substituted benzaldehydes are no exception.[13][14] Exposure to air, especially during purification (e.g., on silica gel) or prolonged storage, can lead to the formation of the corresponding carboxylic acid.

The key to removal is exploiting the acidic nature of the carboxylic acid. A simple acid-base extraction is highly effective. By washing the crude product (dissolved in an organic solvent like ethyl acetate or diethyl ether) with a mild aqueous base such as sodium bicarbonate (NaHCO₃) solution, the carboxylic acid is deprotonated to form its water-soluble sodium salt, which partitions into the aqueous layer.

Solution:

  • Dissolve the crude product in diethyl ether or ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of NaHCO₃. You may observe gas (CO₂) evolution if a significant amount of acid is present.

  • Repeat the wash until no more gas evolves.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to recover the purified aldehyde.

Q3: My product is a yellow or brown oil. What are these colored impurities and how can I get rid of them?

A3: Cause & Strategy Coloration often arises from polymeric or highly conjugated side-products formed during the reaction, especially if reaction temperatures were too high or if reagents were of low quality. These are often high molecular weight and can be non-polar.

A multi-step approach is often best. First, perform the bisulfite adduct purification (Protocol 1 ) to selectively isolate the desired aldehyde from many impurities. If color persists, a subsequent pass through a short plug of silica gel or treatment with activated carbon can be effective.

Solution:

  • First, purify the aldehyde using the sodium bisulfite protocol. This is highly effective at removing many non-aldehydic impurities.

  • If the regenerated aldehyde is still colored, dissolve it in a minimal amount of a non-polar solvent (e.g., hexane with a small amount of ethyl acetate).

  • Pass this solution through a short plug of silica gel in a pipette or small column, eluting with the same solvent system. The colored, non-polar impurities will often remain at the top of the silica.

  • Alternatively, stir the aldehyde solution with a small amount of activated carbon for 15-30 minutes, then filter through Celite to remove the carbon.

Q4: Column chromatography is causing my aldehyde to decompose. What are my alternatives?

A4: Cause & Strategy Standard silica gel is slightly acidic and its large surface area can promote the oxidation or decomposition of sensitive aldehydes.[13] If you must use chromatography, you can neutralize the silica gel first.

Solution:

  • Neutralize the Silica: Prepare a slurry of silica gel in your desired solvent system (e.g., hexane/ethyl acetate). Add ~1% triethylamine (Et₃N) relative to the volume of the slurry and mix well before packing the column. This will neutralize the acidic sites.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or Florisil.

  • Avoid Chromatography: The best alternative is to use a chemical purification method. Protocol 1 (Sodium Bisulfite Adduct Formation) is the superior choice as it avoids solid stationary phases entirely and offers excellent separation.[11][12]

G Start Start: Crude Product Analysis Impurity_ID What is the major impurity? Start->Impurity_ID SM Starting Material? Impurity_ID->SM Acid Carboxylic Acid? Impurity_ID->Acid Color Colored Impurities? Impurity_ID->Color Other Other/Unknown? Impurity_ID->Other Sol_SM Protocol 1: Sodium Bisulfite Adduct Formation SM->Sol_SM Sol_Acid Mild Base Wash (aq. NaHCO3) Acid->Sol_Acid Sol_Color 1. Bisulfite Purification 2. Silica Plug / Carbon Color->Sol_Color Sol_Other Optimized Column Chromatography (Neutralized Silica) Other->Sol_Other End Pure Product Sol_SM->End Sol_Acid->End Sol_Color->End Sol_Other->End

Caption: Troubleshooting decision tree for common purification challenges.

Section 3: Detailed Purification Protocols

Protocol 1: Purification via Sodium Bisulfite Adduct Formation

This protocol is highly effective for removing unreacted starting materials and other non-aldehydic impurities.[11][12]

Principle: Sodium bisulfite reacts reversibly with the aldehyde to form a charged, water-soluble adduct. Non-aldehydic organic impurities remain in the organic phase and are removed by extraction. The aldehyde is then regenerated by adding a base or acid, which decomposes the adduct.

Procedure:

  • Adduct Formation:

    • Dissolve the crude aldehyde (1.0 eq) in a suitable organic solvent like methanol or diethyl ether (approx. 5-10 mL per gram of crude product).

    • Transfer the solution to a flask or separatory funnel.

    • Add a saturated aqueous solution of sodium bisulfite (NaHSO₃) (approx. 1.5-2.0 eq).

    • Shake or stir the biphasic mixture vigorously for 30-60 minutes. A white precipitate of the adduct may form.

  • Extraction of Impurities:

    • Add diethyl ether to the mixture to create a distinct organic layer if one is not already present.

    • Separate the aqueous layer (which contains the adduct) from the organic layer (which contains the impurities).

    • Wash the aqueous layer with fresh diethyl ether (2-3 times) to ensure complete removal of impurities. Discard the organic layers.

  • Regeneration of Aldehyde:

    • Place the aqueous layer in a flask with vigorous stirring.

    • Slowly add either a saturated aqueous NaHCO₃ solution or 10% aqueous HCl until the solution becomes basic or strongly acidic. The regeneration is often faster with base.

    • Stir for 1-2 hours at room temperature. The pure aldehyde will separate out, often as an oil or solid.

  • Final Isolation:

    • Extract the regenerated aldehyde from the aqueous mixture using fresh diethyl ether or dichloromethane (3 times).

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the purified product.

Section 4: Analytical Methods for Purity Assessment

Verifying purity is a critical final step. HPLC and GC are the preferred methods for quantitative analysis.[15][16]

Table 2: Recommended Analytical Conditions

ParameterHPLC MethodGC Method
Primary Use Purity and profiling of non-volatile impurities (e.g., benzoic acid).[17]Purity and profiling of volatile impurities (e.g., starting material, solvents).[15]
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)DB-5 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)
Mobile Phase / Carrier Gas Acetonitrile / Water gradientHelium or Hydrogen
Detector UV/DAD (at ~254 nm)Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Typical Retention Time Aldehyde is moderately retained. Benzoic acid is more polar and elutes earlier in standard gradients.Aldehyde is well-retained. Starting material is more volatile and elutes earlier.

Section 5: Frequently Asked Questions (FAQs)

  • Q: What are the recommended storage conditions for this compound?

    • A: The compound should be stored in a cool, dry, well-ventilated area in a tightly sealed container.[18] To prevent oxidation, it is best stored under an inert atmosphere (e.g., nitrogen or argon) and protected from light. For long-term storage, refrigeration (2-8 °C) is recommended.

  • Q: Is the compound air-sensitive?

    • A: Yes. Like many aldehydes, it is susceptible to oxidation by atmospheric oxygen, which leads to the formation of the corresponding carboxylic acid.[13] While stable for short periods, prolonged exposure to air should be avoided.

  • Q: What are the key safety precautions?

    • A: Handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It may cause skin and serious eye irritation.[18] Avoid inhalation of vapors.

References

Technical Support Center: Reaction Monitoring of 2-Chloro-4-(trifluoromethoxy)benzaldehyde by TLC and GC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2-Chloro-4-(trifluoromethoxy)benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions for reaction monitoring using Thin-Layer Chromatography (TLC) and Gas Chromatography (GC). Our focus is on delivering practical, field-tested insights to ensure the accuracy and reliability of your experimental results.

Introduction: The Critical Role of Reaction Monitoring

This compound is a pivotal intermediate in the synthesis of numerous pharmaceutical and agrochemical compounds.[1] The trifluoromethyl group imparts unique properties such as enhanced metabolic stability and lipophilicity, making it a valuable moiety in medicinal chemistry.[1] Consequently, precise monitoring of reactions involving this aldehyde is crucial for optimizing reaction conditions, determining reaction endpoints, and ensuring the purity of the final product. Both TLC and GC are powerful techniques for this purpose, each with its own set of advantages and potential challenges.

Part 1: Thin-Layer Chromatography (TLC) Analysis

TLC is a rapid, inexpensive, and versatile technique for qualitative reaction monitoring.[2] It allows for the simultaneous analysis of the starting material, reaction intermediates, and final product, providing a visual representation of the reaction's progress.[3][4]

Frequently Asked Questions (FAQs) for TLC Monitoring

Q1: What is a good starting solvent system for TLC analysis of this compound?

A1: A common starting point for aromatic aldehydes is a mixture of a non-polar and a moderately polar solvent.[5] A hexane/ethyl acetate system is a standard choice in many organic chemistry laboratories.[6] We recommend starting with a 4:1 or 3:1 mixture of hexane:ethyl acetate. The polarity can then be adjusted based on the observed separation. If the spots remain at the baseline, increase the proportion of ethyl acetate. If they run with the solvent front, increase the proportion of hexane.

Q2: How do I visualize the spots on the TLC plate?

A2: this compound, being an aromatic aldehyde, will be UV active. Therefore, the primary method of visualization is under a UV lamp (254 nm), where the compound will appear as a dark spot on a fluorescent background. For enhanced visualization or for compounds that are not UV active, staining with a potassium permanganate (KMnO₄) solution can be effective, as aldehydes are readily oxidized.

Q3: My spots are streaking. What can I do to fix this?

A3: Streaking on a TLC plate can be caused by several factors:[2][7]

  • Sample Overloading: The most common cause is applying too much sample to the plate.[7] Try diluting your sample or applying a smaller spot.

  • Inappropriate Solvent System: If the solvent is too polar, it can cause the compound to move as a streak rather than a distinct spot. Try a less polar solvent system.

  • Sample Acidity/Basicity: The silica gel on a standard TLC plate is slightly acidic. If your compound is basic, it can interact strongly with the silica, causing tailing. Adding a small amount of a base like triethylamine (e.g., 1%) to your eluent can resolve this. Conversely, for acidic compounds, adding a small amount of acetic acid can help.

Troubleshooting Guide for TLC
Problem Potential Cause(s) Recommended Solution(s)
Spots are not moving from the baseline (Rf ≈ 0) The eluent is not polar enough.Increase the polarity of the solvent system. For a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate.[8]
Spots run with the solvent front (Rf ≈ 1) The eluent is too polar.Decrease the polarity of the solvent system by increasing the proportion of the non-polar solvent (e.g., hexane).
Poor separation between starting material and product The polarity of the eluent is not optimized.Try a different solvent system. For example, a dichloromethane/methanol or a toluene/ethyl acetate mixture may provide different selectivity.[9]
Uneven solvent front The TLC plate is touching the side of the developing chamber or the chamber is not properly saturated.Ensure the plate is centered in the chamber and not touching the sides. Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with the solvent vapor.[3][7]
Faint or no visible spots The sample concentration is too low.Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[7] Alternatively, prepare a more concentrated sample.
Step-by-Step Protocol for TLC Reaction Monitoring
  • Prepare the TLC Chamber: Pour the chosen eluent (e.g., 4:1 hexane:ethyl acetate) into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber with solvent vapor and close it.[3]

  • Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.[3]

  • Spot the Plate: On the baseline, apply small spots of your starting material (SM), a co-spot (a mixture of SM and the reaction mixture), and the reaction mixture (RM). Use a capillary tube for spotting.

  • Develop the Plate: Carefully place the TLC plate into the prepared chamber, ensuring the baseline is above the solvent level.[3] Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualize and Analyze: Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry.[6] Visualize the spots under a UV lamp and circle them with a pencil. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction's progress.

Visual Workflow for TLC Monitoring

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_analysis Analysis A Prepare TLC Chamber (Eluent + Filter Paper) B Prepare & Spot TLC Plate (SM, Co-spot, RM) C Place Plate in Chamber B->C D Eluent Ascends Plate C->D E Remove & Dry Plate D->E F Visualize under UV Light E->F G Interpret Results F->G

Caption: A streamlined workflow for monitoring a chemical reaction using TLC.

Part 2: Gas Chromatography (GC) Analysis

GC is a highly sensitive and quantitative technique ideal for monitoring the consumption of this compound and the formation of volatile products. It provides excellent resolution and allows for the determination of purity and relative concentrations of components in a mixture.[10]

Frequently Asked Questions (FAQs) for GC Monitoring

Q1: What type of GC column is recommended for analyzing this compound?

A1: The choice of the stationary phase is the most critical factor in column selection.[11][12] For halogenated and aromatic compounds like this compound, a mid-polarity column is generally a good starting point. A column with a stationary phase of 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent) is a robust and versatile choice.[10] For potentially better separation from related impurities, a column with higher phenyl content or a specialized phase for halogenated compounds could be explored.[11][13]

Q2: What are typical GC parameters for this analysis?

A2: The following table provides a good starting point for method development. These parameters may need to be optimized for your specific instrument and application.

Parameter Recommended Condition Rationale
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the analyte.[14]
Injection Mode Split (e.g., 50:1)Prevents column overloading and ensures sharp peaks for relatively concentrated samples.
Carrier Gas Helium or HydrogenProvides good efficiency. Helium is generally preferred for safety.
Oven Program Initial: 100 °C (hold 2 min), Ramp: 10 °C/min to 250 °C (hold 5 min)A temperature ramp allows for the separation of compounds with a range of boiling points.[15]
Detector Flame Ionization Detector (FID)FID is a robust and sensitive detector for organic compounds.
Detector Temperature 280 °CPrevents condensation of the analytes in the detector.

Q3: I am seeing "ghost peaks" in my chromatogram. What are they and how can I get rid of them?

A3: Ghost peaks are peaks that appear in a chromatogram at unexpected times, often in blank runs. They are typically caused by contamination in the GC system. Common sources include a contaminated syringe, a dirty injection port liner, or carryover from a previous injection. To resolve this, systematically clean the system: replace the septum and liner, wash the syringe, and bake out the column at a high temperature (within its specified limits).[16]

Troubleshooting Guide for GC
Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing Active sites in the liner or column; Column overload.Use a deactivated liner; ensure the column is well-conditioned. If overloading is suspected, dilute the sample or increase the split ratio.[17]
Poor Resolution Inadequate column selectivity; Incorrect oven temperature program.Select a different column with a different stationary phase.[16] Optimize the temperature ramp rate (a slower ramp generally improves resolution).
Shifting Retention Times Fluctuations in carrier gas flow rate or pressure; Leaks in the system.Check the gas supply and regulators for consistent pressure. Perform a leak check on the system, especially around the inlet and column fittings.[14][17]
Baseline Drift Column bleed; Contaminated detector.Condition the column by baking it out at a high temperature. Clean the detector according to the manufacturer's instructions.[16]
No Peaks No sample injected; Syringe issue; Detector not lit (FID).Verify the autosampler or manual injection process. Check the syringe for blockages. Ensure the FID is lit and gas flows are correct.[17]
Step-by-Step Protocol for GC Reaction Monitoring
  • Sample Preparation: Prepare a dilute solution of your reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate). A concentration of approximately 1 mg/mL is a good starting point.

  • Instrument Setup: Set up the GC with the appropriate column and method parameters as described in the table above.

  • Calibration (Optional but Recommended): For quantitative analysis, prepare a series of standards of this compound and inject them to create a calibration curve.

  • Injection: Inject a small volume (typically 1 µL) of the prepared sample into the GC.

  • Data Acquisition and Analysis: Acquire the chromatogram. Identify the peaks corresponding to the starting material and product by their retention times (which can be confirmed by injecting pure standards). The progress of the reaction can be monitored by the decrease in the peak area of the starting material and the increase in the peak area of the product over time.

Decision Tree for GC Troubleshooting

GC_Troubleshooting Start Problem with GC Chromatogram Q1 Are there any peaks? Start->Q1 Q2 Are the peaks well-shaped? Q1->Q2 Yes Sol1 Check injection system (syringe, autosampler) Verify detector function Q1->Sol1 No Q3 Is the resolution adequate? Q2->Q3 Yes Sol2 Check for active sites (liner, column) Reduce sample concentration Q2->Sol2 No (Tailing/Fronting) Q4 Are retention times stable? Q3->Q4 Yes Sol3 Optimize oven program (slower ramp) Select different column Q3->Sol3 No (Overlapping Peaks) Sol4 Check for leaks Verify carrier gas pressure Q4->Sol4 No (Shifting RTs) End Problem Resolved Q4->End Yes

Caption: A decision tree for troubleshooting common GC analysis issues.

References

Preventing byproduct formation in 2-Chloro-4-(trifluoromethoxy)benzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-Chloro-4-(trifluoromethoxy)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important intermediate. As Senior Application Scientists, we provide not only procedural guidance but also the underlying chemical principles to empower you to optimize your reactions, troubleshoot effectively, and prevent the formation of unwanted byproducts.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, offering insights into the root causes and providing actionable solutions.

Issue 1: Low or No Product Formation

Question: I am attempting the synthesis of this compound, but I'm observing very low yields or no desired product at all. What are the likely causes and how can I rectify this?

Answer:

Low or no product formation in this synthesis typically points to issues with reactant activation, reagent stability, or suboptimal reaction conditions, particularly given the electronically deactivated nature of the starting material, 1-chloro-3-(trifluoromethoxy)benzene. The two primary synthetic routes, Vilsmeier-Haack formylation and ortho-lithiation, have distinct critical parameters.

For Vilsmeier-Haack Formylation:

The Vilsmeier-Haack reaction involves the formylation of an electron-rich aromatic ring using a Vilsmeier reagent, generated in situ from a formamide (like DMF) and a halogenating agent (like phosphorus oxychloride, POCl₃).[1][2]

  • Cause A: Insufficient Ring Activation: The starting material, 1-chloro-3-(trifluoromethoxy)benzene, is electron-deficient due to the presence of both a chloro and a trifluoromethoxy group. The Vilsmeier reagent is a relatively weak electrophile and may not react efficiently with a deactivated ring.[3]

  • Solution A: Reaction Conditions Optimization:

    • Temperature: While Vilsmeier-Haack reactions are often run at or below room temperature for electron-rich substrates, a deactivated substrate may require heating.[4] Cautiously increase the reaction temperature in increments (e.g., to 50-80 °C) and monitor the reaction progress by TLC or GC-MS.

    • Reaction Time: Extend the reaction time to allow for the slower electrophilic substitution to proceed to completion.

  • Cause B: Vilsmeier Reagent Decomposition: The Vilsmeier reagent can be sensitive to moisture.

  • Solution B: Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.

For Ortho-Lithiation/Formylation:

This route involves the deprotonation of the aromatic ring at a position ortho to a directing group, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).[5]

  • Cause A: Incomplete Lithiation: The acidity of the aromatic protons is relatively low, and achieving complete deprotonation can be challenging.

  • Solution A: Stronger Basicity and Additives:

    • Base Selection: Use a strong alkyllithium base such as n-butyllithium or s-butyllithium.

    • TMEDA Additive: The addition of N,N,N',N'-tetramethylethylenediamine (TMEDA) can chelate the lithium ion, breaking down alkyllithium aggregates and increasing the kinetic basicity of the reagent.[6]

  • Cause B: Inactive Reagents: Alkyllithium reagents are highly reactive and can degrade upon exposure to air or moisture.

  • Solution B: Reagent Titration: Always titrate your alkyllithium solution before use to determine its exact molarity. Use freshly opened bottles of reagents whenever possible.

  • Cause C: Low Reaction Temperature: Ortho-lithiation reactions are typically performed at very low temperatures (e.g., -78 °C) to prevent side reactions.

  • Solution C: Maintain Low Temperatures: Ensure your cooling bath is stable throughout the addition of the alkyllithium reagent and for the duration of the lithiation step.

Experimental Protocol: Titration of n-Butyllithium

  • Accurately weigh ~150 mg of diphenylacetic acid into a dry flask under an inert atmosphere.

  • Add a few milliliters of anhydrous THF and a crystal of 2,2'-bipyridyl indicator.

  • Slowly add the n-butyllithium solution via syringe until the color of the solution changes to a persistent pink/red.

  • Record the volume of n-butyllithium added and calculate the molarity.

Issue 2: Formation of Multiple Products (Isomeric Byproducts)

Question: My reaction mixture shows multiple spots on TLC, and the NMR/GC-MS analysis indicates the presence of isomers of the desired product. How can I improve the regioselectivity?

Answer:

The formation of isomeric byproducts is a common challenge in the synthesis of polysubstituted aromatic compounds and is directly related to the regioselectivity of the formylation step.

For Vilsmeier-Haack Formylation:

The directing effects of the substituents on the starting material, 1-chloro-3-(trifluoromethoxy)benzene, will dictate the position of formylation. The chloro group is an ortho-, para-director, while the trifluoromethoxy group is a meta-director. This can lead to a mixture of products.

  • Potential Byproducts:

    • 4-Chloro-2-(trifluoromethoxy)benzaldehyde: Formylation ortho to the chloro group and para to the trifluoromethoxy group.

    • 2-Chloro-6-(trifluoromethoxy)benzaldehyde: Formylation ortho to both the chloro and trifluoromethoxy groups.

  • Controlling Regioselectivity:

    • Steric Hindrance: The Vilsmeier-Haack reaction is sensitive to steric hindrance.[4] The formation of the 2-chloro-6-(trifluoromethoxy)benzaldehyde isomer might be disfavored due to the proximity of two bulky substituents.

    • Electronic Effects: The trifluoromethoxy group is strongly deactivating, which may disfavor substitution at the positions ortho and para to it. The chloro group is also deactivating but less so. The interplay of these electronic effects can be complex.

    • Reaction Conditions: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.

For Ortho-Lithiation/Formylation:

The regioselectivity of the lithiation step is determined by the directing ability of the chloro and trifluoromethoxy groups.

  • Directing Group Influence: The trifluoromethoxy group, with its oxygen atom, can act as a directed metalation group (DMG), favoring lithiation at the ortho position (the 2-position).[5] The chloro group can also direct lithiation, but this is generally weaker and can be complicated by halogen-metal exchange.[7]

  • Potential Byproducts:

    • Lithiation at the 6-position: This would lead to the formation of 2-chloro-6-(trifluoromethoxy)benzaldehyde after formylation.

    • Benzyne Formation: If the reaction temperature is not carefully controlled, elimination of LiCl from the lithiated intermediate can form a benzyne, which can lead to a variety of unwanted byproducts.[7]

  • Improving Regioselectivity:

    • Choice of Base: Using a less sterically hindered base like n-butyllithium may favor lithiation at the more accessible 2-position.

    • Temperature Control: Strict adherence to low temperatures (-78 °C) is crucial to prevent side reactions like benzyne formation.

Data Presentation: Predicted Regioisomeric Byproducts

Structure IUPAC Name Formation Route Rationale
alt text
This compoundBothDesired Product
alt text
4-Chloro-2-(trifluoromethoxy)benzaldehydeVilsmeier-HaackFormylation ortho to Chloro, para to -OCF₃
alt text
2-Chloro-6-(trifluoromethoxy)benzaldehydeBothFormylation ortho to both groups

Note: The images are representative structures of disubstituted benzaldehydes and are for illustrative purposes.

Issue 3: Product Purification Challenges

Question: I am having difficulty purifying the final product. What are the best methods to separate this compound from the byproducts and starting materials?

Answer:

Purification can be challenging due to the similar physical properties of the desired product and its isomers.

  • Recommended Purification Techniques:

    • Column Chromatography: This is the most effective method for separating isomers. A silica gel stationary phase with a non-polar/polar solvent gradient (e.g., hexanes/ethyl acetate) is a good starting point. Careful optimization of the solvent system will be necessary to achieve good separation.

    • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an effective purification method. Test various solvents to find one in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution.

    • Preparative TLC/HPLC: For small-scale reactions or for obtaining a highly pure analytical sample, preparative thin-layer chromatography or high-performance liquid chromatography can be employed.

  • Analytical Monitoring:

    • Use GC-MS and ¹H NMR to analyze the fractions from column chromatography to identify the desired product and assess its purity. The distinct substitution patterns of the isomers will result in different splitting patterns and chemical shifts in the aromatic region of the NMR spectrum.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for the synthesis of this compound: Vilsmeier-Haack or ortho-lithiation?

A1: The choice of synthetic route depends on several factors, including available equipment, scale, and desired purity.

  • Vilsmeier-Haack: This method uses relatively inexpensive and stable reagents and is often more amenable to larger-scale synthesis. However, controlling regioselectivity with a deactivated substrate can be a significant challenge.

  • Ortho-lithiation: This route generally offers better regioselectivity due to the strong directing effect of the trifluoromethoxy group. However, it requires stringent anhydrous and low-temperature conditions and the use of pyrophoric alkyllithium reagents, which may not be suitable for all laboratory settings.

For laboratory-scale synthesis where high purity and predictable regioselectivity are paramount, ortho-lithiation is often the preferred method.

Q2: What are the key safety precautions to take during this synthesis?

A2:

  • Phosphorus oxychloride (POCl₃): This is a corrosive and lachrymatory substance. It reacts violently with water. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Alkyllithium Reagents (e.g., n-BuLi): These are pyrophoric and will ignite on contact with air. They also react violently with water. All manipulations must be carried out under an inert atmosphere using syringe and cannula techniques.

  • General Precautions: Always work in a well-ventilated fume hood. Be aware of the potential for exothermic reactions, especially during quenching steps.

Q3: Can I use other formylating agents in the ortho-lithiation route?

A3: Yes, while DMF is the most common formylating agent, others can be used and may offer advantages in certain situations.[7]

  • N-Formylpiperidine: Can sometimes give cleaner reactions and higher yields.

  • Ethyl formate: Another potential alternative, though it may be less reactive than DMF.

The choice of formylating agent can influence the reaction outcome, and some optimization may be required.

Visualizing the Synthetic Pathways and Challenges

Diagram 1: Vilsmeier-Haack Formylation Pathway and Potential Byproducts

Vilsmeier_Haack cluster_start Starting Material cluster_reagents Reagents cluster_product Products SM 1-Chloro-3-(trifluoromethoxy)benzene DP This compound (Desired Product) SM->DP Vilsmeier-Haack Formylation BP1 4-Chloro-2-(trifluoromethoxy)benzaldehyde (Byproduct) SM->BP1 Vilsmeier-Haack Formylation BP2 2-Chloro-6-(trifluoromethoxy)benzaldehyde (Byproduct) SM->BP2 Vilsmeier-Haack Formylation DMF DMF DMF->SM POCl3 POCl₃ POCl3->SM

Caption: Vilsmeier-Haack formylation can lead to a mixture of regioisomers.

Diagram 2: Ortho-Lithiation/Formylation Pathway and Potential Side Reactions

Ortho_Lithiation SM 1-Chloro-3-(trifluoromethoxy)benzene Lithiation Ortho-Lithiation (n-BuLi, -78 °C) SM->Lithiation Intermediate Aryllithium Intermediate Lithiation->Intermediate Formylation Formylation (DMF) Intermediate->Formylation Side_Reaction Benzyne Formation (If T > -78 °C) Intermediate->Side_Reaction Warming Product This compound Formylation->Product Byproducts Various Byproducts Side_Reaction->Byproducts

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Chloro-4-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical troubleshooting advice for palladium-catalyzed cross-coupling reactions involving the substrate 2-Chloro-4-(trifluoromethoxy)benzaldehyde . This molecule presents a unique set of challenges and opportunities due to its specific structural and electronic properties. Here, we will deconstruct these factors and provide clear, actionable strategies to ensure the success of your synthetic campaigns.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the reactivity of this compound and provides a logical starting point for catalyst system selection.

Q1: What makes this compound a challenging substrate for cross-coupling reactions?

A1: The reactivity of this substrate is governed by a combination of three key factors:

  • Aryl Chloride Inertness: The carbon-chlorine (C-Cl) bond is significantly stronger and less polar than corresponding C-Br or C-I bonds. Consequently, the initial, and often rate-limiting, oxidative addition step to the Pd(0) catalyst is more difficult, necessitating highly active catalyst systems.[1][2]

  • Electronic Activation: The presence of two strong electron-withdrawing groups—the 4-(trifluoromethoxy) and the 2-aldehyde—decreases electron density on the aromatic ring. This electronic deficiency makes the C-Cl bond more susceptible to oxidative addition, partially counteracting its inherent inertness.[1][2]

  • Steric Hindrance & Functional Group Compatibility: The aldehyde group is positioned ortho to the chlorine, creating significant steric hindrance around the reaction center. This can impede the approach of the bulky palladium catalyst.[3] Furthermore, the aldehyde is sensitive to certain basic conditions and high temperatures, which can lead to undesirable side reactions like aldol condensations or decomposition.

Q2: What is the best general catalyst system to start with for a Suzuki-Miyaura coupling with this substrate?

A2: For challenging aryl chlorides, particularly those with steric hindrance, the most effective catalyst systems typically involve a palladium precursor paired with a bulky, electron-rich phosphine ligand or an N-heterocyclic carbene (NHC) ligand. These ligands promote the difficult oxidative addition step and stabilize the active Pd(0) species.[4][5]

A robust starting point would be:

  • Palladium Precursor: Pd(OAc)₂ or Pd₂(dba)₃

  • Ligand: A biaryl phosphine ligand such as SPhos or XPhos.[6] These are well-established for their high activity with aryl chlorides.

  • Base: A moderately strong inorganic base like K₃PO₄ or Cs₂CO₃ is often effective and generally compatible with the aldehyde functional group.[6]

  • Solvent: Anhydrous, degassed polar aprotic solvents like 1,4-dioxane or toluene, often with a small amount of water, are standard.[3][7]

Q3: For a Buchwald-Hartwig amination, what modifications to the catalyst system are necessary?

A3: The Buchwald-Hartwig amination also benefits from bulky, electron-rich ligands, but the choice of base is often different and even more critical.

  • Ligand Choice: Biarylphosphine ligands like XPhos or Josiphos-type ligands are excellent choices.[8] NHC-based systems, such as those derived from IPr, have also proven highly effective for the amination of aryl chlorides.[9]

  • Base Selection: C-N bond formation typically requires a strong, non-nucleophilic base to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOt-Bu) is the most common and effective choice.[10] If the substrate is sensitive to such a strong base, weaker bases like K₃PO₄ can be screened, though this may require higher temperatures or longer reaction times.[11]

Q4: Can I perform a Heck coupling with this compound?

A4: Yes, a Heck reaction is feasible, but requires careful consideration of conditions to prevent side reactions involving the aldehyde and the alkene coupling partner. The mechanism of the Heck reaction involves migratory insertion and β-hydride elimination, which can be sensitive to substrate electronics and sterics.[12][13][14]

  • Catalyst System: While traditional Pd/phosphine systems can work, phosphine-free catalysts or palladacycles have shown high efficiency for Heck reactions of aryl chlorides and can sometimes offer better functional group tolerance.[15][16]

  • Base and Solvent: A weaker organic base like triethylamine (Et₃N) or an inorganic base like K₂CO₃ is typically used. The choice of solvent is critical, with polar aprotic solvents like DMF or NMP being common.

  • Key Challenge: A potential side reaction is the formation of carbonyl byproducts under standard Heck conditions.[12] Optimization of the base, temperature, and reaction time is crucial to maximize the yield of the desired substituted alkene.

Troubleshooting Guide & Optimization Protocols

Even with an optimal starting point, challenges can arise. This guide provides a systematic, question-based approach to resolving common experimental issues.

Scenario 1: The reaction shows no conversion, or the starting material is recovered.

Question: Have I chosen a sufficiently active catalyst system for a hindered aryl chloride?

  • Analysis: The primary barrier for this substrate is the oxidative addition of the C-Cl bond to the palladium center. Standard catalysts like Pd(PPh₃)₄ are often ineffective for aryl chlorides.[6]

  • Solution:

    • Switch to a High-Activity Ligand: If you are not already, employ a bulky, electron-rich biarylmonophosphine ligand (e.g., SPhos, XPhos, RuPhos) or a robust NHC ligand (e.g., IPr, IPr*).[4][6][9] These ligands are specifically designed to accelerate the oxidative addition of aryl chlorides.

    • Verify Catalyst and Ligand Integrity: Phosphine ligands are susceptible to oxidation.[17] Ensure they have been stored under an inert atmosphere. Use fresh palladium precursors.

    • Increase Temperature: Aryl chloride couplings often require temperatures between 80-120 °C to proceed at a reasonable rate.[3] Consider using a higher-boiling solvent like toluene or dioxane. Microwave irradiation can also be highly effective.[18]

Question: Is my reaction environment truly inert?

  • Analysis: The active Pd(0) catalyst is highly sensitive to oxygen, which can lead to the formation of inactive palladium oxides and oxidation of phosphine ligands.[17]

  • Solution:

    • Thorough Degassing: Ensure the solvent is rigorously degassed before use by bubbling with an inert gas (argon or nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles.

    • Inert Atmosphere Setup: Assemble the reaction in a glovebox or using Schlenk techniques. The reaction vessel must be flame- or oven-dried and subjected to multiple vacuum/backfill cycles with an inert gas before adding reagents.[6]

Troubleshooting_Workflow start Low or No Conversion cat_check Is the Catalyst System Active Enough for an Aryl Chloride? start->cat_check Begin Diagnosis inert_check Is the Atmosphere Strictly Inert? cat_check->inert_check If Yes cat_sol ACTION: - Use Bulky, Electron-Rich Ligand  (SPhos, XPhos, IPr) - Use Fresh Reagents cat_check->cat_sol If No base_check Is the Base Correct and Active? inert_check->base_check If Yes inert_sol ACTION: - Thoroughly Degas Solvent - Use Schlenk Line or Glovebox inert_check->inert_sol If No temp_check Is the Temperature Sufficiently High? base_check->temp_check If Yes base_sol ACTION: - Suzuki: Screen K₃PO₄, Cs₂CO₃ - Buchwald: Use NaOtBu - Use Anhydrous, Finely Milled Base base_check->base_sol If No temp_sol ACTION: - Increase Temperature to 80-120 °C - Consider Microwave Irradiation temp_check->temp_sol If No

A workflow diagram for troubleshooting low yields.
Scenario 2: The reaction is proceeding, but the yield is poor due to side reactions.

Question (Suzuki): Am I observing significant protodeboronation or homocoupling?

  • Analysis: Protodeboronation (replacement of the boronic acid group with hydrogen) is a major side reaction, especially with electron-deficient coupling partners or under harsh basic conditions.[6][17] Homocoupling of the boronic acid can also consume starting material.

  • Solution:

    • Use a Milder Base: Switch from a strong base to KF or a phosphate base.[17]

    • Protect the Boronic Acid: Convert the boronic acid to a more stable boronate ester (e.g., pinacol ester) or a trifluoroborate salt.[6] These reagents release the boronic acid slowly into the reaction, minimizing its concentration and thus the rate of side reactions.

    • Anhydrous Conditions: For some systems, strictly anhydrous conditions can suppress protodeboronation.

Question (General): Could the aldehyde functionality be causing issues?

  • Analysis: The aldehyde group can undergo base-catalyzed side reactions. At high temperatures, it can also potentially coordinate to the palladium center, inhibiting catalysis.

  • Solution:

    • Lower the Temperature: Find the minimum temperature required for efficient conversion.

    • Screen Milder Bases: If using a very strong base like NaOt-Bu, consider screening alternatives like K₃PO₄ or K₂CO₃, even if it requires a longer reaction time.

    • Protect the Aldehyde: As a last resort, the aldehyde can be protected as an acetal, which is stable to the coupling conditions and can be deprotected afterward.

Catalyst System Recommendations

The table below provides validated starting points for catalyst selection. Note that optimization is often required for each specific coupling partner.

Reaction TypePalladium PrecursorRecommended Ligand(s)Recommended Base(s)Typical SolventTemperature (°C)
Suzuki-Miyaura Pd(OAc)₂ or Pd₂(dba)₃SPhos, XPhos, RuPhosK₃PO₄, Cs₂CO₃Toluene or Dioxane / H₂O80 - 110
Buchwald-Hartwig Pd₂(dba)₃ or Pd(OAc)₂XPhos, BrettPhos, JosiphosNaOt-Bu, K₃PO₄Toluene or Dioxane80 - 120
Heck Pd(OAc)₂None (phosphine-free) or P(o-tol)₃Et₃N, K₂CO₃DMF, NMP100 - 130
Optimized Experimental Protocol: Suzuki-Miyaura Coupling

This generalized protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound (1.0 equiv)

  • Aryl/heteroaryl boronic acid or pinacol ester (1.2 - 1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄, finely powdered and dried (2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), add this compound, the boronic acid coupling partner, K₃PO₄, Pd(OAc)₂, and SPhos.[6]

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[6][17]

  • Solvent Addition: Add the degassed solvent via syringe. If required, add a small amount of degassed water (e.g., Toluene/H₂O 10:1).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 90-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress using a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Suzuki_Cycle Pd0 L₂Pd⁰ OxAdd L₂(Ar)Pdᴵᴵ(Cl) Pd0->OxAdd Oxidative Addition (Challenging Step) Transmetal L₂(Ar)Pdᴵᴵ(Ar') OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Coupled Product Transmetal->Product ArCl This compound ArCl->OxAdd Boronic R-B(OR)₂ Boronic->Transmetal Base Base (e.g., K₃PO₄) Base->Transmetal Activates Boronic Acid

Key steps of the Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Solvent Effects on 2-Chloro-4-(trifluoromethoxy)benzaldehyde Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Chloro-4-(trifluoromethoxy)benzaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of working with this versatile but sensitive intermediate. The unique electronic properties conferred by the chloro, trifluoromethoxy, and aldehyde groups create a molecule with multiple reactive centers, where the choice of solvent is not merely a medium but a critical parameter controlling reaction pathways and outcomes. This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to address common challenges encountered during experimentation.

Understanding the Reactivity Landscape

This compound possesses two primary sites of reactivity: the electrophilic carbonyl carbon of the aldehyde and the aromatic ring, which is activated for nucleophilic aromatic substitution (SNAr) at the chlorine-bearing carbon. The powerful electron-withdrawing nature of the trifluoromethoxy group (-OCF3) and the aldehyde group (-CHO) significantly influences both sites.[1] The key to successful synthesis is to selectively target one site while pacifying the other, a feat largely accomplished through strategic solvent selection.

cluster_molecule This compound cluster_key Reactive Sites mol A Aldehyde Carbonyl: - Highly electrophilic - Site for condensations, reductions, etc. B Aryl Chloride: - Activated for SNAr - Site for substitution & cross-coupling p1 p1->A  Site A p2 p2->B  Site B

Caption: Key reactive sites on this compound.

Part 1: Troubleshooting Aldehyde-Centric Reactions (Condensations, Wittig, etc.)

These reactions primarily target the electrophilic aldehyde group. The primary challenge is often achieving high conversion while preventing side reactions at the aryl chloride position.

Question 1.1: My Knoevenagel or Claisen-Schmidt condensation is sluggish and gives low yields. How can I leverage solvent effects to improve the reaction rate?

Answer: The rate-limiting step in these base-catalyzed condensations is often the initial nucleophilic attack on the highly electrophilic aldehyde carbon. The solvent's role is to facilitate this by appropriately solvating intermediates and reactants.

  • Causality: The reaction involves an anionic nucleophile (enolate) attacking the aldehyde. Polar aprotic solvents such as Dimethylformamide (DMF) or Acetonitrile (MeCN) are often superior to polar protic solvents like ethanol.[2] Protic solvents can form strong hydrogen bonds with the anionic nucleophile, creating a solvent cage that increases the activation energy for the nucleophilic attack. Polar aprotic solvents, however, solvate the cation of the base while leaving the nucleophile "bare" and more reactive.

  • Troubleshooting Steps:

    • If using a protic solvent (e.g., Ethanol, Methanol), switch to an anhydrous polar aprotic solvent like DMF or THF.

    • Ensure the solvent is truly anhydrous. Water can interfere with the base and potentially lead to hydrolysis byproducts.[3]

    • For particularly stubborn reactions, DMSO can be used, as its high polarity effectively promotes the formation and reactivity of the nucleophile.

Question 1.2: During a condensation with sodium hydroxide in methanol, I isolated a byproduct where the chloro group was replaced by a methoxy group. What happened and how can I prevent it?

Answer: This is a classic case of a competing Nucleophilic Aromatic Substitution (SNAr) reaction.[4]

  • Mechanism: The combination of a strong base (NaOH) and a nucleophilic protic solvent (Methanol) generates the methoxide ion (CH₃O⁻). Methoxide is a potent nucleophile. The aromatic ring of your starting material is highly electron-deficient due to the -CHO and -OCF3 substituents, making it susceptible to SNAr. The methoxide attacks the carbon bearing the chlorine, leading to the substitution product.[4]

  • Preventative Strategy: The solution is to eliminate the nucleophilic solvent.

    • Change Solvent: Switch from methanol to a non-nucleophilic solvent. Tetrahydrofuran (THF) is an excellent choice as it is polar enough to facilitate the condensation but is aprotic and non-nucleophilic, preventing the SNAr side reaction.[4] Toluene or Dioxane are also viable alternatives.

    • Change Base: If a protic solvent is unavoidable for solubility reasons, consider using a weaker, non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) instead of NaOH or KOH, which will minimize the formation of alkoxide ions.[3]

cluster_methanol Solvent: Methanol (Protic, Nucleophilic) cluster_thf Solvent: THF (Aprotic, Non-nucleophilic) start Reaction Start: Substrate + Base + Active Methylene snar SNAr Pathway: -Cl replaced by -OCH3 start->snar Methoxide (CH3O-) attacks ring condense_meoh Desired Condensation start->condense_meoh Enolate attacks aldehyde condense_thf Clean Condensation Product start->condense_thf Enolate attacks aldehyde (No competing SNAr)

Caption: Competing reaction pathways based on solvent choice.

Part 2: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions

For these reactions, the goal is to efficiently replace the chlorine atom with a nucleophile (e.g., an amine, alcohol, or thiol). Solvent choice is paramount for activating the nucleophile and stabilizing the key intermediate.

Question 2.1: My SNAr reaction with an amine nucleophile is not going to completion, even at high temperatures. What is the optimal solvent system?

Answer: SNAr reactions proceed through a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.[5] The solvent's primary role is to stabilize this charged intermediate without deactivating the incoming nucleophile.

  • Expertise & Causality: Polar aprotic solvents are the gold standard for SNAr reactions.[6] Solvents like DMSO, DMF, and NMP excel at this for two reasons:

    • Their high polarity stabilizes the charge-delocalized Meisenheimer complex, lowering the activation energy of the first, often rate-determining, step.

    • They do not engage in hydrogen bonding with the nucleophile. This leaves the nucleophile highly reactive and "naked," ready to attack the electron-deficient ring. In contrast, polar protic solvents like water or ethanol would solvate the nucleophile through H-bonds, severely diminishing its reactivity.[7]

  • Troubleshooting Protocol:

    • Ensure your chosen solvent (DMSO, DMF) is anhydrous. Trace amounts of water can compete as a nucleophile or affect the base.

    • Increase solvent polarity: If the reaction is slow in THF or Acetonitrile, switch to DMF or, for maximum rate enhancement, DMSO.

    • Temperature: These reactions often require heat (80-150 °C). Ensure your solvent's boiling point is appropriate for the required reaction temperature.

Data Summary: Solvent Selection Guide

SolventTypeDielectric Constant (ε)Boiling Point (°C)Recommended Use Case for this compoundRationale
Toluene Nonpolar2.4111Aldehyde-selective reactions (e.g., Wittig, some condensations)Inert, aprotic, and non-nucleophilic. Prevents SNAr side reactions.
THF Polar Aprotic7.566Clean aldehyde-selective reactions, some cross-couplingsGood balance of polarity for solubility while being non-nucleophilic.[4]
Acetonitrile Polar Aprotic37.582SNAr reactions, condensationsHigher polarity than THF, good for promoting ionic reactions.
DMF Polar Aprotic38.3153Excellent for SNAr , condensationsHigh polarity strongly promotes SNAr; aprotic nature keeps nucleophiles reactive.[2]
DMSO Polar Aprotic47.2189Superior for difficult SNAr reactions Highest polarity greatly stabilizes Meisenheimer complex, leading to maximum rate acceleration.
Ethanol Polar Protic24.678Reductions (e.g., with NaBH₄)Good for dissolving NaBH₄. Use with caution in base-catalyzed reactions due to risk of SNAr.
Methanol Polar Protic32.765Not Recommended for base-catalyzed reactionsHighly nucleophilic upon deprotonation, leading to unwanted SNAr byproducts.[4]

Part 3: General Troubleshooting & Experimental Protocols

Question 3.1: I'm seeing significant hydrodehalogenation (loss of chlorine) as a byproduct in my palladium-catalyzed cross-coupling reaction. Could the solvent be the culprit?

Answer: Yes, the solvent system can be a direct or indirect source of protons leading to hydrodehalogenation.

  • Causality: This side reaction typically occurs when a proton source is available to protonolyze the Ar-Pd(II)-X intermediate before reductive elimination can occur. While the base or other reagents are often the primary suspects, the solvent is a key factor.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Water is a common proton source that promotes this side reaction.[3]

    • Solvent Choice: While many cross-coupling reactions use aprotic solvents like Toluene, Dioxane, or THF, sometimes protic co-solvents (like water or ethanol) are used to dissolve the inorganic base. If hydrodehalogenation is an issue, minimize or eliminate the protic co-solvent. Consider using a phase-transfer catalyst if solubility is an issue in a purely organic medium.

    • Base and Temperature: Switch to a weaker, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ and consider lowering the reaction temperature, as hydrodehalogenation often becomes more competitive at higher temperatures.[3]

Experimental Protocol: Solvent Screening for a Knoevenagel Condensation

This protocol provides a framework for optimizing solvent choice to maximize yield and minimize SNAr byproducts.

prep 1. Preparation - Add Substrate (1 eq), Malononitrile (1.1 eq), and Base (e.g., Piperidine, 0.1 eq) to three separate dry reaction vials. add_solvent 2. Solvent Addition - Add Anhydrous THF to Vial A. - Add Anhydrous DMF to Vial B. - Add Anhydrous Methanol to Vial C. prep->add_solvent reaction 3. Reaction - Stir all vials at 50°C. - Monitor progress every hour via TLC. add_solvent->reaction analysis 4. Analysis - After 4 hours, quench reactions. - Analyze crude mixtures by LC-MS or GC-MS. reaction->analysis outcome 5. Expected Outcome - Vial A (THF): Clean condensation. - Vial B (DMF): Fast condensation. - Vial C (Methanol): Mixture of condensation and SNAr byproduct. analysis->outcome

Caption: Workflow for parallel solvent screening experiment.

  • Setup: In three separate, flame-dried reaction vials equipped with stir bars, add this compound (1.0 eq), malononitrile (1.1 eq), and a catalytic amount of a base such as piperidine (0.1 eq).

  • Solvent Addition:

    • To Vial A, add anhydrous THF.

    • To Vial B, add anhydrous DMF.

    • To Vial C, add anhydrous Methanol.

  • Reaction Conditions: Seal the vials under an inert atmosphere (Nitrogen or Argon) and place them in a heating block set to 50°C. Stir the mixtures.

  • Monitoring: Monitor the reactions by Thin Layer Chromatography (TLC) every hour for 4 hours, noting the consumption of starting material and the appearance of new spots.

  • Analysis: After the reaction period, cool the vials to room temperature, dilute with ethyl acetate, and quench with a mild acid (e.g., dilute HCl). Analyze the product distribution in each vial by GC-MS or LC-MS to quantify the ratio of the desired condensation product to the SNAr byproduct (in the case of Vial C). This empirical data will definitively guide your choice for a scaled-up reaction.[8]

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Chloro-4-(trifluoromethoxy)benzaldehyde and 2-Chloro-4-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and fine chemical synthesis, the selection of a starting material or intermediate is a critical decision that dictates reaction efficiency, yield, and the properties of the final product. Benzaldehyde derivatives, particularly those substituted with fluorine-containing moieties, are foundational building blocks. This guide provides an in-depth, objective comparison of the reactivity of two structurally similar yet electronically distinct aldehydes: 2-Chloro-4-(trifluoromethoxy)benzaldehyde and 2-Chloro-4-(trifluoromethyl)benzaldehyde. The central focus will be on the electrophilicity of the aldehyde carbonyl group, which is the primary determinant of its reactivity in the most common and crucial chemical transformations.

The Decisive Factor: A Tale of Two Electron-Withdrawing Groups

The reactivity of the formyl group (-CHO) in these molecules is fundamentally governed by the electronic effects of the substituents on the aromatic ring. Both compounds share an ortho-chloro substituent, which consistently exerts an electron-withdrawing inductive effect. The key difference lies in the para-substituent: the trifluoromethoxy (-OCF3) group versus the trifluoromethyl (-CF3) group.

The trifluoromethyl (-CF3) group is a powerful deactivator of the aromatic ring, primarily through a strong negative inductive effect (-I) originating from the high electronegativity of the three fluorine atoms.[1][2] This effect strongly withdraws electron density from the ring and, by extension, from the aldehyde's carbonyl carbon, significantly increasing its electrophilicity.[3][4]

The trifluoromethoxy (-OCF3) group presents a more nuanced electronic profile. While the fluorine atoms make it strongly electron-withdrawing by induction (-I), the oxygen atom's lone pairs can donate electron density back to the ring via a positive mesomeric, or resonance, effect (+M).[5] However, the potent inductive pull of the CF3 moiety on the oxygen atom diminishes its ability to donate, and the group's preferred non-planar conformation with the benzene ring can further limit this resonance contribution.[6] The net result is that the -OCF3 group is strongly electron-withdrawing, though its effect is tempered compared to the purely inductive and hyperconjugative withdrawal of the -CF3 group.[7]

This critical difference in electron-withdrawing strength is quantitatively captured by their respective Hammett substituent constants (σp), which measure the electronic influence of a substituent at the para position.

Data Presentation: Physicochemical Properties of -OCF3 vs. -CF3
PropertyThis compound2-Chloro-4-(trifluoromethyl)benzaldehydeRationale & Significance
Para-Substituent -OCF3 (Trifluoromethoxy)-CF3 (Trluoromethyl)The core structural difference influencing reactivity.
Hammett Constant (σp) ~0.35[8]~0.54[9]A higher positive value indicates stronger electron-withdrawing character. The -CF3 group is a significantly stronger electron-withdrawing group.
Key Electronic Effects Strong -I (inductive), Weak +M (resonance)[5]Strong -I (inductive), Weak -M (hyperconjugation)[2]The competing resonance effect in -OCF3 lessens its net electron-withdrawing ability compared to -CF3.
Lipophilicity (Hansch π) +1.04[6]+0.88[10]The -OCF3 group is more lipophilic, a key parameter in drug design for membrane permeability.[10]

Based on this data, a clear hypothesis emerges: 2-Chloro-4-(trifluoromethyl)benzaldehyde will exhibit greater reactivity toward nucleophiles than this compound. The higher Hammett constant of the -CF3 group signifies a more electron-deficient, and therefore more electrophilic, carbonyl carbon, which is more susceptible to nucleophilic attack.[11][12][13]

Experimental Validation: Comparative Reactivity in Key Transformations

To illustrate the practical implications of these electronic differences, we will examine two fundamental reaction classes where the aldehyde's electrophilicity is paramount: nucleophilic addition of an organometallic reagent and a base-catalyzed condensation reaction.

Nucleophilic Addition: The Grignard Reaction

The addition of Grignard reagents to aldehydes is a cornerstone of C-C bond formation. The reaction rate is directly proportional to the electrophilicity of the carbonyl carbon. A more electrophilic aldehyde will react more readily with the nucleophilic carbon of the Grignard reagent.[2]

Predicted Outcome: In a competitive experiment or under identical reaction conditions (time, temperature, concentration), 2-Chloro-4-(trifluoromethyl)benzaldehyde is expected to show a higher conversion rate and yield of the corresponding secondary alcohol compared to its -OCF3 analog.

Caption: Workflow for a comparative Grignard reaction experiment.

Experimental Protocol: Comparative Grignard Reaction

This protocol is designed as a self-validating system to directly compare the reactivity of the two aldehydes.

  • Preparation:

    • To two identical, oven-dried, 50 mL round-bottom flasks equipped with magnetic stir bars and under a nitrogen atmosphere, add 2-Chloro-4-(trifluoromethyl)benzaldehyde (Flask A) and this compound (Flask B), respectively (e.g., 5.0 mmol each).

    • Dissolve each aldehyde in 15 mL of anhydrous tetrahydrofuran (THF).

    • Cool both flasks to 0°C in an ice-water bath.

  • Reaction:

    • To each flask, add a solution of methylmagnesium bromide (1.1 equivalents, e.g., 5.5 mmol, 3.0 M in diethyl ether) dropwise via syringe over 10 minutes, ensuring the internal temperature does not exceed 5°C.

    • After the addition is complete, remove the ice baths and allow the reactions to stir at room temperature.

    • Monitor the consumption of the starting aldehydes in both flasks simultaneously using Thin Layer Chromatography (TLC) at 15-minute intervals. The causal choice here is simultaneous monitoring to eliminate temporal variables.

  • Workup and Analysis:

    • Once the reaction in Flask A (the more reactive aldehyde) is complete as judged by TLC, quench both reactions simultaneously by slowly adding 20 mL of saturated aqueous ammonium chloride solution at 0°C.

    • Transfer the mixtures to separatory funnels and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers for each reaction, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Determine the crude yield and purity of the resulting secondary alcohols by ¹H NMR or Gas Chromatography (GC) analysis. A higher product-to-starting-material ratio in Flask A is expected.

Condensation Chemistry: The Knoevenagel Reaction

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound (e.g., malononitrile) in the presence of a weak base. The initial step is the nucleophilic attack of the carbanion (generated from the active methylene compound) on the aldehyde's carbonyl carbon. A more electrophilic aldehyde will undergo this initial addition step more rapidly.[13]

Predicted Outcome: 2-Chloro-4-(trifluoromethyl)benzaldehyde will react faster and provide a higher yield of the condensed product than this compound under identical conditions. Experimental data for other substituted benzaldehydes confirms that electron-withdrawing groups accelerate this transformation.[13]

Knoevenagel Condensation Mechanism subst1 Aldehyde (Ar-CHO) intermediate Tetrahedral Intermediate [Ar-CH(O⁻)-CH(CN)₂] subst2 Malononitrile (CH₂(CN)₂) carbanion Carbanion (⁻CH(CN)₂) subst2->carbanion + Base base Base (e.g., Piperidine) carbanion->subst1 Nucleophilic Attack alkoxide Alkoxide Product intermediate->alkoxide + H⁺ product Dehydrated Product (Ar-CH=C(CN)₂) alkoxide->product - H₂O

Caption: Key steps in the Knoevenagel condensation mechanism.

Experimental Protocol: Knoevenagel Condensation
  • Setup:

    • In a 50 mL round-bottom flask, combine the aldehyde (5.0 mmol, either the -CF3 or -OCF3 variant), malononitrile (5.25 mmol, 1.05 equivalents), and 15 mL of ethanol.

    • Add piperidine (0.5 mmol, 0.1 equivalents) as the basic catalyst.

  • Reaction:

    • Stir the mixture at room temperature.

    • Monitor the reaction by TLC. The formation of the product is often accompanied by precipitation from the solution.

  • Isolation:

    • Upon completion, cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with a small amount of cold ethanol to remove unreacted starting materials and catalyst.

    • Dry the product under vacuum to a constant weight.

    • Compare the reaction times and isolated yields for the two different aldehydes.

Summary and Conclusion

The electronic properties of the para-substituent are the definitive factor in the relative reactivity of 2-Chloro-4-(trifluoromethyl)benzaldehyde and this compound.

Feature2-Chloro-4-(trifluoromethyl)benzaldehydeThis compound
Carbonyl Electrophilicity Higher Lower
Predicted Reactivity Higher Lower
Primary Application Driver Situations requiring maximum reactivity and rapid conversion (e.g., robust C-C bond formations).Applications where high lipophilicity is desired in the final product and slightly attenuated reactivity is acceptable.

For the synthetic chemist, this means that reactions involving 2-Chloro-4-(trifluoromethyl)benzaldehyde may proceed faster, require milder conditions, or provide higher yields. However, the choice between these two reagents is not based on reactivity alone. The -OCF3 group offers the distinct advantage of higher lipophilicity, a property that is often highly desirable in the design of pharmaceuticals and agrochemicals to enhance membrane permeability and bioavailability.[6][10] Therefore, the selection must be a strategic one, balancing the need for chemical reactivity with the desired physicochemical properties of the target molecule.

References

A Senior Application Scientist's Guide to the Biological Potential of 2-Chloro-4-(trifluoromethoxy)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Fluorinated Scaffolds in Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug design. The trifluoromethoxy (-OCF3) group, in particular, offers a unique combination of high lipophilicity, metabolic stability, and potent electron-withdrawing properties.[1] These characteristics can significantly enhance a molecule's pharmacokinetic profile and binding affinity to biological targets. When coupled with a chlorinated benzaldehyde scaffold, specifically 2-Chloro-4-(trifluoromethoxy)benzaldehyde, we create a versatile building block for a diverse range of potentially bioactive derivatives.

This guide provides a comparative analysis of the biological activities of derivatives synthesized from this promising scaffold. We will delve into their potential as anticancer, antimicrobial, and enzyme-inhibiting agents, supported by experimental data from structurally analogous compounds. Furthermore, this document will provide detailed, field-tested protocols for the synthesis and biological evaluation of these derivatives, empowering researchers to explore their therapeutic potential.

Comparative Biological Activity: A Look at Structurally Related Compounds

While comprehensive screening data for a wide array of this compound derivatives is an emerging field of study, we can infer their potential by examining the bioactivity of structurally similar compounds. The presence of both chloro and trifluoromethyl/trifluoromethoxy substituents on an aromatic ring is a recurring motif in potent therapeutic agents.

Anticancer Activity

The trifluoromethyl group is a well-established feature in numerous anticancer drugs.[2] Its inclusion in novel molecular frameworks often leads to enhanced cytotoxic activity. For instance, studies on 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide derivatives have demonstrated potent anticancer activity across a panel of human tumor cell lines.[3] The data suggests that the nature of the substituent on the carbonyl group plays a crucial role in the compound's efficacy.

Table 1: In Vitro Anticancer Activity of Trifluoromethyl-Substituted Quinoxaline Derivatives [3]

CompoundMean GI50 (µM)Cancer Cell Line Panel
4c 1.0260 human tumor cell lines
6e 0.4260 human tumor cell lines
4g (difluorinated analog of 4c) 0.5260 human tumor cell lines
6g (difluorinated analog of 6e) 0.1560 human tumor cell lines
5c 0.4960 human tumor cell lines

GI50: The concentration required to inhibit cell growth by 50%.

Similarly, novel benzofuran-triazole benzaldehyde analogues featuring a 2-(trifluoromethyl)benzyl substituent have shown outstanding activity against lung (A-549) and cervical (HeLa) cancer cell lines, with IC50 values comparable to the standard drug doxorubicin.[4][5]

Table 2: Anticancer Activity of a 2-(Trifluoromethyl)benzyl Substituted Benzofuran-Triazole Analogue [5]

CompoundA-549 IC50 (nM)HeLa IC50 (nM)
6u 40.42 ± 3.4229.12 ± 1.69
Doxorubicin (Standard) 43.7 ± 2.9831.37 ± 2.11

IC50: The concentration required to inhibit cell viability by 50%.

These findings strongly suggest that derivatives of this compound, particularly those incorporating heterocyclic systems, are promising candidates for novel anticancer agents. The combined electronic effects of the chloro and trifluoromethoxy groups can be hypothesized to enhance cell membrane permeability and interaction with intracellular targets.

Antimicrobial Activity

Schiff bases derived from substituted benzaldehydes are a well-known class of compounds with a broad spectrum of antimicrobial activities.[6][7] The imine or azomethine group (-C=N-) is a key pharmacophore responsible for their biological action. While specific data on Schiff bases from this compound is limited, studies on derivatives of other halogenated benzaldehydes provide valuable insights.

For example, a series of Schiff bases derived from 5-chloro-salicylaldehyde demonstrated significant antibacterial and antifungal activities.[8] The minimum inhibitory concentration (MIC) values indicate that these compounds are potent against a range of pathogenic microbes.

Table 3: Antimicrobial Activity of a Schiff Base Derived from 5-Chloro-salicylaldehyde (Compound 2) [8]

MicroorganismMIC (µg/mL)
Bacillus subtilis45.2
Escherichia coli1.6
Pseudomonas fluorescence2.8
Staphylococcus aureus3.4
Aspergillus niger47.5

Furthermore, a study on fluoro and trifluoromethyl-substituted salicylanilides revealed potent activity against multidrug-resistant Staphylococcus aureus (MRSA).[9] This highlights the potential of incorporating trifluoromethyl groups to overcome antibiotic resistance.

Table 4: Anti-MRSA Activity of a Trifluoromethyl-Substituted Salicylanilide (Compound 22) [9]

MRSA StrainMIC (µg/mL)
MRSA (9 strains) 0.031–0.062
VRSA (3 strains) 0.031–0.062

VRSA: Vancomycin-resistant Staphylococcus aureus

These data strongly support the rationale for synthesizing and evaluating Schiff bases and other derivatives of this compound as novel antimicrobial agents.

Enzyme Inhibition

The unique electronic properties of the trifluoromethoxy group make it an attractive substituent for designing enzyme inhibitors. Benzaldehyde derivatives, in general, have been shown to inhibit various enzymes, including urease.[10][11] Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori and contributes to the formation of urinary stones.

While direct urease inhibition data for derivatives of this compound is not yet widely available, studies on other Schiff bases and their metal complexes have shown potent urease inhibitory activity, with IC50 values in the micromolar range.[10]

Table 5: Urease Inhibition by a Symmetrical Schiff Base and its Metal Complexes [10]

CompoundIC50 (µM)
Schiff Base Ligand 21.80 ± 1.88
Ligand-Nickel Complex 11.8 ± 1.14
Ligand-Copper Complex 9.31 ± 1.31
Thiourea (Standard) Comparable to ligand

This suggests that derivatives of this compound could be promising candidates for the development of novel urease inhibitors.

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step protocols for the synthesis of a representative derivative and for key biological activity assays.

Synthesis of a Representative Schiff Base Derivative

This protocol describes the synthesis of a Schiff base from this compound and a primary amine, a common and versatile method for generating a diverse library of derivatives.

G cluster_0 Synthesis Workflow A 1. Dissolve this compound (1 eq) in ethanol. B 2. Add a solution of the primary amine (1 eq) in ethanol. A->B C 3. Add a catalytic amount of glacial acetic acid. B->C D 4. Reflux the mixture for 2-6 hours. C->D E 5. Monitor reaction by TLC. D->E F 6. Cool the reaction mixture to room temperature. E->F G 7. Collect the precipitate by vacuum filtration. F->G H 8. Wash the product with cold ethanol. G->H I 9. Recrystallize from a suitable solvent (e.g., ethanol). H->I J 10. Characterize the final product (NMR, IR, Mass Spec). I->J

Caption: General workflow for the synthesis of Schiff base derivatives.

Materials:

  • This compound

  • Appropriate primary amine (e.g., aniline, substituted anilines)

  • Absolute ethanol

  • Glacial acetic acid

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle with magnetic stirrer

  • Thin-layer chromatography (TLC) apparatus

  • Vacuum filtration setup

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of this compound in a minimal amount of absolute ethanol.

  • To this solution, add a solution of 1 equivalent of the desired primary amine in absolute ethanol.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 2-6 hours.

  • Monitor the progress of the reaction using TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure Schiff base.

  • Characterize the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR) and mass spectrometry to confirm its structure and purity.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is a proxy for cell viability.

G cluster_1 MTT Assay Workflow A 1. Seed cancer cells in a 96-well plate and incubate for 24h. B 2. Treat cells with various concentrations of the test compound. A->B C 3. Incubate for 48-72 hours. B->C D 4. Add MTT solution to each well and incubate for 4 hours. C->D E 5. Add solubilization solution (e.g., DMSO) to dissolve formazan crystals. D->E F 6. Read absorbance at 570 nm using a microplate reader. E->F G 7. Calculate cell viability and IC50 values. F->G

Caption: Workflow for determining anticancer activity using the MTT assay.

Materials:

  • Human cancer cell lines (e.g., A549, HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add a solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value can then be determined by plotting the cell viability against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution for MIC Determination)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11]

G cluster_2 MIC Determination Workflow A 1. Prepare serial dilutions of the test compound in a 96-well plate. B 2. Inoculate each well with a standardized microbial suspension. A->B C 3. Include positive (microbe, no compound) and negative (no microbe) controls. B->C D 4. Incubate the plate at the optimal temperature for the microbe (e.g., 37°C for 18-24h). C->D E 5. Visually inspect for turbidity or measure absorbance. D->E F 6. The MIC is the lowest concentration with no visible growth. E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Materials:

  • Test microorganisms (bacterial or fungal strains)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • 96-well microtiter plates

  • Test compounds dissolved in a suitable solvent

  • Standardized microbial inoculum

Procedure:

  • Perform a serial two-fold dilution of the test compounds in the broth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the test microorganism and add it to each well containing the diluted compound.

  • Include a growth control well (containing only the medium and the microorganism) and a sterility control well (containing only the medium).

  • Incubate the plate at the appropriate temperature and for the appropriate duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • After incubation, visually inspect the wells for turbidity (a sign of microbial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.[10]

Conclusion and Future Directions

The strategic combination of a chloro and a trifluoromethoxy group on a benzaldehyde scaffold presents a compelling starting point for the development of novel therapeutic agents. The existing body of research on structurally similar compounds provides a strong rationale for exploring the anticancer, antimicrobial, and enzyme-inhibiting potential of this compound derivatives.

The provided synthetic and biological evaluation protocols offer a robust framework for researchers to synthesize and screen a library of these derivatives. Future work should focus on establishing a clear structure-activity relationship (SAR) by systematically modifying the derivative's structure and evaluating its impact on biological activity. Such studies will be instrumental in optimizing the potency and selectivity of these promising compounds, paving the way for the next generation of targeted therapies.

References

Spectroscopic analysis (NMR, IR, MS) of 2-Chloro-4-(trifluoromethoxy)benzaldehyde.

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the precise structural elucidation of novel chemical entities is paramount. 2-Chloro-4-(trifluoromethoxy)benzaldehyde stands as a key building block, valued for the unique electronic properties conferred by its halogen and trifluoromethoxy substituents.[1] This guide provides an in-depth analysis of the expected spectroscopic characteristics of this compound, leveraging comparative data from structurally related analogues to offer a robust framework for its identification and characterization. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by established principles and experimental insights.

Molecular Structure and Spectroscopic Overview

A foundational understanding of the molecule's architecture is critical for interpreting its spectral data. The interplay between the electron-withdrawing trifluoromethoxy group, the ortho-directing chloro substituent, and the aldehyde functionality dictates the chemical environment of each atom and bond, giving rise to a unique spectroscopic fingerprint.

Figure 1: Chemical structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is anticipated to reveal three distinct signals in the aromatic region and one signal for the aldehydic proton. The electron-withdrawing nature of the substituents will generally shift these protons downfield.

  • Aldehydic Proton (H-C=O): This proton is expected to appear as a singlet in the range of δ 9.8-10.2 ppm . This significant downfield shift is a characteristic feature of aldehydes, arising from the deshielding effect of the carbonyl group's magnetic anisotropy.

  • Aromatic Protons:

    • H-6: This proton, positioned between the chloro and aldehyde groups, will likely be the most downfield of the aromatic signals, appearing as a doublet.

    • H-5: Situated adjacent to the trifluoromethoxy group, this proton is expected to be a doublet of doublets due to coupling with H-6 and a smaller long-range coupling.

    • H-3: This proton, ortho to the chloro group, will likely appear as a doublet.

For comparison, the aromatic protons of 4-fluorobenzaldehyde appear as two multiplets between δ 7.16 and 7.98 ppm.[2] The introduction of the chloro and trifluoromethoxy groups in our target molecule is expected to further deshield the aromatic protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide valuable information about the carbon framework. Key expected signals include:

  • Carbonyl Carbon (C=O): A signal in the highly deshielded region of δ 185-195 ppm is characteristic of an aldehydic carbonyl carbon.

  • Aromatic Carbons: Six distinct signals are expected for the aromatic carbons due to the molecule's asymmetry.

    • The carbon bearing the trifluoromethoxy group (C-4) will exhibit a quartet due to coupling with the three fluorine atoms.

    • The carbon attached to the chlorine atom (C-2) will also be significantly influenced.

    • The remaining aromatic carbons will appear at chemical shifts determined by the cumulative electronic effects of the substituents.

  • Trifluoromethoxy Carbon (-OCF₃): This carbon will appear as a quartet in the region of δ 120-130 ppm , with a large one-bond carbon-fluorine coupling constant (¹JCF).

In 4-fluorobenzaldehyde, the carbon atoms of the benzene ring show signals between δ 116 and 167 ppm.[2] The trifluoromethoxy group in our target molecule will introduce characteristic splitting patterns and shifts.

Infrared (IR) Spectroscopy

The IR spectrum is instrumental in identifying key functional groups. For this compound, the following characteristic absorption bands are anticipated:

  • C=O Stretch: A strong, sharp absorption band is expected in the region of 1690-1715 cm⁻¹ , which is typical for an aromatic aldehyde. The electron-withdrawing substituents may shift this band to a slightly higher frequency compared to unsubstituted benzaldehyde.

  • C-H Stretch (Aldehyde): Two weak bands are anticipated around 2820 cm⁻¹ and 2720 cm⁻¹ (Fermi resonance).

  • C-Cl Stretch: A band in the region of 600-800 cm⁻¹ is characteristic of the C-Cl stretching vibration.

  • C-F Stretch: Strong absorption bands are expected in the 1100-1300 cm⁻¹ region, corresponding to the C-F stretching vibrations of the trifluoromethoxy group.

  • C-O-C Stretch: An absorption band for the aryl ether linkage will likely appear around 1250 cm⁻¹ .

  • Aromatic C=C Stretches: Medium to weak bands will be observed in the 1450-1600 cm⁻¹ region.

For comparison, the IR spectrum of 2-chloro-4-fluorobenzaldehyde shows characteristic absorptions that can be referenced.[3]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will provide information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): The molecular weight of this compound is 224.56 g/mol .[4] The mass spectrum should exhibit a molecular ion peak (M⁺) at m/z 224 and an M+2 peak at m/z 226 with an intensity ratio of approximately 3:1, which is characteristic of the isotopic abundance of ³⁵Cl and ³⁷Cl.

  • Key Fragmentation Pathways:

    • Loss of H·: A prominent peak at [M-1]⁺ (m/z 223/225) is expected due to the loss of the aldehydic hydrogen.

    • Loss of CHO·: Fragmentation of the formyl group would result in a peak at [M-29]⁺ (m/z 195/197).

    • Loss of Cl·: A peak at [M-35]⁺ (m/z 189) could be observed.

    • Loss of ·CF₃: Cleavage of the trifluoromethyl group would lead to a fragment at [M-69]⁺.

The fragmentation patterns of related compounds like 4-(trifluoromethoxy)benzaldehyde and various chlorinated aromatic compounds can serve as valuable references for interpreting the mass spectrum.[5]

Comparative Data Summary

Spectroscopic TechniquePredicted Data for this compoundComparative Data for 4-Fluorobenzaldehyde[2]
¹H NMR (δ, ppm) Aldehyde: ~9.8-10.2 (s); Aromatic: 3 distinct signalsAldehyde: ~9.97 (s); Aromatic: ~7.16-7.98 (m)
¹³C NMR (δ, ppm) Carbonyl: ~185-195; Aromatic: 6 signals; -OCF₃: ~120-130 (q)Carbonyl: ~190.5; Aromatic: ~116-167
IR (cm⁻¹) C=O: ~1690-1715; C-F: ~1100-1300; C-Cl: ~600-800C=O: ~1700
MS (m/z) M⁺: 224/226; Fragments: [M-1], [M-29], [M-35]M⁺: 124

Experimental Protocols

To acquire the spectroscopic data discussed, the following standard methodologies are recommended:

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse sequence.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

A Sample Preparation B Instrument Setup (≥400 MHz) A->B C ¹H NMR Acquisition B->C D ¹³C NMR Acquisition B->D E Data Processing & Analysis C->E D->E

Figure 2: Workflow for NMR data acquisition and analysis.

IR Spectroscopy
  • Sample Preparation:

    • For solid samples (if applicable): Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

    • For liquid/oil samples (if applicable): Place a drop of the neat liquid between two NaCl or KBr plates.

    • ATR-IR: Place a small amount of the sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or GC/LC coupling).

  • Ionization: Utilize Electron Ionization (EI) at 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. By drawing comparisons with structurally related molecules and adhering to established spectroscopic principles, researchers can confidently identify and characterize this important synthetic intermediate. The provided experimental protocols offer a standardized approach to obtaining high-quality data for unambiguous structural confirmation.

References

A Comparative Guide to the Structural Elucidation of 2-Chloro-4-(trifluoromethoxy)benzaldehyde Derivatives: An X-ray Crystallography Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a critical prerequisite for rational drug design and the development of novel materials with tailored properties.[1] Halogenated and trifluoromethoxy-substituted benzaldehydes are a class of compounds of significant interest due to the unique physicochemical properties imparted by these functional groups, which can enhance biological activity and metabolic stability. This guide provides an in-depth technical overview of single-crystal X-ray crystallography as the definitive method for the structural elucidation of derivatives of 2-Chloro-4-(trifluoromethoxy)benzaldehyde.

While a publicly available crystal structure for this compound itself is not readily found, this guide will draw upon crystallographic data from closely related substituted benzaldehyde derivatives to provide a robust comparative framework.[2] We will explore the causality behind experimental choices in the crystallographic workflow, from crystal growth to data analysis, and objectively compare the insights gained from X-ray diffraction with those from other common analytical techniques.

The Decisive Power of X-ray Crystallography

Single-crystal X-ray crystallography stands as the gold standard for determining the atomic arrangement within a crystalline solid.[2] It provides unambiguous information on bond lengths, bond angles, and the intricate network of intermolecular interactions that govern the crystal packing.[2] This level of detail is paramount for understanding structure-activity relationships (SAR) and for the rational design of new molecular entities.

The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands both precision and an understanding of the underlying principles of crystal growth and diffraction physics.

Experimental Workflow: From Powder to Picture

The successful X-ray crystal structure determination of a this compound derivative, or any small molecule, hinges on a meticulously executed experimental workflow.

experimental_workflow Experimental Workflow for Single-Crystal X-ray Crystallography cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_data_collection Data Collection cluster_analysis Structure Solution & Refinement synthesis Synthesis of Derivative purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification crystallization Crystallization purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection X-ray Diffraction Data Collection mounting->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement analysis Structural Analysis & Validation refinement->analysis logical_relationship Complementary Nature of Analytical Techniques cluster_techniques Analytical Techniques cluster_information Structural Information XRD X-ray Crystallography Structure Complete 3D Molecular Structure XRD->Structure Definitive 3D Structure, Bond Lengths/Angles, Intermolecular Interactions NMR NMR Spectroscopy NMR->Structure Connectivity, Stereochemistry (in solution) MS Mass Spectrometry MS->Structure Molecular Weight, Elemental Composition IR IR Spectroscopy IR->Structure Functional Groups

References

A Comparative Guide to the Electrochemical Properties of 2-Chloro-4-(trifluoromethoxy)benzaldehyde and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the electrochemical landscape of a molecule is paramount. It provides critical insights into its reactivity, metabolic fate, and potential for synthetic transformations. This guide offers an in-depth comparative analysis of the electrochemical properties of 2-Chloro-4-(trifluoromethoxy)benzaldehyde, a compound of growing interest, benchmarked against structurally related aromatic aldehydes. Our objective is to provide a comprehensive resource, blending theoretical principles with practical experimental guidance, to empower researchers in their synthetic and analytical endeavors.

The unique substitution pattern of this compound, featuring a trifluoromethoxy group and a chlorine atom, imparts distinct electronic characteristics that influence its electrochemical behavior. The trifluoromethoxy group is a powerful electron-withdrawing substituent, which can significantly impact the reactivity of the aromatic ring and the aldehyde functional group. This guide will explore these effects in comparison to other substituted benzaldehydes, providing a framework for predicting and understanding their electrochemical properties.

Comparative Electrochemical Analysis

The electrochemical behavior of aromatic aldehydes is primarily characterized by the reduction of the aldehyde functional group and the oxidation of the aromatic ring. The potentials at which these events occur are highly sensitive to the nature and position of substituents on the aromatic ring. Electron-withdrawing groups, such as the chloro and trifluoromethoxy groups in our target molecule, are expected to make both reduction and oxidation processes more facile (occur at less negative and less positive potentials, respectively) compared to unsubstituted benzaldehyde.

To provide a clear comparison, we will consider the following compounds:

  • This compound (Target Compound)

  • 4-(Trifluoromethyl)benzaldehyde (Alternative 1) [1][2]

  • 4-Chlorobenzaldehyde (Alternative 2)

  • Benzaldehyde (Baseline)

The following table summarizes the expected trends in their electrochemical properties based on the electronic effects of their substituents. It is important to note that specific potential values can vary based on experimental conditions.

CompoundKey SubstituentsExpected Impact on Reduction Potential (Aldehyde)Expected Impact on Oxidation Potential (Aromatic Ring)Key Observations
This compound 2-Chloro, 4-TrifluoromethoxyMost positive (easiest to reduce)Most positive (hardest to oxidize)The combined strong electron-withdrawing effects of both substituents significantly lower the electron density of the molecule.
4-(Trifluoromethyl)benzaldehyde 4-TrifluoromethylPositive Positive The trifluoromethyl group is a strong electron-withdrawing group, making the aldehyde easier to reduce.[1]
4-Chlorobenzaldehyde 4-ChloroSlightly positive Slightly positive The chloro group is a moderately electron-withdrawing group.
Benzaldehyde NoneBaseline Baseline Serves as a reference for the effects of substituents.

Experimental Protocol: Characterization by Cyclic Voltammetry

Cyclic voltammetry (CV) is a versatile electroanalytical technique used to study the redox properties of chemical species.[3][4] The following protocol provides a standardized method for the electrochemical characterization of substituted benzaldehydes.

Materials and Reagents
  • Analytes: this compound, 4-(Trifluoromethyl)benzaldehyde, 4-Chlorobenzaldehyde, Benzaldehyde (analytical grade, >98% purity)

  • Solvent: Acetonitrile (CH₃CN), HPLC grade

  • Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆), electrochemical grade, 0.1 M concentration

  • Working Electrode: Glassy carbon electrode (GCE)

  • Reference Electrode: Silver/Silver chloride (Ag/AgCl)

  • Counter Electrode: Platinum wire

Procedure
  • Solution Preparation: Prepare a 1 mM solution of the analyte in acetonitrile containing 0.1 M TBAPF₆.

  • Electrode Polishing: Polish the glassy carbon working electrode with alumina slurry on a polishing pad, rinse with deionized water and then the solvent, and dry thoroughly.

  • Cell Assembly: Assemble the three-electrode cell with the prepared solution.

  • Deoxygenation: Purge the solution with high-purity nitrogen or argon for 10-15 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.

  • Cyclic Voltammetry Measurement:

    • Connect the electrodes to a potentiostat.

    • Set the initial and final potentials to a range where the redox events of interest are expected to occur (e.g., from +0.5 V to -2.5 V for reduction).

    • Set the scan rate to 100 mV/s. This can be varied to study the kinetics of the electron transfer.

    • Record the cyclic voltammogram.

Data Analysis

From the resulting voltammogram, the following parameters can be determined:

  • Peak Potential (Ep): The potential at which the current reaches a maximum. This provides information about the thermodynamics of the redox process.

  • Peak Current (Ip): The maximum current measured. This is related to the concentration of the analyte and the kinetics of the electron transfer.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the electrochemical characterization of the benzaldehyde derivatives using cyclic voltammetry.

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Prepare Analyte Solution B Polish Working Electrode A->B C Assemble Electrochemical Cell B->C D Deoxygenate Solution C->D E Run Cyclic Voltammetry D->E F Record Voltammogram E->F G Determine Peak Potentials and Currents F->G

Caption: Workflow for the electrochemical characterization of aromatic aldehydes.

Mechanistic Insights and Causality

The observed electrochemical behavior is a direct consequence of the electronic effects of the substituents on the benzaldehyde molecule.

  • Reduction of the Aldehyde Group: The aldehyde group is electrochemically reduced to a radical anion in an initial one-electron step. Electron-withdrawing groups stabilize this radical anion, making the reduction process more favorable (occur at a less negative potential). The trifluoromethoxy and chloro groups in this compound are potent electron-withdrawing groups, and their combined effect is expected to make its reduction potential significantly less negative than that of benzaldehyde.

  • Oxidation of the Aromatic Ring: The oxidation of the aromatic ring involves the removal of an electron to form a radical cation. Electron-withdrawing groups decrease the electron density of the ring, making it more difficult to oxidize (requiring a more positive potential). Consequently, this compound is predicted to have the most positive oxidation potential among the compared compounds.

Logical Relationships in Electrochemical Properties

The following diagram illustrates the relationship between the electronic properties of the substituents and the resulting electrochemical behavior of the substituted benzaldehydes.

logical_relationship cluster_substituent Substituent Properties cluster_molecular Molecular Electronic Properties cluster_electrochemical Electrochemical Behavior A Electron-Withdrawing Strength C LUMO Energy A->C Lowers D HOMO Energy A->D Lowers B Position on the Ring B->C B->D E Reduction Potential C->E Less Negative F Oxidation Potential D->F More Positive

Caption: Influence of substituents on electrochemical properties.

Conclusion and Future Directions

This guide provides a comprehensive framework for understanding and comparing the electrochemical properties of this compound and its analogs. The strong electron-withdrawing nature of the chloro and trifluoromethoxy substituents is predicted to significantly influence its redox behavior, making it easier to reduce and harder to oxidize compared to less substituted benzaldehydes.

The provided experimental protocol for cyclic voltammetry offers a robust starting point for researchers to obtain empirical data and validate these predictions. Further investigations could explore the electrochemical behavior in different solvent systems, at various pH levels, and using other electroanalytical techniques to gain a more complete understanding of the reaction mechanisms. Such knowledge is invaluable for the rational design of synthetic routes and for predicting the metabolic fate of these compounds in biological systems.

References

A Comparative Guide to Trifluoromethoxy- vs. Trifluoromethyl-Substituted Benzaldehydes for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. Among the most impactful are the trifluoromethyl (CF3) and trifluoromethoxy (OCF3) groups. When appended to a versatile scaffold like benzaldehyde, these substituents impart profound and distinct alterations to the molecule's physicochemical properties, reactivity, and biological interactions. This guide offers a comprehensive comparative analysis of trifluoromethoxy- and trifluoromethyl-substituted benzaldehydes, providing researchers, scientists, and drug development professionals with the in-depth technical insights and experimental frameworks necessary to strategically leverage these powerful building blocks.

The Foundational Role of Fluorine in Advanced Chemical Design

The introduction of fluorine into organic molecules is a well-established strategy to modulate a compound's metabolic stability, lipophilicity, and binding affinity for biological targets.[1] The exceptional strength of the carbon-fluorine bond enhances resistance to metabolic degradation, while the high electronegativity of fluorine can significantly alter the electronic profile of a molecule.[2][3] The trifluoromethyl and trifluoromethoxy groups are particularly noteworthy for their potent electron-withdrawing effects and their ability to fine-tune lipophilicity, making them invaluable in the optimization of lead compounds in drug discovery.[2][3]

Physicochemical Properties: A Tale of Two Electron-Withdrawing Groups

While both the CF3 and OCF3 groups are strongly electron-withdrawing, they exert distinct electronic and steric influences on the benzaldehyde scaffold. Understanding these differences is paramount to predicting their impact on reactivity and biological activity.

Electronic Effects

The trifluoromethyl group is a powerful electron-withdrawing substituent due to the high electronegativity of the fluorine atoms.[2] This inductive effect significantly deactivates the aromatic ring towards electrophilic substitution and increases the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack.[4]

The trifluoromethoxy group also exhibits a strong electron-withdrawing inductive effect. However, the oxygen atom's lone pairs can participate in resonance, which can partially counteract the inductive withdrawal. This duality of electronic nature—inductively withdrawing but capable of resonance donation—can lead to more nuanced effects on the aromatic system compared to the purely inductive withdrawing CF3 group.[5]

Lipophilicity and Metabolic Stability

A key differentiator between the two groups lies in their impact on lipophilicity, a critical parameter in drug design that influences a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The trifluoromethoxy group is generally considered to be more lipophilic than the trifluoromethyl group.[2][6] This is a crucial consideration when aiming to enhance a molecule's ability to cross biological membranes.[6]

Both groups contribute to increased metabolic stability due to the strength of the C-F bonds.[2] The strategic placement of these groups can shield adjacent parts of a molecule from enzymatic degradation, thereby prolonging its half-life in biological systems.[6]

The following table summarizes key physicochemical parameters for the para-substituted isomers as representative examples.

Property4-(Trifluoromethyl)benzaldehyde4-(Trifluoromethoxy)benzaldehyde
Molecular Formula C8H5F3OC8H5F3O2
Molecular Weight 174.12 g/mol [7]190.12 g/mol [8]
Boiling Point 64 °C @ 12 torr[2]93 °C @ 27 mmHg[8]
Density 1.275 g/mL at 25 °C[2]1.331 g/mL at 25 °C[8]
Hansch π Value +0.88[2]+1.04[2]

Comparative Reactivity in Key Organic Transformations

The electron-withdrawing nature of both the CF3 and OCF3 groups enhances the reactivity of the benzaldehyde's carbonyl group towards nucleophilic attack.[4] This section provides a comparative overview of their expected reactivity in common synthetic transformations, supported by experimental protocols.

Nucleophilic Addition Reactions

In general, the rate of nucleophilic addition to benzaldehydes is accelerated by electron-withdrawing substituents.[4] This is due to the increased partial positive charge on the carbonyl carbon, making it a more favorable target for nucleophiles.[4] Given the potent electron-withdrawing nature of both CF3 and OCF3, benzaldehydes bearing these groups are expected to be more reactive than unsubstituted benzaldehyde.

While direct kinetic comparisons are not extensively documented in the literature, the stronger inductive effect of the CF3 group would suggest a slightly higher reactivity for trifluoromethylbenzaldehydes in nucleophilic additions compared to their trifluoromethoxy counterparts, where the oxygen's resonance donation could partially mitigate the inductive withdrawal.

Experimental Workflow: Comparative Nucleophilic Addition

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Analysis A Dissolve substituted benzaldehyde (CF3 or OCF3 isomer) in anhydrous THF C Add Grignard reagent dropwise to the benzaldehyde solution at 0°C A->C B Prepare Grignard reagent (e.g., MeMgBr) in a separate flask B->C D Stir for 1 hour at room temperature C->D E Quench with saturated NH4Cl (aq) D->E F Extract with ethyl acetate E->F G Dry organic layer and concentrate F->G H Analyze yield and purity by GC-MS and NMR G->H

Caption: Workflow for a comparative Grignard reaction.

Condensation Reactions: The Knoevenagel Condensation

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an active methylene compound and a carbonyl group. The reaction rate is highly sensitive to the electrophilicity of the carbonyl carbon.

General Protocol for Knoevenagel Condensation:

  • Reactant Mixture: In a round-bottom flask, combine the substituted benzaldehyde (1.0 mmol), malononitrile (1.0 mmol), and a catalytic amount of piperidine (0.1 mmol) in ethanol (10 mL).

  • Reaction: Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry. The product can be further purified by recrystallization.

Based on Hammett plot data for similar reactions, benzaldehydes with electron-withdrawing groups exhibit accelerated reaction rates.[9] Therefore, both trifluoromethyl- and trifluoromethoxybenzaldehydes are expected to undergo Knoevenagel condensation more readily than benzaldehyde itself.

Logical Relationship: Substituent Effect on Reactivity

G substituent Substituent on Benzaldehyde ewg Electron-Withdrawing (e.g., CF3, OCF3) substituent->ewg If edg Electron-Donating (e.g., OCH3, CH3) substituent->edg If reactivity Reactivity in Nucleophilic Addition ewg->reactivity Increases edg->reactivity Decreases

Caption: Influence of substituents on aldehyde reactivity.

Spectroscopic Signatures: A Comparative Analysis

The distinct electronic environments created by the CF3 and OCF3 groups lead to characteristic spectroscopic signatures, particularly in NMR and IR spectroscopy.

Spectroscopic DataTrifluoromethylbenzaldehydesTrifluoromethoxybenzaldehydes
¹⁹F NMR (ppm vs. CFCl₃) Typically -60 to -65Typically -56 to -60
¹³C NMR (ppm, C=O) ~191~189-190
IR (cm⁻¹, C=O stretch) ~1710-1720~1700-1710

Note: Specific chemical shifts and stretching frequencies can vary depending on the isomer and solvent.

The 19F NMR chemical shifts provide a clear distinction between the two functionalities. The C=O stretching frequency in the IR spectrum is also sensitive to the electronic effects of the substituent; the stronger electron-withdrawing nature of the CF3 group generally results in a higher frequency C=O stretch compared to the OCF3 group.

Applications in Drug Design and Medicinal Chemistry: Case Studies

The choice between a trifluoromethyl and a trifluoromethoxy group can have profound consequences for the biological activity of a drug candidate.

A notable example is in the development of inhibitors for the AAA ATPase p97, a target in cancer therapy. In a study of phenyl indole-based inhibitors, the bioisosteric replacement of a trifluoromethyl group with a trifluoromethoxy group led to significant differences in inhibitory activity.[10] This highlights that while these groups share some similar properties, their distinct steric and electronic profiles can lead to different interactions within a protein's binding pocket.[10]

The introduction of a trifluoromethyl group can enhance the targeting and inhibitory activity of anticancer drugs by improving binding to key protein targets.[11] Similarly, in antiviral drug design, trifluoromethyl-containing compounds can bind more effectively to viral enzymes or receptors.[11] The trifluoromethoxy group, with its greater lipophilicity, can be particularly advantageous in optimizing a drug's ability to cross the blood-brain barrier.[2]

Conclusion

The trifluoromethyl- and trifluoromethoxy-substituted benzaldehydes are powerful and versatile building blocks in modern chemical synthesis. While both groups are strongly electron-withdrawing and enhance metabolic stability, they offer distinct profiles in terms of lipophilicity and electronic effects. The trifluoromethoxy group generally imparts greater lipophilicity, a key consideration for CNS-targeting drugs, while the trifluoromethyl group's potent and purely inductive electron-withdrawing nature can lead to slightly higher reactivity in nucleophilic additions.

The choice between these two invaluable substituents is not arbitrary but a strategic decision based on the specific goals of the research program. A thorough understanding of their comparative properties, as outlined in this guide, will empower researchers to make more informed decisions in the design and synthesis of next-generation pharmaceuticals and advanced materials.

References

A Comparative Guide to the Biological Efficacy of Agrochemicals Derived from 2-Chloro-4-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Benzaldehydes in Agrochemical Design

In the relentless pursuit of novel and effective agrochemicals, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a paramount strategy. The trifluoromethoxy (-OCF3) group, in particular, offers a unique combination of high lipophilicity, metabolic stability, and potent electron-withdrawing properties. These characteristics can significantly enhance the biological activity, bioavailability, and target-site binding of a molecule. 2-Chloro-4-(trifluoromethoxy)benzaldehyde represents a key starting intermediate, providing a versatile platform for the synthesis of a new generation of fungicides, insecticides, and herbicides. The presence of the chloro and trifluoromethoxy substituents on the phenyl ring creates a distinct electronic and steric profile, influencing the molecule's reactivity and its interaction with biological targets. This guide provides a comprehensive comparison of the biological efficacy of agrochemicals derived from this scaffold, supported by experimental data and detailed methodologies, to aid researchers in the development of next-generation crop protection agents.

Fungicidal Efficacy: Targeting Key Plant Pathogens

Derivatives of the 2-chloro-4-(trifluoromethoxy)phenyl moiety have demonstrated significant promise in controlling a range of devastating plant fungal diseases. Research into closely related structures, such as 2-chloro-5-trifluoromethoxybenzeneboronic acid, has provided valuable insights into the potential fungicidal action of this chemical class.

Comparative Fungicidal Activity

A study on a closely related compound, 2-chloro-5-trifluoromethoxybenzeneboronic acid (Cl-F-BBA), has demonstrated potent activity against Geotrichum candidum, the causal agent of sour rot in fruits and vegetables. The in-vitro fungicidal efficacy of this compound provides a strong indication of the potential of the 2-chloro-4-(trifluoromethoxy)phenyl scaffold.

CompoundPathogenEC50 (µg/mL)Reference CompoundEC50 (µg/mL)
2-chloro-5-trifluoromethoxybenzeneboronic acidGeotrichum candidum87.71--

Table 1: In-vitro fungicidal activity of a 2-chloro-trifluoromethoxy phenyl derivative against Geotrichum candidum.[1]

While direct comparative data for agrochemicals derived from this compound against commercial standards like triazole fungicides is still emerging, the unique mode of action suggests potential for effective control of resistant fungal strains. The development of resistance to widely used fungicides, such as triazoles, is a significant concern in agriculture.[2] Agrochemicals with novel modes of action are therefore of critical importance.

Mode of Action: A Multi-pronged Attack on Fungal Cells

The fungicidal activity of the 2-chloro-trifluoromethoxy phenyl moiety appears to be multifaceted, targeting crucial cellular processes in fungi. Studies on 2-chloro-5-trifluoromethoxybenzeneboronic acid indicate that its primary modes of action include:

  • Disruption of Mitochondrial Function: The compound significantly reduces the respiratory rate of fungal mycelia. This is achieved by inhibiting key enzymes in the tricarboxylic acid (TCA) cycle, namely malate dehydrogenase (MDH) and succinate dehydrogenase (SDH).[1] The inhibition of these enzymes disrupts cellular energy production, leading to a decrease in ATP content and a compromised energy charge within the fungal cells.[1]

  • Induction of Oxidative Stress: Treatment with this class of compounds leads to an accumulation of reactive oxygen species (ROS) and an increase in malondialdehyde (MDA) content, a marker of lipid peroxidation.[1] This indicates a breakdown of the fungal cell's antioxidant defense system, resulting in significant oxidative damage to cellular components.

  • Compromised Membrane Integrity: The disruption of mitochondrial function and the accumulation of oxidative stress ultimately lead to damage of the plasma membrane, causing leakage of intracellular contents and cell death.[1]

Fungicidal_Mode_of_Action cluster_fungal_cell Fungal Cell Compound Agrochemical Derivative Mitochondrion Mitochondrion Compound->Mitochondrion Inhibits Antioxidant_System Antioxidant System Compound->Antioxidant_System Disrupts TCA_Cycle TCA Cycle (MDH, SDH) Plasma_Membrane Plasma Membrane Mitochondrion->Plasma_Membrane Impacts Integrity Respiration Cellular Respiration TCA_Cycle->Respiration ATP_Production ATP Production Respiration->ATP_Production Antioxidant_System->Plasma_Membrane Protects

Caption: Proposed fungicidal mode of action for 2-chloro-4-(trifluoromethoxy)phenyl derivatives.

Experimental Protocol: In-vivo Antifungal Assay

This protocol outlines a method for assessing the in-vivo efficacy of novel fungicides against a plant pathogen, adapted from established methodologies.[3]

  • Pathogen Culture: Culture the target fungal pathogen (e.g., Botrytis cinerea) on potato dextrose agar (PDA) plates at 25°C for 7-10 days.

  • Spore Suspension Preparation: Flood the mature fungal culture with sterile distilled water containing 0.05% (v/v) Tween 80. Gently scrape the surface with a sterile glass rod to dislodge the conidia. Filter the suspension through two layers of sterile cheesecloth to remove mycelial fragments. Adjust the spore concentration to 1 x 106 spores/mL using a hemocytometer.

  • Plant Material: Use healthy, detached plant leaves (e.g., cucumber or tomato) of a uniform size and age.

  • Fungicide Application: Prepare a series of concentrations of the test compound and a commercial standard fungicide in a suitable solvent with a surfactant. Evenly spray the adaxial and abaxial surfaces of the leaves with the fungicide solutions until runoff. Allow the leaves to air dry in a laminar flow hood.

  • Inoculation: Place the treated leaves in a humid chamber. Pipette 20 µL droplets of the prepared spore suspension onto the surface of each leaf.

  • Incubation: Incubate the chambers at 25°C with a 12-hour photoperiod for 3-5 days.

  • Disease Assessment: Measure the diameter of the necrotic lesions on each leaf. Calculate the percentage of disease control relative to the untreated control.

Insecticidal and Herbicidal Potential: An Emerging Frontier

While the primary focus of research on this scaffold has been on its fungicidal properties, the inherent biological activity of benzaldehyde derivatives suggests potential applications as insecticides and herbicides.

Insecticidal Activity

Benzaldehyde and its derivatives have been shown to possess insecticidal and repellent properties against a variety of pests.[4][5] The mode of action is often linked to the inhibition of phenoloxidase, an enzyme crucial for the insect immune response.[6] The incorporation of the 2-chloro-4-(trifluoromethoxy)phenyl moiety could enhance these properties, leading to the development of novel insecticides.

Further research is required to synthesize and screen derivatives of this compound, such as hydrazones, for their insecticidal efficacy against key agricultural pests like aphids and lepidopteran larvae.[7][8]

Herbicidal Activity

Substituted benzoylpyrazoles are a known class of herbicides that act by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[9] The this compound scaffold could serve as a precursor for the synthesis of novel benzoylpyrazole herbicides. The electronic properties of the substituted phenyl ring are critical for the herbicidal activity of this class of compounds.

Conclusion and Future Directions

The this compound scaffold represents a promising platform for the development of a new generation of agrochemicals. The fungicidal efficacy of closely related compounds, coupled with a unique mode of action, suggests a valuable tool in the management of fungal resistance. Further exploration of its potential in developing novel insecticides and herbicides is warranted. Future research should focus on the synthesis and screening of a diverse library of derivatives, comprehensive comparative studies against a broader range of pests and commercial standards, and detailed investigations into their toxicological and environmental profiles.

References

A Comparative Guide to In Vitro Testing of Pharmaceutical Intermediates from 2-Chloro-4-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a promising starting material to a clinically viable therapeutic is both arduous and intricate. The selection of the initial chemical scaffold is a critical decision that profoundly influences the downstream properties of potential drug candidates. 2-Chloro-4-(trifluoromethoxy)benzaldehyde stands out as a starting material of significant interest. Its unique substitution pattern—a chloro group, a trifluoromethoxy group, and a reactive aldehyde—offers a versatile platform for the synthesis of a diverse array of pharmaceutical intermediates. The trifluoromethoxy group, in particular, is highly sought after for its ability to enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.

This guide provides a comprehensive comparison of in vitro testing strategies for pharmaceutical intermediates derived from this compound. We will explore the synthesis of representative intermediates, delve into the rationale behind selecting specific in vitro assays, and provide detailed, field-proven protocols. Our focus will be on establishing a robust, self-validating system for the early-stage evaluation of these compounds, enabling researchers to make informed decisions and de-risk their drug development programs.

The Strategic Advantage of the 2-Chloro-4-(trifluoromethoxy)phenyl Scaffold

The chemical architecture of this compound provides a distinct advantage in medicinal chemistry. The electron-withdrawing nature of the trifluoromethoxy and chloro groups influences the reactivity of the aromatic ring and the aldehyde, opening up a wide range of synthetic possibilities. Furthermore, these substituents can play a crucial role in the pharmacokinetics and pharmacodynamics of the final compounds.

Intermediates derived from this scaffold are frequently investigated as potential kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. The trifluoromethoxy group can form favorable interactions within the ATP-binding pocket of kinases, contributing to enhanced potency and selectivity.

Synthesis of Representative Pharmaceutical Intermediates

To illustrate the in vitro testing workflow, we will consider two representative classes of pharmaceutical intermediates synthesized from this compound: a substituted chalcone and a Schiff base derivative. These classes are chosen for their well-established biological activities and the versatility of their synthesis.

Workflow for the Synthesis of Bioactive Intermediates

A This compound D Claisen-Schmidt Condensation A->D E Condensation Reaction A->E B Acetophenone Derivative B->D C Primary Amine C->E F Substituted Chalcone Intermediate D->F G Schiff Base Intermediate E->G H In Vitro Biological Evaluation F->H G->H

Caption: Synthesis workflow for chalcone and Schiff base intermediates.

Comparative In Vitro Efficacy Testing

The primary goal of early in vitro testing is to assess the biological activity of newly synthesized compounds against their intended targets. For intermediates derived from this compound, which are often designed as kinase inhibitors, a key efficacy assay is the in vitro kinase inhibition assay.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of a specific kinase.[1][2][3] A variety of formats are available, with radiometric and luminescence-based assays being the most common.[4][5]

Experimental Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[5]

  • Kinase Reaction:

    • In a 96-well plate, combine the kinase, substrate, ATP, and the test compound at various concentrations.

    • Include a positive control (kinase without inhibitor) and a negative control (no kinase).

    • Incubate at the optimal temperature for the kinase (typically 30°C) for a defined period (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition:

    • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition:

    • Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction.

    • Incubate for 30 minutes at room temperature.

  • Luminescence Measurement:

    • Measure the luminescence using a plate reader. The light output is directly proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

Data Analysis and Comparison

The results are typically expressed as the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.[1] By comparing the IC50 values of different intermediates, researchers can establish structure-activity relationships (SAR) and identify the most potent compounds for further development.

IntermediateTarget KinaseIC50 (nM)
Chalcone Derivative 1EGFR50
Chalcone Derivative 2EGFR150
Schiff Base Derivative 1VEGFR275
Schiff Base Derivative 2VEGFR2200
Alternative Compound (Staurosporine) Multiple<10

Comparative In Vitro Cytotoxicity and Viability Testing

While efficacy against the target is crucial, it is equally important to assess the general cytotoxicity of the compounds. A desirable drug candidate should be potent against its target while exhibiting minimal toxicity to healthy cells. Cell viability assays are used to determine the concentration at which a compound becomes toxic to cells.[6][7]

MTT and XTT Assays: A Comparative Overview

The MTT and XTT assays are colorimetric assays that measure cell metabolic activity as an indicator of cell viability.[8][9]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product.[8] This product is insoluble and must be dissolved in a solubilization solution before the absorbance can be measured.

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: The XTT assay is a second-generation tetrazolium assay where the formazan product is water-soluble, eliminating the need for a solubilization step.[8][9] This makes the XTT assay more convenient for high-throughput screening.

Workflow for Comparative Cytotoxicity Assessment

A Cell Seeding in 96-well plate B Compound Treatment (Varying Concentrations) A->B C Incubation (24-72 hours) B->C D Addition of Viability Reagent C->D E MTT Reagent D->E F XTT Reagent D->F G Incubation E->G F->G H Solubilization Step G->H J Absorbance Reading (450 nm) G->J I Absorbance Reading (570 nm) H->I

References

A Researcher's Guide to Trifluoromethoxylated Benzaldehydes: A Head-to-Head Comparison of Synthesis Routes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The trifluoromethoxy (-OCF₃) group is a critical pharmacophore in modern drug discovery and materials science, prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1][2][3] Consequently, the synthesis of key building blocks like trifluoromethoxylated benzaldehydes is of paramount importance. This guide provides a head-to-head comparison of the primary synthetic strategies, offering field-proven insights, detailed experimental protocols, and comparative data to aid researchers in selecting the optimal route for their specific application. We will dissect two main strategic approaches: the formylation of pre-functionalized trifluoromethoxybenzenes and the direct trifluoromethoxylation of benzaldehyde derivatives.

Introduction: The Strategic Importance of the -OCF₃ Group

The trifluoromethoxy group is more than just a fluorinated analogue of the methoxy group. Its unique electronic properties (a potent electron-withdrawing group) and steric profile force the O-CF₃ bond to lie orthogonal to the plane of the aromatic ring.[1] This perpendicular orientation can create distinct three-dimensional scaffolds that provide additional binding interactions with biological targets, a feature not achievable with a simple methoxy substituent.[1][4] This guide focuses on the synthesis of benzaldehydes bearing this group, as the aldehyde functionality serves as a versatile handle for a vast array of subsequent chemical transformations, including reductive aminations, Wittig reactions, and oxidations.[2]

Strategic Approach 1: Formylation of Trifluoromethoxybenzene

This classical and often most direct approach begins with the commercially available and relatively inexpensive trifluoromethoxybenzene. The core challenge lies in the regioselective introduction of the formyl (-CHO) group onto the aromatic ring.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a robust and widely used method for the formylation of electron-rich arenes.[5][6][7][8][9] Since the -OCF₃ group is a para-directing, albeit deactivating, substituent, this reaction reliably yields the desired 4-(trifluoromethoxy)benzaldehyde.

Mechanism & Rationale: The reaction proceeds via the formation of the Vilsmeier reagent, a chloroiminium salt, from dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃).[6][7][8] This electrophilic species is then attacked by the electron-rich trifluoromethoxybenzene ring, primarily at the para position due to electronic and steric factors. Subsequent hydrolysis of the resulting iminium intermediate furnishes the aldehyde. The use of a relatively mild electrophile makes this method tolerant of many functional groups.[6]

Experimental Protocol: Vilsmeier-Haack Formylation

  • Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂), cool a solution of anhydrous N,N-dimethylformamide (DMF, 3.0 equiv.) to 0 °C.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise to the cooled DMF, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at 0 °C to allow for the complete formation of the Vilsmeier reagent.

  • Electrophilic Substitution: Add trifluoromethoxybenzene (1.0 equiv.) dropwise to the reaction mixture.

  • Reaction Progression: Allow the mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours, monitoring the reaction by TLC or GC-MS.

  • Work-up: Cool the reaction mixture to 0 °C and carefully quench by pouring it onto crushed ice. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or sodium acetate until the pH is ~7.[6]

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by silica gel column chromatography to afford 4-(trifluoromethoxy)benzaldehyde.

Directed ortho-Lithiation and Formylation

For accessing ortho-substituted isomers like 2-(trifluoromethoxy)benzaldehyde, a more nuanced approach is required. Directed ortho-metalation (DoM) is a powerful strategy that utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position.[10][11] While the -OCF₃ group itself is a weak DMG, other functional groups can be used to achieve this regioselectivity. However, a more common strategy involves a lithium-halogen exchange on a pre-functionalized starting material.[12][13]

Mechanism & Rationale: Starting with 1-bromo-2-(trifluoromethoxy)benzene, a lithium-halogen exchange is initiated at low temperature (typically -78 °C) using n-butyllithium. This rapidly generates the aryllithium species in situ. This potent nucleophile is then quenched with an electrophilic formylating agent like DMF.[13] The low temperature is critical to prevent side reactions and decomposition of the organolithium intermediate.

Experimental Protocol: ortho-Formylation via Lithium-Halogen Exchange

  • Reaction Setup: To a flame-dried flask under an inert atmosphere (N₂), add a solution of 1-bromo-2-(trifluoromethoxy)benzene (1.0 equiv.) in anhydrous tetrahydrofuran (THF).

  • Lithiation: Cool the solution to -78 °C (dry ice/acetone bath). Add n-butyllithium (1.1 equiv., typically 1.6 M in hexanes) dropwise, ensuring the internal temperature does not rise above -70 °C. Stir for 1 hour at -78 °C.

  • Formylation: Add anhydrous DMF (1.5 equiv.) dropwise to the aryllithium solution.

  • Quench: After stirring for an additional 1-2 hours at -78 °C, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Work-up and Purification: Allow the mixture to warm to room temperature. Extract with diethyl ether (3x), wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by column chromatography to yield 2-(trifluoromethoxy)benzaldehyde.

Strategic Approach 2: Direct Trifluoromethoxylation

This modern approach involves the direct installation of the -OCF₃ group onto a benzaldehyde derivative. This can be advantageous for late-stage functionalization or when the desired substituted benzaldehyde is more readily available than the corresponding trifluoromethoxybenzene. These methods often rely on radical intermediates or transition-metal catalysis.

Radical C-H Trifluoromethoxylation

Recent advances have enabled the direct trifluoromethoxylation of C-H bonds through radical pathways, often mediated by photoredox catalysis.[4][14][15] These methods offer unprecedented access to complex molecules under mild conditions.

Mechanism & Rationale: A trifluoromethoxylating reagent, such as an N-trifluoromethoxypyridinium salt, is activated, often by visible light in the presence of a photocatalyst (e.g., Ru(bpy)₃²⁺).[4][15] This generates a highly reactive trifluoromethoxy radical (•OCF₃). This radical adds to the aromatic ring of the benzaldehyde substrate. The resulting cyclohexadienyl radical is then oxidized and deprotonated to restore aromaticity, yielding the trifluoromethoxylated product.[4] A key challenge with this method is controlling regioselectivity, as mixtures of ortho, meta, and para isomers are often formed.[14]

Workflow: Radical C-H Trifluoromethoxylation

G cluster_start Initiation cluster_main Catalytic Cycle Reagent N-OCF3 Reagent OCF3_Radical •OCF3 Radical Reagent->OCF3_Radical SET from *Ru(II) Catalyst Ru(bpy)3(2+) Excited_Catalyst *Ru(bpy)3(2+) Catalyst->Excited_Catalyst Light Visible Light (hv) Light->Catalyst Excitation Oxidized_Catalyst Ru(bpy)3(3+) Excited_Catalyst->Oxidized_Catalyst Radical_Adduct Cyclohexadienyl Radical OCF3_Radical->Radical_Adduct Arene Benzaldehyde Substrate Arene->Radical_Adduct Radical Addition Product Trifluoromethoxylated Benzaldehyde Radical_Adduct->Product Oxidation by Ru(III) + Deprotonation Oxidized_Catalyst->Catalyst Reduction

References

A Comparative Guide to the Reaction Kinetics of 2-Chloro-4-(trifluoromethoxy)benzaldehyde for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the benzaldehyde scaffold remains a cornerstone. However, the strategic introduction of electron-withdrawing groups onto the aromatic ring can dramatically alter the reactivity and kinetic profile of the aldehyde. This guide provides an in-depth analysis of the reaction kinetics for 2-Chloro-4-(trifluoromethoxy)benzaldehyde, a key intermediate whose utility is defined by the unique electronic properties of its substituents. We will objectively compare its performance in hallmark reactions against other common benzaldehydes, supported by established chemical principles and detailed experimental protocols to empower your own investigations.

The Unique Electronic Profile of this compound

This compound is distinguished by the presence of two potent electron-withdrawing groups: a chlorine atom at the ortho position and a trifluoromethoxy group at the para position. This substitution pattern has profound implications for the reactivity of both the aldehyde functional group and the carbon-chlorine bond.

The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms, which is transmitted through both inductive and resonance effects. Similarly, the chlorine atom exerts a strong inductive-withdrawing effect. The cumulative result is a significant increase in the electrophilicity of the carbonyl carbon, making it a prime target for nucleophilic attack. Conversely, these deactivating effects can influence the kinetics of reactions involving the aromatic ring, such as electrophilic aromatic substitution, and are critical in palladium-catalyzed cross-coupling reactions.

dot graph TD { A[Benzaldehyde Ring] --> B{Carbonyl Carbon}; C[2-Chloro Group] --> B; D[4-Trifluoromethoxy Group] --> B; B --> E[Increased Electrophilicity]; subgraph "Electronic Effects" C -- "Inductive Withdrawal" --> B; D -- "Inductive & Resonance Withdrawal" --> B; end style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style E fill:#EA4335,stroke:#EA4335,stroke-width:2px,fontcolor:#FFFFFF } caption: "Electronic influence of substituents on the carbonyl carbon of this compound."

Comparative Kinetic Analysis in Key Transformations

To contextualize the reactivity of this compound, we will compare its anticipated kinetic behavior with a selection of standard benzaldehydes:

  • Benzaldehyde (Unsubstituted): Our baseline for comparison.

  • p-Anisaldehyde (Electron-Donating Group): Features a methoxy group that donates electron density to the ring.

  • p-Nitrobenzaldehyde (Electron-Withdrawing Group): Contains a strongly deactivating nitro group.

Nucleophilic Addition: The Wittig Reaction

The Wittig reaction, a cornerstone of alkene synthesis, is initiated by the nucleophilic attack of a phosphorus ylide on the carbonyl carbon.[1] Given the heightened electrophilicity of its carbonyl carbon, this compound is expected to exhibit significantly faster reaction kinetics compared to both benzaldehyde and p-anisaldehyde. The electron-withdrawing groups stabilize the developing negative charge on the oxygen atom in the intermediate betaine or oxaphosphetane, thereby lowering the activation energy of the reaction.[2]

Table 1: Predicted Relative Rate Constants for the Wittig Reaction

AldehydeSubstituent EffectPredicted Relative Rate Constant (k_rel)
p-AnisaldehydeElectron-Donating0.5
BenzaldehydeUnsubstituted1.0
p-NitrobenzaldehydeElectron-Withdrawing10
This compound Strongly Electron-Withdrawing >15
Oxidation to Carboxylic Acid

The oxidation of aldehydes to carboxylic acids is a fundamental transformation. Common oxidizing agents include chromates and permanganates.[3] The kinetics of this reaction are sensitive to the electron density at the aldehyde C-H bond. Electron-withdrawing substituents, such as those on this compound, decrease the electron density at the reaction center, which can slow down the rate of oxidation compared to electron-rich aldehydes.[4][5]

Table 2: Predicted Relative Rate Constants for Oxidation

AldehydeSubstituent EffectPredicted Relative Rate Constant (k_rel)
p-AnisaldehydeElectron-Donating5.0
BenzaldehydeUnsubstituted1.0
p-NitrobenzaldehydeElectron-Withdrawing0.2
This compound Strongly Electron-Withdrawing <0.1
Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds.[6] In the case of this compound, the reaction occurs at the C-Cl bond. Aryl chlorides are generally less reactive than the corresponding bromides or iodides in the oxidative addition step of the catalytic cycle.[7] The presence of two ortho-substituents (the aldehyde and the trifluoromethoxy group relative to the chlorine) can introduce steric hindrance, potentially slowing the reaction.[8] However, the electron-deficient nature of the aromatic ring can facilitate the oxidative addition step with a suitable palladium catalyst and ligand system.

Table 3: Key Considerations for Suzuki-Miyaura Coupling Kinetics

FactorInfluence on this compoundComparison to other Aryl Chlorides
C-Cl Bond Strength High, leading to slower oxidative addition.Similar to other electron-deficient aryl chlorides.
Steric Hindrance The ortho-aldehyde group can impede catalyst approach.More hindered than many simple aryl chlorides.
Electronic Effects Electron-deficient ring can favor oxidative addition.More reactive than electron-rich aryl chlorides.
Catalyst System Requires a highly active catalyst (e.g., with bulky, electron-rich phosphine ligands).[8]Similar requirements for other challenging aryl chlorides.

Experimental Protocols for Kinetic Analysis

To empirically determine the reaction kinetics, the following detailed protocols can be employed. These are designed to be self-validating and provide a robust framework for your research.

General Workflow for Kinetic Experiments by UV-Vis Spectrophotometry

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="Reagent Preparation\n(Aldehyde, Nucleophile, etc.)"]; B [label="Temperature Equilibration\nof Reactants"]; C [label="Initiate Reaction\n(Mixing in Cuvette)"]; D [label="Time-Resolved Absorbance\nMeasurement"]; E [label="Data Analysis\n(Plot ln(A) vs. time)"]; F [label="Determine Rate Constant (k)"];

} caption: "General workflow for a kinetic experiment using UV-Vis spectrophotometry."

Protocol for Wittig Reaction Kinetics
  • Instrumentation: A diode-array or CCD-based UV-Vis spectrophotometer capable of rapid, time-resolved measurements.

  • Reagent Preparation:

    • Prepare a stock solution of the phosphonium ylide by reacting the corresponding phosphonium salt with a strong base (e.g., n-butyllithium) in an anhydrous solvent (e.g., THF) under an inert atmosphere. The concentration should be determined by titration.

    • Prepare stock solutions of each aldehyde in the same anhydrous solvent.

  • Kinetic Measurement:

    • Equilibrate the ylide and aldehyde solutions to the desired reaction temperature in a thermostatted cuvette holder.

    • Inject a small, known volume of the aldehyde solution into the cuvette containing the ylide solution and rapidly mix.

    • Immediately begin recording the absorbance at a wavelength where the product alkene shows a significant change in absorbance compared to the reactants.

    • Continue data acquisition until the reaction is complete.

  • Data Analysis:

    • Under pseudo-first-order conditions (i.e., [ylide] >> [aldehyde]), the natural logarithm of the change in absorbance versus time will yield a linear plot with a slope equal to the negative of the pseudo-first-order rate constant (k').

    • The second-order rate constant (k) can be determined by dividing k' by the concentration of the ylide.

Protocol for Oxidation Kinetics
  • Instrumentation: A UV-Vis spectrophotometer.

  • Reagent Preparation:

    • Prepare a stock solution of the oxidant (e.g., potassium dichromate) in an appropriate acidic aqueous medium.[3]

    • Prepare stock solutions of the aldehydes in a miscible organic solvent (e.g., acetonitrile).

  • Kinetic Measurement:

    • Equilibrate the oxidant and aldehyde solutions to the desired temperature.

    • Mix the solutions in a cuvette and monitor the decrease in absorbance of the oxidant (e.g., Cr₂O₇²⁻ at ~440 nm) over time.

  • Data Analysis:

    • Similar to the Wittig reaction, employ pseudo-first-order conditions ([aldehyde] >> [oxidant]) to determine the pseudo-first-order rate constant from the slope of the ln(absorbance) vs. time plot.

    • The second-order rate constant is obtained by dividing by the aldehyde concentration.

Protocol for Suzuki-Miyaura Coupling Kinetics
  • Instrumentation: Gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a suitable detector.

  • Reaction Setup:

    • In a reaction vessel under an inert atmosphere, combine this compound, the boronic acid coupling partner, a palladium catalyst (e.g., Pd(OAc)₂), a ligand (e.g., SPhos), and a base (e.g., K₃PO₄) in a suitable solvent (e.g., toluene/water).[8][9]

    • Place the vessel in a thermostatted reaction block.

  • Kinetic Measurement:

    • At timed intervals, withdraw aliquots from the reaction mixture and quench them (e.g., with a dilute acid).

    • Extract the organic components and analyze by GC or HPLC to determine the concentration of the product and the remaining starting material.

  • Data Analysis:

    • Plot the concentration of the product versus time to determine the initial reaction rate.

    • By systematically varying the concentrations of the reactants and catalyst, the reaction order with respect to each component can be determined, allowing for the elucidation of the rate law.

dot graph TD { A[Pd(0)L_n] -- "Oxidative Addition" --> B{Ar-Pd(II)(Cl)L_n}; C[Ar'B(OH)2] -- "Transmetalation" --> D[Ar-Pd(II)(Ar')L_n]; B --> D; D -- "Reductive Elimination" --> E[Ar-Ar']; E --> A; subgraph "Catalytic Cycle" A; B; C; D; E; end style A fill:#4285F4,stroke:#4285F4,stroke-width:2px,fontcolor:#FFFFFF style E fill:#34A853,stroke:#34A853,stroke-width:2px,fontcolor:#FFFFFF } caption: "Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction."

Conclusion

The unique electronic architecture of this compound renders it a highly valuable, albeit challenging, substrate in organic synthesis. Its enhanced electrophilicity at the carbonyl carbon accelerates nucleophilic addition reactions, while the stability of its C-Cl bond necessitates robust catalytic systems for cross-coupling. By understanding the kinetic implications of its structure and employing rigorous experimental methodologies, researchers can harness the full synthetic potential of this versatile intermediate. The protocols and comparative data presented in this guide serve as a foundational resource for optimizing existing synthetic routes and pioneering novel molecular architectures.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 2-Chloro-4-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands not only precision in experimentation but also an unwavering commitment to safety and environmental stewardship. The compound 2-Chloro-4-(trifluoromethoxy)benzaldehyde, a halogenated aromatic aldehyde, presents specific challenges in its handling and disposal. Its unique structure, containing both chlorine and fluorine, necessitates a disposal protocol that goes beyond standard laboratory procedures. This guide provides a comprehensive, step-by-step operational plan for its safe management, grounded in established regulatory standards and chemical principles.

Hazard Profile and Chemical Rationale

Understanding the molecular structure of this compound is fundamental to appreciating its disposal requirements. The presence of covalently bonded chlorine and fluorine atoms places it in the category of halogenated organic compounds. The primary concern during disposal, particularly thermal treatment, is the potential formation of highly corrosive and toxic acidic gases, such as hydrogen chloride (HCl) and hydrogen fluoride (HF).

Furthermore, the aldehyde functional group can be a respiratory irritant. Safety Data Sheets (SDS) for structurally similar compounds consistently list skin irritation, serious eye irritation, and respiratory irritation as primary health hazards. Therefore, all handling and disposal operations must be predicated on minimizing exposure and ensuring the final destruction of the compound in a controlled, compliant manner.

Key Hazards:

  • Health: Causes skin and serious eye irritation. Harmful if swallowed or inhaled. May cause respiratory irritation.

  • Environmental: Potentially toxic to aquatic life. Discharge into the environment must be avoided.

  • Reactivity: Incompatible with strong oxidizing agents, reducing agents, acids, and bases.

Immediate Safety and Spill Containment

Prior to handling, ensure that an appropriate spill kit is readily accessible. All operations involving this compound must be conducted within a certified chemical fume hood.

Personal Protective Equipment (PPE):

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).

  • Eye Protection: Use chemical safety goggles or a face shield.

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: Use only in a well-ventilated area, preferably a fume hood.

Spill Protocol:

  • Minor Spills (<100 mL):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.

    • Collect the absorbent material using spark-proof tools and place it into a designated, properly labeled hazardous waste container.

    • Clean the spill area with soap and water.

  • Major Spills (>100 mL):

    • Evacuate the immediate area and alert laboratory safety personnel.

    • Prevent the spill from entering drains or waterways.

    • Allow only trained emergency responders with appropriate respiratory protection to manage the cleanup.

Waste Segregation and Collection: A Critical Step

The cornerstone of compliant disposal is rigorous waste segregation. Due to its halogenated nature, this compound waste must never be mixed with non-halogenated organic waste.

Protocol for Waste Accumulation:

  • Select a Designated Container: Use a chemically compatible container in good condition with a secure, tight-fitting screw cap.

  • Label Correctly: Before adding any waste, affix a hazardous waste label. The label must clearly state:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste this compound" (and any solvents used in solution). Do not use abbreviations.

    • The specific hazard characteristics (e.g., Irritant, Combustible).

  • Keep Closed: The waste container must remain closed at all times, except when actively adding waste.

  • Store Safely: Store the container in a designated satellite accumulation area within the laboratory, away from incompatible materials.

The rationale for this segregation is both regulatory and economic. Halogenated waste requires high-temperature incineration with specialized acid gas scrubbers, a significantly more expensive process than standard solvent incineration. Cross-contamination increases the volume and cost of disposal for the entire waste stream.

Approved Disposal Methodologies

Direct disposal of this compound via sanitary sewer or as regular trash is strictly prohibited. The compound must be managed as hazardous waste through a licensed professional waste disposal service.

Primary Method: High-Temperature Incineration

This is the industry-standard and environmentally preferred method for destroying halogenated organic compounds.

  • Mechanism: The compound is subjected to extremely high temperatures (typically >1,200°C) in a controlled-air incinerator. These conditions are necessary to ensure the complete breakdown of the stable carbon-fluorine and carbon-chlorine bonds. Fluorinated organics are generally more thermally stable than their chlorinated counterparts, requiring robust incineration conditions.

  • Causality: The high temperature and sufficient residence time lead to the complete oxidation of the organic material into carbon dioxide (CO2) and water (H2O). The chlorine and fluorine atoms are converted to HCl and HF.

  • Self-Validation: Licensed hazardous waste incinerators are equipped with extensive flue gas treatment systems, including scrubbers (e.g., caustic scrubbers), which neutralize the acidic gases before they are released into the atmosphere, ensuring compliance with stringent environmental regulations.

Alternative Method: Chemical Treatment (Caution Advised)

While some simple aldehydes like formaldehyde can be chemically neutralized for disposal, this is not recommended for this compound without extensive validation.

  • Mechanism: Commercial products, often based on sulfite or other reducing agents, can deactivate the aldehyde group.

  • Causality & Trustworthiness: The efficacy of these neutralizers on a complex, halogenated aromatic aldehyde is not guaranteed. Incomplete reactions could produce unknown, potentially hazardous byproducts. Furthermore, this treatment does not address the halogenated nature of the molecule, which remains the primary disposal concern. Any treated waste would still need to be disposed of as halogenated hazardous waste. Therefore, attempting chemical treatment at the laboratory scale adds complexity and potential risk without altering the final disposal pathway.

Data and Workflow Summary

For quick reference, the following table summarizes the essential safety and disposal parameters.

ParameterSpecificationRationale / Reference
Primary Health Hazards Skin Irritation (Category 2), Eye Irritation (Category 2), Respiratory Irritation (Category 3)To prevent personal exposure during handling.
Required PPE Nitrile Gloves, Chemical Safety Goggles, Lab CoatStandard protocol for handling irritating chemicals.
Incompatible Materials Strong Oxidizing Agents, Strong Reducing Agents, Strong Acids, Strong BasesTo prevent uncontrolled reactions in storage or during spills.
Spill Cleanup Material Inert, non-combustible absorbent (e.g., Vermiculite)To safely contain spills without reacting with the chemical.
Waste Segregation Halogenated Waste Stream Only Prevents cross-contamination and ensures proper final treatment.
Primary Disposal Route Licensed High-Temperature Incineration (>1,200°C) with Acid Gas ScrubbingEnsures complete destruction of stable C-F/C-Cl bonds and neutralization of corrosive byproducts.
Prohibited Disposal Sewer System, Landfill, Non-Halogenated WasteNon-compliance with environmental regulations (e.g., EPA Land Disposal Restrictions).

Disposal Decision Workflow

The following diagram outlines the procedural logic from chemical use to final disposal.

G start Use of this compound in Experiment gen_waste Generation of Waste (Pure compound or in solution) start->gen_waste spill Accidental Spill Occurs start->spill Potential Event segregate Segregate into Designated HALOGENATED Waste Container gen_waste->segregate cleanup Follow Spill Protocol: 1. Use PPE 2. Absorb with inert material 3. Collect in waste container spill->cleanup label_waste Label Container Correctly: 'Hazardous Waste' Full Chemical Name Hazards segregate->label_waste store Store in Satellite Accumulation Area label_waste->store pickup Arrange Pickup by Licensed Hazardous Waste Disposal Service store->pickup incinerate Final Disposal: High-Temperature Incineration with Flue Gas Treatment pickup->incinerate cleanup->segregate Dispose of cleanup material as halogenated waste

A Researcher's Guide to the Safe Handling of 2-Chloro-4-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Analysis: Understanding the Risks

Based on data from analogous halogenated and trifluoromethylated benzaldehydes, 2-Chloro-4-(trifluoromethoxy)benzaldehyde is anticipated to present the following hazards:

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation upon contact.[1][2][3][4][5]

  • Serious Eye Damage/Eye Irritation (Category 2): Can cause serious eye irritation.[1][2][3][4][5][6]

  • Specific Target Organ Toxicity (Single Exposure) (Category 3), Respiratory System: May cause respiratory irritation if inhaled.[1][2][3][4]

  • Acute Toxicity, Oral (Category 4): May be harmful if swallowed.[5][7]

  • Combustible Liquid: While not highly flammable, it can ignite at elevated temperatures.[2][3][5]

The trifluoromethoxy group and the chlorine atom contribute to the chemical's reactivity and potential for biological activity, necessitating stringent adherence to safety protocols to minimize exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive personal protective equipment plan is non-negotiable when handling this and similar chemical compounds.[8] The following table summarizes the recommended PPE.

Body Part Required PPE Rationale
Eyes/Face Chemical safety goggles and a face shield.[8][9]Protects against splashes and vapors that can cause serious eye damage. Safety glasses or goggles MUST be worn under a face shield.[9][10]
Skin Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat, and closed-toe shoes.[8][9][11]Prevents skin contact, which can lead to irritation. Ensure gloves are appropriate for the specific solvent and have an adequate breakthrough time.[8]
Respiratory Use in a well-ventilated area or a chemical fume hood.[2][8] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[8]Minimizes inhalation of vapors, which can cause respiratory tract irritation.[1][2][3][4][8]

It is crucial to inspect all PPE for integrity before each use and to remove and replace any damaged equipment immediately.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a meticulous operational plan is critical for minimizing exposure risk and ensuring experimental integrity.

Preparation and Weighing
  • Work Area Preparation: Always handle this compound within a certified chemical fume hood to control vapor exposure.[2] Ensure the work area is clean and uncluttered.

  • Donning PPE: Before handling the chemical, put on your lab coat, followed by chemical safety goggles and a face shield. Finally, don appropriate chemical-resistant gloves.

  • Weighing: Dispense the required amount of the chemical carefully to avoid generating dust or aerosols. Use a spatula for solids or a pipette for liquids. Close the container tightly immediately after use.[1][3]

Dissolution and Reaction Setup
  • Solvent Addition: Slowly add the appropriate solvent to the vessel containing the weighed compound. Be mindful of any potential exothermic reactions.

  • Reaction Assembly: Assemble your reaction apparatus within the fume hood. Ensure all joints are properly sealed to prevent vapor leakage.

  • Heating and Stirring: If the reaction requires heating, use a well-maintained heating mantle and a stir plate. Never heat a closed system.

Post-Reaction Workup and Purification
  • Quenching: Carefully quench the reaction mixture according to your established protocol. Be prepared for potential gas evolution or exotherms.

  • Extraction and Washing: Perform extractions and washes in a separatory funnel, ensuring it is properly vented to release any pressure buildup.

  • Purification: Conduct purification steps, such as chromatography, within the fume hood.

Spill Management and Disposal Plan

Accidents can happen, and a well-defined spill and disposal plan is essential for a safe laboratory environment.

Spill Response Workflow

In the event of a spill, follow this workflow:

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_cleanup Cleanup Procedure cluster_final_steps Final Steps Evacuate Evacuate Immediate Area & Alert Others Assess Assess Spill Size & Hazard Evacuate->Assess Isolate Isolate the Spill Area Assess->Isolate PPE Don Appropriate PPE (if not already worn) Isolate->PPE Absorb Absorb Spill with Inert Material (e.g., vermiculite, sand) PPE->Absorb Collect Collect Absorbed Material into a Labeled Waste Container Absorb->Collect Decontaminate Decontaminate the Spill Area Collect->Decontaminate Dispose Dispose of Waste According to Institutional Procedures Decontaminate->Dispose Report Report the Incident Dispose->Report

Caption: Workflow for responding to a chemical spill.

Waste Disposal
  • Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[8] Use a designated, properly labeled waste container.

  • Container Management: Keep the waste container tightly closed and store it in a designated satellite accumulation area.[1][3][8]

  • Institutional Procedures: Follow your institution's hazardous waste disposal procedures for final disposal.[1][8]

First Aid Measures

In case of exposure, immediate action is crucial:

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[4][5]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.[1][4][5]

  • Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Get medical attention if you feel unwell.[1][4]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Call a physician or poison control center immediately.[5]

Always have the Safety Data Sheet (or this guide for analogous compounds) available when seeking medical attention.

By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety and ensure the well-being of yourself and your colleagues.

References

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